Product packaging for SPR719(Cat. No.:CAS No. 1384984-18-2)

SPR719

Cat. No.: B3027779
CAS No.: 1384984-18-2
M. Wt: 428.5 g/mol
InChI Key: BKUISYCLLXCBJV-CQSZACIVSA-N
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Description

a gyrase B inhibitor with antibacterial activity;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25FN6O3 B3027779 SPR719 CAS No. 1384984-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-[5-fluoro-6-[2-(2-hydroxypropan-2-yl)pyrimidin-5-yl]-4-[(2R)-oxolan-2-yl]-1H-benzimidazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O3/c1-4-23-20(29)28-19-26-13-8-12(11-9-24-18(25-10-11)21(2,3)30)16(22)15(17(13)27-19)14-6-5-7-31-14/h8-10,14,30H,4-7H2,1-3H3,(H3,23,26,27,28,29)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUISYCLLXCBJV-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCO3)F)C4=CN=C(N=C4)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384984-18-2
Record name VXC-486
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384984182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SPR-719
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O34AIS1YE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Aminobenzimidazole SPR719: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR719 is a novel aminobenzimidazole antibiotic with potent activity against a range of mycobacteria, including clinically important nontuberculous mycobacteria (NTM). It is the active moiety of the orally bioavailable prodrug, SPR720. This technical guide provides an in-depth overview of the chemical structure, mechanism of action, in vitro activity, and relevant experimental protocols for this compound, designed to support further research and development efforts in the field of infectious diseases.

Chemical Structure

This compound, belonging to the aminobenzimidazole class of compounds, possesses a distinct chemical architecture that underpins its biological activity.

SMILES (Simplified Molecular Input Line Entry Specification): Cc1ccc(cc1)c2c(c(n[nH]2)N)C(=O)Nc3ccc(cc3)N4CCN(CC4)C(=O)CO

Mechanism of Action

This compound exerts its antibacterial effect by targeting bacterial DNA gyrase, an essential enzyme that controls DNA topology. Specifically, this compound is an inhibitor of the ATPase activity of the DNA gyrase B (GyrB) subunit.[1][2][3] This mechanism is distinct from that of fluoroquinolone antibiotics, which target the DNA gyrase A (GyrA) subunit.[1] By competitively inhibiting ATP binding to the GyrB ATPase domain, this compound prevents the energy-dependent negative supercoiling of DNA.[3]

The inhibition of DNA gyrase by this compound has several downstream consequences that ultimately lead to bacterial cell death. The immediate effect is the disruption of DNA replication and transcription, as the topological state of the bacterial chromosome cannot be properly maintained.[4] This leads to the accumulation of double-stranded DNA breaks, which can trigger the production of reactive oxygen species (ROS), further damaging cellular components and contributing to cell death.[4][5]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway for the antibacterial action of this compound.

SPR719_Mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm This compound This compound GyrB DNA Gyrase B (ATPase domain) This compound->GyrB Enters cell and binds Gyrase_Complex DNA Gyrase Complex (GyrA/GyrB) GyrB->Gyrase_Complex Part of DNA_Supercoiling DNA Negative Supercoiling GyrB->DNA_Supercoiling Inhibits ATP ATP ATP->GyrB Competitive inhibition Gyrase_Complex->DNA_Supercoiling Catalyzes Replication_Transcription DNA Replication & Transcription DNA_Supercoiling->Replication_Transcription Required for DS_Breaks Double-Strand DNA Breaks DNA_Supercoiling->DS_Breaks Leads to (when inhibited) Replication_Transcription->DS_Breaks Stalling leads to ROS Reactive Oxygen Species (ROS) DS_Breaks->ROS Induces Cell_Death Cell Death DS_Breaks->Cell_Death Induces ROS->Cell_Death Contributes to

Mechanism of Action of this compound

In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against a broad panel of nontuberculous mycobacteria (NTM). The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data from various studies.

Table 1: MIC Values of this compound against Nontuberculous Mycobacteria
OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Mycobacterium avium complex (MAC)0.002 - 81 - 22 - 4[6][7][8]
Mycobacterium abscessus0.03 - 822 - 8[6][7][9]
Mycobacterium kansasii0.002 - 0.03<0.015 - 0.0150.03 - 0.125[7][8][10]
Mycobacterium fortuitum0.06 - 10.251[7]
Mycobacterium marinum0.12 - 10.50.5[7]
Mycobacterium ulcerans0.125 - 0.25N/AN/A[7]
Table 2: MBC Values of this compound against Nontuberculous Mycobacteria
OrganismMBC Range (µg/mL)MBC₉₀ (µg/mL)Reference(s)
Mycobacterium avium0.125 - 168 - 16[11]
Mycobacterium intracellulare0.125 - 1616[11]
Mycobacterium abscessus0.5 - 168[11]
Mycobacterium massiliense0.25 - 84[11]
Mycobacterium kansasii0.031 - 160.5[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilute Serially Dilute this compound in 96-well plate serial_dilute->inoculate incubate Incubate plates inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Experimental Workflow for MIC Determination
  • Preparation of Bacterial Inoculum: A suspension of the test mycobacterium is prepared in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of this compound: this compound is serially diluted in a 96-well microtiter plate containing the appropriate broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific mycobacterial species being tested.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Kinetics Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Time_Kill_Workflow start Start prep_culture Prepare Bacterial Culture to log phase start->prep_culture add_this compound Add this compound at various concentrations (e.g., 1x, 4x MIC) prep_culture->add_this compound incubate Incubate cultures add_this compound->incubate sample Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) incubate->sample sample->incubate Continue incubation plate_and_count Serially dilute, plate, and determine CFU/mL sample->plate_and_count plot Plot log10 CFU/mL vs. Time plate_and_count->plot end End plot->end

Experimental Workflow for Time-Kill Kinetics Assay
  • Preparation of Bacterial Culture: A standardized inoculum of the test organism is prepared in a suitable broth.

  • Addition of this compound: this compound is added to the bacterial cultures at various multiples of its predetermined MIC (e.g., 1x, 4x, 8x MIC). A growth control with no antibiotic is also included.

  • Incubation and Sampling: The cultures are incubated, and at specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed.

  • Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).

  • Data Analysis: The results are plotted as the logarithm of CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.[12]

Pharmacokinetics

The prodrug of this compound, SPR720, is administered orally and is rapidly converted to the active moiety, this compound.[13] Pharmacokinetic studies in healthy volunteers have shown that after oral administration of SPR720, this compound reaches peak plasma concentrations in approximately 4 hours with a half-life of about 5 hours.[8] Importantly, this compound demonstrates good penetration into pulmonary epithelial lining fluid and alveolar macrophages, which are key sites of mycobacterial infection.[8][13]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers after Oral Administration of SPR720 (1000 mg once daily for 7 days)
ParameterPlasmaEpithelial Lining Fluid (ELF)Alveolar Macrophages (AM)Reference
Cmax (ng/mL) 4,3155,42913,033[13]
AUC₀₋₂₄ (ng·h/mL) 52,41859,880128,105[13]
ELF/Plasma Ratio (AUC) -1.14-[13]
AM/Plasma Ratio (AUC) --2.44[13]

Conclusion

This compound is a promising novel antibiotic with a distinct mechanism of action targeting the ATPase activity of bacterial DNA gyrase B. Its potent in vitro activity against a wide range of nontuberculous mycobacteria, coupled with favorable pharmacokinetic properties, supports its continued development for the treatment of NTM pulmonary disease. This technical guide provides a foundational resource for researchers and drug development professionals working to advance new therapies for these challenging infections.

References

An In-depth Technical Guide on the Discovery and Development of SPR719 (formerly VXc-486)

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the novel antibacterial agent SPR719, including its discovery, mechanism of action, in vitro activity, resistance profiles, and clinical development pathway.

Introduction

This compound (formerly known as VXc-486) is a novel aminobenzimidazole compound that represents a new class of antibiotics being developed for the treatment of mycobacterial infections, including those caused by Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM).[1][2] NTM pulmonary disease (NTM-PD) is an emerging global health concern with treatment regimens that are often long, poorly tolerated, and have limited efficacy.[3] this compound is administered orally as a phosphate prodrug, SPR720, which undergoes rapid in vivo conversion to the active moiety.[4][5][6] Its unique mechanism of action and potent activity against clinically relevant mycobacterial species position it as a promising candidate to address the unmet medical need for new, effective NTM therapies.[1][3]

Discovery and Chemical Profile

This compound belongs to the aminobenzimidazole class of molecules and was identified as a potent inhibitor of mycobacterial DNA gyrase.[1][7] The development of an oral formulation was achieved through the design of SPR720, a phosphate ester prodrug that enhances bioavailability.[4][8] This prodrug strategy allows for effective systemic delivery of the active compound, this compound, following oral administration.[6]

G cluster_structures Chemical Structures and Conversion SPR720 SPR720 (Oral Phosphate Prodrug) This compound This compound (VXc-486) (Active Moiety) SPR720->this compound Rapid In Vivo Conversion

Caption: Conversion of the oral prodrug SPR720 to its active form, this compound.

Mechanism of Action

This compound employs a mechanism that is distinct from existing antibiotics, including the fluoroquinolones.[4] It specifically targets the ATPase domain of the DNA gyrase B subunit (GyrB).[1][9] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and transcription, as it introduces negative supercoils into the DNA, a process driven by the energy from ATP hydrolysis.[8][10]

This compound acts as a competitive inhibitor at the ATP-binding site of GyrB, preventing the enzyme from utilizing ATP and thereby halting its catalytic cycle.[4][8] This inhibition blocks DNA supercoiling, leading to the cessation of DNA replication and ultimately bacterial cell death or stasis.[8] This targeted action on GyrB, as opposed to the GyrA subunit targeted by fluoroquinolones, means that this compound is not susceptible to existing fluoroquinolone resistance mechanisms.[11][12] Molecular modeling studies have shown that this compound binds within a hydrophobic pocket of the GyrB ATP site and forms critical hydrogen bond interactions with key residues such as Asp79.[10]

G cluster_moa Mechanism of Action of this compound DNA Bacterial DNA Gyrase DNA Gyrase (GyrA₂B₂) DNA->Gyrase binds to GyrB GyrB Subunit (ATPase Site) Gyrase->GyrB ATP ATP ATP->GyrB binds to This compound This compound This compound->GyrB competitively binds, blocking ATP Result DNA Supercoiling & Replication GyrB->Result enables Block Inhibition of Replication GyrB->Block

Caption: this compound competitively inhibits the ATPase activity of the GyrB subunit.

In Vitro Antibacterial Activity

This compound demonstrates potent in vitro activity against a broad spectrum of mycobacteria, including drug-susceptible and drug-resistant strains of M. tuberculosis and various NTM species.[2]

Mycobacterial SpeciesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Citation(s)
M. avium Complex (MAC)0.5 - 2-2[3][13]
M. abscessus0.12 - 8-4 - 8[3][13]
M. kansasii--0.125[3]
M. ulcerans0.125 - 0.25--[1]
Drug-Sensitive M. tuberculosis0.03 - 0.30--[2]
Drug-Resistant M. tuberculosis0.08 - 5.48--[2]
Table 1: Summary of Minimum Inhibitory Concentrations (MIC) of this compound.

The activity of this compound is generally bacteriostatic against MAC and M. abscessus but bactericidal against M. kansasii.[3] Synergy studies have shown potential for combination therapy; this compound exhibits synergy with ethambutol against MAC and M. kansasii and with clarithromycin against M. abscessus.[3] Importantly, its activity is unaffected by resistance to other standard-of-care agents, including moxifloxacin.[13]

Mechanisms of Resistance

Studies have identified two distinct mechanisms of in vitro resistance to this compound.

Resistance TypeFrequency (/CFU)MechanismAffected SpeciesCitation(s)
Low-Frequency~10⁻⁸Missense mutations in the ATPase domain of the GyrB subunit (on-target).M. avium, M. abscessus[4][8]
High-Frequency~10⁻⁶Frameshift mutations in the transcriptional repressor MAB_4384, leading to upregulation of the MmpS5/MmpL5 drug efflux pump.M. abscessus[8][9]
Table 2: Characterized In Vitro Resistance Mechanisms against this compound.

The low-frequency, on-target resistance confirms that DNA gyrase is the primary target of this compound in NTM.[4] The high-frequency, efflux-mediated resistance observed in M. abscessus highlights a potential challenge for monotherapy and underscores the importance of combination treatment regimens.[8][9]

G cluster_resistance Resistance Pathways in M. abscessus start This compound Exposure low_freq Low Frequency (~10⁻⁸ per CFU) start->low_freq high_freq High Frequency (~10⁻⁶ per CFU) start->high_freq gyrb_mut GyrB Gene Mutation (On-Target) low_freq->gyrb_mut mab_mut MAB_4384 Gene Mutation high_freq->mab_mut resistance This compound Resistance gyrb_mut->resistance efflux Upregulation of MmpS5/MmpL5 Efflux Pump mab_mut->efflux leads to efflux->resistance

Caption: On-target and efflux-mediated resistance mechanisms to this compound.

Pharmacokinetics and Intrapulmonary Distribution

The pharmacokinetic (PK) profile of this compound was evaluated in healthy volunteers following oral administration of 1,000 mg of SPR720 daily for seven days.[5][11] The results demonstrated significant penetration and accumulation of the drug in the lungs, particularly within alveolar macrophages (AM), which are a primary reservoir for mycobacterial infections.

CompartmentCₘₐₓ (ng/mL)AUC₀₋₂₄ (ng·h/mL)Citation(s)
Plasma (Total)4,31552,418[5][11]
Epithelial Lining Fluid (ELF)5,42959,880[5][11]
Alveolar Macrophages (AM)13,033128,105[5][11]
Table 3: Mean Pharmacokinetic Parameters of this compound in Healthy Volunteers.

The high concentrations achieved in ELF and AM relative to plasma underscore the compound's excellent distribution to the site of infection.

RatioBased on AUC₀₋₂₄Based on CₘₐₓCitation(s)
ELF / Total Plasma1.141.26[5][11]
AM / Total Plasma2.443.02[5][11]
ELF / Unbound Plasma19.8721.88[11][12]
AM / Unbound Plasma42.5052.53[11][12]
Table 4: this compound Concentration Ratios Demonstrating Lung Penetration.

These data support the potential for SPR720 to achieve therapeutic exposures at the site of pulmonary NTM disease.[11]

Preclinical and Clinical Development

The development of this compound/SPR720 has progressed from preclinical models to human clinical trials.

  • Preclinical Efficacy: SPR720 was effective in murine models of both M. tuberculosis and pulmonary M. avium infection, demonstrating significant reductions in bacterial burden.[1][2] Combination studies in these models showed additive activity with standard-of-care agents.[6]

  • Phase 1 Clinical Trials: A first-in-human study (NCT03796910) established the safety, tolerability, and pharmacokinetic profile of SPR720 in healthy volunteers.[6][7] The most common adverse events were mild and included diarrhea, nausea, and headache.[11]

  • Phase 2 Clinical Trials: A Phase 2 dose-ranging study (NCT05496374) was initiated to evaluate the efficacy and safety of SPR720 in patients with NTM-PD caused by MAC.[13]

G cluster_dev This compound/SPR720 Development Workflow Discovery Discovery (VXc-486) Prodrug Prodrug Design (SPR720) Discovery->Prodrug InVitro In Vitro Studies (MIC, Synergy) Prodrug->InVitro Preclinical Preclinical Models (Murine Infection) InVitro->Preclinical Phase1 Phase 1 Trial (Safety, PK) Preclinical->Phase1 Phase2 Phase 2 Trial (Efficacy in Patients) Phase1->Phase2

Caption: The logical progression of this compound/SPR720 from discovery to clinical trials.

Key Experimental Methodologies

Protocol 1: In Vitro Susceptibility and Synergy Testing

  • MIC Determination: Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[13] Assays were performed in cation-adjusted Mueller-Hinton broth (CAMHB) or Middlebrook 7H9 broth, depending on the compound.[3]

  • Synergy Testing: The potential for synergy between this compound and other antimycobacterial drugs was assessed using checkerboard microdilution assays.[3] The Fractional Inhibitory Concentration Index (FICI) was calculated to determine synergy, additivity, or antagonism.

Protocol 2: Resistance Frequency and Mechanism Identification

  • Resistance Selection: Single-step resistance development studies were conducted by plating a high-density inoculum of mycobacteria (e.g., 10⁸ to 10¹⁰ CFU) onto Middlebrook 7H10 agar containing this compound at concentrations of 2x, 8x, or 16x the MIC.[4][8]

  • Frequency Calculation: The frequency of resistance was calculated by dividing the number of resistant colonies that emerged by the total number of CFUs plated.[8]

  • Mechanism Identification: Genomic DNA was extracted from resistant isolates. The gyrB gene and other candidate genes (like MAB_4384) were amplified by PCR and sequenced to identify mutations associated with resistance.[4]

Protocol 3: Human Intrapulmonary Pharmacokinetic Study

  • Study Design: Healthy volunteers received a daily oral dose of 1,000 mg SPR720 for seven days.[5] Following the final dose, subjects underwent bronchoscopy with bronchoalveolar lavage (BAL) to collect lung fluids and cells.[11] Blood samples were collected concurrently.

  • Sample Processing: BAL fluid was separated into supernatant and cell pellet fractions. The concentration of urea in BAL fluid and plasma was measured to calculate the volume of epithelial lining fluid (ELF).[11]

  • Drug Quantification: The concentration of this compound in plasma, BAL fluid, and cell pellets was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11] AM concentrations were calculated based on cell pellet drug concentration and macrophage cell counts.[11]

References

In Vitro Activity of SPR719 Against Mycobacterium avium Complex: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SPR719, the active metabolite of the oral prodrug SPR720, is a novel benzimidazole derivative demonstrating potent in vitro activity against Mycobacterium avium complex (MAC), a leading cause of nontuberculous mycobacterial (NTM) pulmonary disease. This technical guide synthesizes the current understanding of this compound's efficacy against MAC, detailing its minimum inhibitory concentrations, bactericidal activity, and mechanism of action, supported by experimental methodologies and visual workflows.

Quantitative Antimicrobial Activity

The in vitro potency of this compound against MAC has been evaluated in several studies, with consistent results demonstrating its significant antimicrobial activity. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism, are summarized below.

This compound Minimum Inhibitory Concentration (MIC) Against Mycobacterium avium Complex Isolates
SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation
M. avium700.125 - 16-4[1]
M. avium (clarithromycin-resistant)Not Specified0.5 - 8-8[1]
MAC105≤ 0.5 - 4-2[2]
MAC138--2[3]

MIC₅₀: The concentration of a drug that inhibits the growth of 50% of bacterial isolates. MIC₉₀: The concentration of a drug that inhibits the growth of 90% of bacterial isolates.

This compound Minimum Bactericidal Concentration (MBC) Against Mycobacterium avium

The minimum bactericidal concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

SpeciesNumber of IsolatesMBC Range (µg/mL)MBC₅₀ (µg/mL)MBC₉₀ (µg/mL)Citation
M. avium700.125 - 16-16[1]
M. avium (clarithromycin-resistant)Not Specified0.5 - 8-8[1]

Mechanism of Action

This compound exerts its antimycobacterial effect by targeting DNA gyrase (GyrB), a type II topoisomerase essential for bacterial DNA replication.[3][4] Specifically, this compound is a competitive inhibitor of the ATPase activity of the GyrB subunit, which is distinct from the mechanism of fluoroquinolones that target the GyrA subunit.[4][5] This novel mechanism of action suggests a low potential for cross-resistance with existing antibiotic classes.

cluster_bacterium Mycobacterium Cell This compound This compound GyraseB DNA Gyrase B (ATPase subunit) This compound->GyraseB Inhibits DNA_Replication DNA Replication & Transcription GyraseB->DNA_Replication Enables ATP ATP ATP->GyraseB Binds to start Start prep_inoculum Prepare MAC Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with MAC Suspension prep_inoculum->inoculate serial_dilution Serial Dilution of this compound in Microtiter Plate serial_dilution->inoculate incubate Incubate Plates (7-14 days) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end This compound This compound Combination This compound + Ethambutol This compound->Combination M_avium Mycobacterium avium This compound->M_avium Inhibits Ethambutol Ethambutol Ethambutol->Combination Ethambutol->M_avium Inhibits Resistance_Suppression Suppression of Resistance Emergence Combination->Resistance_Suppression Resistance_Suppression->M_avium Acts on

References

SPR719: A Technical Overview of its In Vitro Activity Against Non-Tuberculous Mycobacteria (NTM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-tuberculous mycobacteria (NTM) are a group of opportunistic environmental pathogens that can cause a range of debilitating infections in humans, most notably chronic pulmonary disease. The intrinsic resistance of many NTM species to standard antibiotics makes treatment challenging, lengthy, and often associated with significant toxicity. SPR719, the active moiety of the orally available prodrug SPR720, is a novel aminobenzimidazole compound that represents a promising new therapeutic avenue. This technical guide provides a comprehensive overview of the in vitro spectrum of activity of this compound against clinically relevant NTM species, details the experimental protocols used for its evaluation, and illustrates key molecular interactions and experimental workflows.

This compound exhibits its antibacterial effect through a distinct mechanism of action: the inhibition of the ATPase activity of the bacterial DNA gyrase B subunit (GyrB)[1][2][3]. This target is essential for bacterial DNA replication and is not exploited by currently marketed antibiotics, including fluoroquinolones, which target the GyrA subunit[1][4]. This novel mechanism suggests a low potential for cross-resistance with existing antimicrobial agents[4].

In Vitro Spectrum of Activity

The in vitro potency of this compound has been evaluated against a broad range of NTM species, demonstrating significant activity against both slow-growing and rapid-growing mycobacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data from various studies.

Table 1: In Vitro Activity of this compound Against Treatment-Naïve NTM Isolates[3][5]
NTM Species (Slowly Growing)No. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC Range (µg/mL)MBC₅₀ (µg/mL)MBC₉₀ (µg/mL)
Mycobacterium avium1000.125–16140.125–16416
Mycobacterium intracellulare500.25–16240.5–1648
Mycobacterium kansasii250.031–10.1250.250.062–10.250.5
NTM Species (Rapidly Growing)No. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC Range (µg/mL)MBC₅₀ (µg/mL)MBC₉₀ (µg/mL)
Mycobacterium abscessus500.125–8240.5–1648
Mycobacterium massiliense400.062–4120.25–824
Mycobacterium fortuitum300.125–8240.5–1648
Table 2: In Vitro Activity of this compound Against Other NTM Species[6][7][8]
NTM SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Mycobacterium chimaera100.5-4--
Mycobacterium malmoense3---
Mycobacterium simiae3---
Mycobacterium xenopi4---
Mycobacterium ulcerans100.125–0.25--
Mycobacterium marinum-0.5-4--
Mycobacterium mucogenicum group--0.06-
Mycobacterium chelonae--4-
Mycobacterium immunogenum--4-

Experimental Protocols

The in vitro susceptibility of NTM species to this compound is primarily determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) in document M24-A2[5][6][7].

Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum:

    • NTM isolates are cultured on appropriate solid media (e.g., Middlebrook 7H10 or 7H11 agar) to obtain pure colonies.

    • A suspension of the mycobacterial colonies is prepared in sterile saline or broth containing a wetting agent (e.g., Tween 80) to disperse clumps.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

    • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.

    • Serial twofold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB)[3][8]. For slowly growing mycobacteria, the broth is often supplemented with 5% oleic acid-albumin-dextrose-catalase (OADC)[3].

    • The diluted drug solutions are dispensed into 96-well microtiter plates.

  • Inoculation and Incubation:

    • The prepared mycobacterial inoculum is added to each well of the microtiter plates, including a growth control well (no drug) and a sterility control well (no inoculum).

    • The plates are sealed to prevent evaporation and incubated at the appropriate temperature (typically 30°C for rapidly growing mycobacteria and 35-37°C for slowly growing mycobacteria)[7].

    • Incubation times vary depending on the growth rate of the NTM species, generally ranging from 3-5 days for rapid growers to 7-14 days or longer for slow growers[7].

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

    • Growth is assessed visually or with the aid of a reading mirror.

Determination of Minimum Bactericidal Concentration (MBC)
  • Following the determination of the MIC, an aliquot (typically 10 µL) is taken from each well showing no visible growth.

  • The aliquot is subcultured onto appropriate antibiotic-free agar plates.

  • The plates are incubated under the same conditions as the microdilution plates.

  • The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams are provided.

MIC_Determination_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase start Start: NTM Isolate prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plates with Standardized NTM Suspension prep_inoculum->inoculate prep_plates Prepare Microtiter Plates (Serial Dilutions of this compound in CAMHB) prep_plates->inoculate incubate Incubate Plates (Species-Specific Time & Temperature) inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic subculture Subculture from Wells with No Growth for MBC read_mic->subculture end_mic End: MIC Value read_mic->end_mic incubate_mbc incubate_mbc subculture->incubate_mbc Incubate Plates read_mbc Read MBC (≥99.9% Killing) end_mbc End: MBC Value read_mbc->end_mbc incubate_mbc->read_mbc

Caption: Experimental workflow for determining the MIC and MBC of this compound against NTM species.

SPR719_Mechanism_of_Action cluster_process Bacterial DNA Replication Process This compound This compound (Aminobenzimidazole) GyrB DNA Gyrase B Subunit (GyrB) (ATPase Site) This compound->GyrB Competitively Inhibits ATP Binding Gyrase_Complex DNA Gyrase Complex ATP ATP ATP->GyrB Binds to DNA_Supercoiling DNA Negative Supercoiling Gyrase_Complex->DNA_Supercoiling Catalyzes DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Enables Block Blocked Inhibition Inhibition

Caption: Mechanism of action of this compound, targeting the ATPase site of the DNA gyrase B subunit.

References

An In-depth Technical Guide to the Conversion and Bioavailability of SPR720, a Prodrug of the Novel Antibacterial Agent SPR719

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conversion of the prodrug SPR720 to its active moiety, SPR719, and the resulting bioavailability. The information is compiled from preclinical and clinical studies, offering valuable insights for researchers in the field of antibacterial drug development.

Introduction to SPR720 and this compound

SPR720 is an orally administered phosphate ester prodrug designed to deliver the active antibacterial agent, this compound.[1][2] this compound belongs to a novel class of aminobenzimidazole compounds that inhibit bacterial DNA gyrase B, an essential enzyme for DNA replication.[2][3] This mechanism of action is distinct from that of fluoroquinolones, which target DNA gyrase A.[4] SPR720 is in development for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease.[1][2] The prodrug strategy is employed to improve the pharmaceutical properties of this compound for oral administration.

Conversion of SPR720 to this compound

SPR720 is a chemically stable phosphate ester prodrug that undergoes rapid and extensive conversion to the active moiety, this compound, in vivo.[1][2][3] This biotransformation is presumed to be mediated by alkaline phosphatases, which are ubiquitous in the body, particularly in the intestinal epithelium and blood. The conversion is so efficient that plasma concentrations of the prodrug SPR720 are typically low or undetectable following oral administration.[5]

Pharmacokinetics and Bioavailability of this compound Following Oral Administration of SPR720

The bioavailability of this compound following oral administration of SPR720 has been evaluated in Phase 1 clinical trials involving healthy volunteers. These studies have demonstrated that SPR720 provides good oral bioavailability of the active compound, this compound.

Plasma Pharmacokinetics of this compound

Single and multiple ascending dose studies have characterized the pharmacokinetic profile of this compound in plasma. The key parameters are summarized in the tables below.

Table 1: Single Ascending Dose (SAD) Pharmacokinetics of this compound in Healthy Volunteers (Fasted)

Dose of SPR720Cmax (ng/mL)AUC (ng·h/mL)Tmax (h)t1/2 (h)
100 mg--2.8 - 8.02.9 - 4.5
250 mg--2.8 - 8.02.9 - 4.5
500 mg--2.8 - 8.02.9 - 4.5
1000 mg5,11030,6004.02.9
1500 mg--2.8 - 8.02.9 - 4.5
2000 mg--2.8 - 8.02.9 - 4.5
Data from a first-in-human, single- and multiple-ascending dose trial.[2][4]

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of this compound in Healthy Volunteers after 7 Days of Dosing

Dose of SPR720Cmax (ng/mL)AUC0–24 (ng·h/mL)Tmax (h)t1/2 (h)
1000 mg once daily4,187 (± 1,059)42,2954.0~5.0
Data from a Phase 1 study in healthy volunteers.[4]
Intrapulmonary Pharmacokinetics of this compound

Given that SPR720 is being developed for pulmonary infections, the concentration of the active moiety, this compound, in the lungs is a critical determinant of its potential efficacy. A study in healthy volunteers who received 1,000 mg of SPR720 daily for 7 days showed significant penetration of this compound into the pulmonary epithelial lining fluid (ELF) and alveolar macrophages (AM).[5][6]

Table 3: Mean this compound Concentrations and Ratios in Plasma, ELF, and AM after 7 Days of 1,000 mg Daily SPR720 Dosing

CompartmentCmax (ng/mL)AUC0–24 (ng·h/mL)Ratio to Total Plasma (Cmax)Ratio to Total Plasma (AUC0–24)Ratio to Unbound Plasma (Cmax)Ratio to Unbound Plasma (AUC0–24)
Total Plasma4,31552,4181.001.00--
ELF5,42959,8801.261.1421.8819.87
AM13,033128,1053.022.4452.5342.50
Data from a study in healthy volunteers.[6][7]

Experimental Protocols

In Vivo Pharmacokinetic Studies in Humans

Study Design: A Phase 1, single-center, open-label study was conducted in healthy adult male and female volunteers.[4] Participants received a 1,000 mg dose of SPR720 (four 250 mg capsules) orally once daily for 7 days. Eligibility was determined through a screening evaluation within 21 days of the first dose.[4]

Blood Sample Collection: Blood samples for the determination of plasma this compound concentrations were collected at pre-dose on Day 6, and at 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose on Day 7. A final blood sample was taken on Day 8, 24 hours after the last dose.[4]

Bronchoscopy and Bronchoalveolar Lavage (BAL): Each participant underwent a standardized bronchoscopy and BAL on Day 7 at one of five scheduled times (1.5, 4, 8, 12, or 24 hours) after the seventh dose of SPR720. A blood sample was collected during the procedure to determine plasma concentrations of this compound and urea for the calculation of ELF volume.[4]

Analytical Method for this compound Quantification: Concentrations of this compound in plasma were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay.[4]

  • Assay Range: 10 to 10,000 ng/mL

  • Intra-day Precision (%CV): 1.1% to 6.9%

  • Intra-day Accuracy (%RE): -2.3% to 12.7%

  • Inter-day Precision (%CV): 4.5% to 8.0%

  • Inter-day Accuracy (%RE): 1.8% to 4.8%

Pharmacokinetic Analysis: Noncompartmental pharmacokinetic analysis was performed using Phoenix WinNonlin to determine parameters such as Cmax, Tmax, and AUC.[4]

Plasma Protein Binding Assay

The "gold standard" method for determining plasma protein binding is equilibrium dialysis.[8][9]

General Protocol:

  • A semi-permeable membrane with a specific molecular weight cut-off (e.g., 12-14 kDa) separates two chambers in a dialysis unit.[8]

  • One chamber is filled with human plasma spiked with a known concentration of the test compound (this compound). The other chamber contains a protein-free buffer solution.[8]

  • The unit is incubated at a physiological temperature (37°C) with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.[10]

  • At equilibrium, samples are taken from both the plasma and buffer chambers.[8]

  • The concentration of the compound in both samples is determined by LC-MS/MS.[8][9]

  • The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.

Visualizations

Prodrug Conversion Pathway

SPR720_Conversion cluster_products Products SPR720 SPR720 (Phosphate Ester Prodrug) This compound This compound (Active Moiety) SPR720->this compound Hydrolysis Phosphate Inorganic Phosphate Enzyme Alkaline Phosphatases (in gut wall, blood) Enzyme->SPR720

Caption: Conversion of the prodrug SPR720 to the active drug this compound.

Experimental Workflow for a Human Pharmacokinetic Study

PK_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Dosing Oral Administration of SPR720 (e.g., 1000 mg daily for 7 days) Screening->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling BAL Bronchoscopy and BAL (at specified time points) Dosing->BAL SampleProcessing Sample Processing (Plasma, ELF, AM separation) BloodSampling->SampleProcessing BAL->SampleProcessing Analysis LC-MS/MS Quantification of this compound SampleProcessing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, Tmax, t1/2) Analysis->PK_Analysis

Caption: Workflow for a clinical pharmacokinetic study of SPR720/SPR719.

Mechanism of Action of this compound

MOA_Diagram This compound This compound ATP_Binding ATP Binding Pocket This compound->ATP_Binding Binds to GyrB DNA Gyrase Subunit B (GyrB) ATP_Hydrolysis ATP Hydrolysis GyrB->ATP_Hydrolysis Inhibits ATP_Binding->GyrB DNA_Supercoiling Negative DNA Supercoiling ATP_Hydrolysis->DNA_Supercoiling Blocks DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Prevents Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Simplified mechanism of action of this compound.

References

An In-depth Technical Guide to the Molecular Binding of SPR719 to Mycobacterial Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR719, the active metabolite of the oral prodrug SPR720, is a novel aminobenzimidazole antibacterial agent with potent activity against a broad spectrum of mycobacteria, including drug-resistant strains of Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM).[1][2] Its mechanism of action involves the specific inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, transcription, and repair.[3][4] This technical guide provides a comprehensive overview of the molecular interactions between this compound and its target, mycobacterial DNA gyrase, summarizing key quantitative data, detailing experimental methodologies, and visualizing the binding mechanism and associated experimental workflows.

Mechanism of Action: Targeting the Gyrase B Subunit

DNA gyrase is a type II topoisomerase composed of two GyrA and two GyrB subunits, forming a GyrA2B2 heterotetramer.[5] The GyrA subunit is responsible for the cleavage and rejoining of DNA, a process targeted by fluoroquinolone antibiotics. In contrast, this compound targets the GyrB subunit, which houses the ATPase activity essential for the enzyme's function.[1][3] Specifically, this compound acts as a competitive inhibitor of ATP binding to the ATPase domain of GyrB, thereby preventing the conformational changes required for DNA supercoiling.[3][4] This distinct mechanism of action means there is no cross-resistance between this compound and fluoroquinolones.[5]

Quantitative Analysis of this compound Activity

The potency of this compound has been evaluated through various in vitro assays, including determination of minimum inhibitory concentrations (MICs) against different mycobacterial species and half-maximal inhibitory concentrations (IC50) for gyrase inhibition.

ParameterOrganism/TargetValueReference
MIC90 M. avium complex2 µg/mL[6]
MIC90 M. abscessus4 µg/mL[6]
MIC90 M. kansasii0.125 µg/mL[7]
IC50 M. abscessus DNA gyrase1 µM[8]
Spontaneous Resistance Frequency M. avium~10⁻⁸ CFU[9]
Spontaneous Resistance Frequency M. abscessus~10⁻⁶ (efflux) & ~10⁻⁸ (gyrase) CFU[9]

Molecular Binding Interactions: A Computational Perspective

While a crystal structure of this compound in complex with mycobacterial gyrase is not yet publicly available, molecular dynamics (MD) simulations have provided significant insights into the binding thermodynamics and key molecular interactions.[5] These computational studies have elucidated the binding mode of this compound within the ATP-binding pocket of the GyrB subunit.

The primary driving forces for the binding of this compound to GyrB are electrostatic and van der Waals interactions.[5] The aminobenzimidazole core of this compound is predicted to form a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

Key interacting residues in M. tuberculosis GyrB identified through MD simulations include:

  • Asn52

  • Asp79

  • Arg82

  • Lys108

  • Tyr114

  • Arg141

These interactions stabilize the inhibitor within the ATP-binding pocket, preventing the binding of ATP and subsequent enzyme activity.[5]

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay is fundamental to determining the inhibitory activity of compounds against DNA gyrase.

  • Objective: To measure the concentration of this compound required to inhibit the supercoiling of relaxed plasmid DNA by mycobacterial gyrase.

  • Methodology:

    • Recombinant M. abscessus DNA gyrase is purified.

    • Relaxed pBR322 plasmid DNA is used as the substrate.

    • The enzyme and substrate are incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of ATP.

    • After incubation, the reaction is stopped, and the DNA topoisomers (relaxed vs. supercoiled) are separated by agarose gel electrophoresis.

    • The intensity of the supercoiled DNA band is quantified to determine the IC50 value.[8]

In Vitro Selection of Resistant Mutants and Resistance Mapping

This experimental approach identifies the molecular target of a drug by selecting for and characterizing resistant mutants.

  • Objective: To determine the spontaneous frequency of resistance to this compound and identify the genetic basis of resistance.

  • Methodology:

    • A large population of mycobacterial cells (~10⁸-10⁹ CFU) is plated on Middlebrook 7H10 agar containing this compound at concentrations above the MIC (e.g., 2x, 4x, 8x MIC).[10]

    • Plates are incubated until resistant colonies appear.

    • The frequency of resistance is calculated by dividing the number of resistant colonies by the initial number of plated cells.

    • Genomic DNA is extracted from resistant isolates.

    • The gyrB gene is amplified by PCR and sequenced to identify mutations.

    • Whole-genome sequencing can also be employed to identify other potential resistance mechanisms.[10]

Mutations identified in the ATPase domain of GyrB in resistant strains provide strong evidence that this is the direct target of this compound.[1][10] For instance, mutations at Ile173Thr in M. avium and Thr169Asn in M. abscessus have been shown to confer resistance to this compound.[1][10]

Molecular Dynamics (MD) Simulations

MD simulations are computational methods used to model the physical movements of atoms and molecules.

  • Objective: To predict the binding mode and interaction energies of this compound with the mycobacterial GyrB subunit.

  • Methodology:

    • A homology model of the M. tuberculosis GyrB subunit is generated based on existing crystal structures.

    • This compound is docked into the ATP-binding site of the GyrB model using molecular docking software.

    • The resulting complex is placed in a simulated physiological environment (water, ions).

    • MD simulations are run for an extended period (e.g., nanoseconds) to observe the dynamic interactions between the ligand and the protein.

    • Binding free energies are calculated using methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) to quantify the strength of the interaction and identify key contributing residues.[5]

Visualizations

Signaling Pathway: Inhibition of DNA Gyrase Function

Caption: Inhibition of the DNA gyrase catalytic cycle by this compound.

Experimental Workflow: In Vitro Resistance Study

Resistance_Workflow cluster_Selection Selection of Resistant Mutants cluster_Characterization Characterization of Mutants cluster_Confirmation Phenotypic Confirmation Culture Mycobacterial Culture Plating Plate on this compound-containing Agar Culture->Plating Incubation Incubate Plating->Incubation Colonies Resistant Colonies Incubation->Colonies gDNA_extraction Genomic DNA Extraction Colonies->gDNA_extraction MIC_testing MIC Determination of Mutants Colonies->MIC_testing PCR PCR Amplification of gyrB gDNA_extraction->PCR WGS Whole Genome Sequencing gDNA_extraction->WGS Sequencing Sanger Sequencing PCR->Sequencing Mutation_ID Identify gyrB Mutations Sequencing->Mutation_ID WGS->Mutation_ID Resistance_confirmed Confirm Resistance Phenotype MIC_testing->Resistance_confirmed

Caption: Workflow for identifying this compound resistance mutations.

Conclusion

This compound represents a promising new class of antimycobacterial agents with a well-defined mechanism of action targeting the ATPase activity of DNA gyrase B. While the precise atomic-level interactions await confirmation by co-crystallography, computational modeling and resistance studies have provided a robust framework for understanding its binding to the active site. The quantitative data on its potent activity and the detailed experimental protocols for its characterization underscore its potential as a valuable component in the future treatment of mycobacterial infections. Further research, particularly structural biology studies, will undoubtedly provide even greater detail into the molecular intricacies of this promising drug-target interaction.

References

An In-depth Technical Guide to the Intracellular Activity of SPR719 in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nontuberculous mycobacteria (NTM) present a significant and growing global health threat, largely due to their ability to survive and replicate within host macrophages, shielding them from many antibiotics. This technical guide provides a comprehensive overview of the intracellular activity of SPR719, the active moiety of the orally available prodrug SPR720, against these challenging pathogens. We consolidate key quantitative data on its intracellular concentration, in vitro potency, and methodologies from pivotal studies. This document details the mechanism of action, summarizes pharmacokinetic data within alveolar macrophages, and outlines the experimental protocols used to generate this critical information. The evidence strongly supports the potential of SPR720 as a valuable new oral agent for the treatment of NTM pulmonary disease.

Introduction: The Challenge of Intracellular NTM Infections

Nontuberculous mycobacterial pulmonary disease (NTM-PD) is increasing in prevalence worldwide.[1][2] The most common pathogens include the Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[2][3] A primary challenge in treating NTM infections is their intracellular nature. NTM are adept at surviving and replicating within host alveolar macrophages, which normally function to clear pathogens.[4] This intracellular residency provides a protective niche, rendering the bacteria less susceptible to the host immune system and many antimicrobial agents that penetrate host cells poorly.

SPR720 is a novel, orally bioavailable benzimidazole phosphate prodrug currently in clinical development for the treatment of NTM-PD.[5] Following oral administration, it is rapidly converted in vivo to its active form, this compound.[5][6] this compound exhibits potent activity against a broad range of clinically relevant NTM species, including strains resistant to current standard-of-care agents.[2][7] This guide focuses on the critical aspect of its pharmacology: the ability to reach and exert its effect on mycobacteria within macrophages.

Mechanism of Action of this compound

This compound employs a targeted mechanism of action that is novel among antibiotics used for NTM treatment. It specifically inhibits the essential ATPase activity of the DNA gyrase B subunit (GyrB) in mycobacteria.[8][9][10][11] DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and repair. By binding to the ATPase domain of GyrB, this compound prevents the energy-dependent steps of the enzyme's catalytic cycle.[11][12] This inhibition leads to a disruption of DNA synthesis and ultimately, a bacteriostatic or bactericidal effect, depending on the bacterial species and drug concentration.[3][8][10] This target has no human homolog, suggesting a favorable safety profile.[2]

cluster_macrophage Macrophage Cytoplasm cluster_mycobacterium Intracellular Mycobacterium SPR719_in This compound GyrB DNA Gyrase B (GyrB) ATPase Subunit SPR719_in->GyrB Binds & Inhibits ATPase Activity DNA_Gyrase DNA Gyrase Complex GyrB->DNA_Gyrase Is a key component of DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Is essential for Bacterial_Cell Bacterial Growth Inhibition DNA_Replication->Bacterial_Cell Disruption leads to SPR719_out This compound SPR719_out->SPR719_in Penetrates Cell & Bacterial Membranes

Caption: Mechanism of action of this compound against intracellular mycobacteria.

Quantitative Data: Intracellular Pharmacokinetics and In Vitro Activity

A key determinant of an antibiotic's success against intracellular pathogens is its ability to accumulate at the site of infection—within the host cell—at concentrations sufficient to inhibit or kill the bacteria. Clinical studies have demonstrated that this compound achieves high concentrations in alveolar macrophages (AM) and epithelial lining fluid (ELF).

Intrapulmonary Pharmacokinetics of this compound

Following oral administration of the prodrug SPR720, this compound concentrations were measured in plasma, ELF, and AM of healthy volunteers. The data reveal significant accumulation of the active drug in macrophages.[5][6] The ratios of AM to unbound plasma concentrations were notably high, indicating that this compound effectively concentrates in the key cellular compartment for NTM infections.[5][6]

Table 1: Mean Intrapulmonary Pharmacokinetic Parameters of this compound After 7 Days of Oral SPR720 (1,000 mg Daily) [5][6][13]

ParameterPlasma (Total)Epithelial Lining Fluid (ELF)Alveolar Macrophages (AM)
Cmax (ng/mL) 4,3155,42913,033
AUC₀₋₂₄ (ng·h/mL) 52,41859,880128,105
Ratio to Total Plasma (Cmax) -1.263.02
Ratio to Total Plasma (AUC₀₋₂₄) -1.142.44
Ratio to Unbound Plasma (Cmax) -21.8852.53
Ratio to Unbound Plasma (AUC₀₋₂₄) -19.8742.50
In Vitro Susceptibility Data

The high intracellular concentrations of this compound are therapeutically relevant when compared to its potent in vitro activity against major NTM pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Studies consistently show that this compound has potent activity against MAC and M. abscessus, with MIC₉₀ values well below the concentrations achieved in alveolar macrophages.[1][2][8][14]

Table 2: Summary of In Vitro Activity (MIC) of this compound Against Key NTM Species

OrganismNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
M. avium Complex (MAC) 105≤0.06 - 412[15]
M. avium Complex (MAC) 280.25 - 212[3]
M. avium 1230.125 - 1624[1]
M. intracellulare 430.25 - 1624[1]
M. abscessus complex 530.12 - 822[7]
M. abscessus 1020.12 - 824[2]
M. kansasii 390.031 - 160.1250.25[1]
M. kansasii 100.06 - 20.120.25[3]

Note: MIC values can vary slightly between studies due to differences in isolate collections and testing methodologies.

Experimental Protocols

The data presented in this guide were generated using standardized and rigorous experimental methodologies. The following sections detail the core protocols for assessing the intracellular concentration and in vitro activity of this compound.

Protocol for Determination of Intrapulmonary Pharmacokinetics

This protocol describes the clinical study methodology used to determine the concentrations of this compound in alveolar macrophages and epithelial lining fluid.[5][6][13]

  • Subject Dosing: Healthy adult volunteers receive a daily oral dose of SPR720 (e.g., 1,000 mg) for seven consecutive days to achieve steady-state drug concentrations.

  • Sample Collection: On Day 7, subjects undergo bronchoscopy with bronchoalveolar lavage (BAL) at a predetermined time point post-dose. Serial blood samples are collected over a 24-hour period to determine plasma pharmacokinetics.

  • BAL Processing:

    • The collected BAL fluid is placed on ice and centrifuged to separate the supernatant from the cell pellet (containing alveolar macrophages).

    • The supernatant is reserved for analysis of this compound and urea concentrations.

  • Macrophage Lysis: The cell pellet is resuspended and an aliquot is used for cell counting (to determine the number of macrophages). The remaining cells are lysed to release the intracellular contents, including this compound.

  • Concentration Analysis: The concentrations of this compound in plasma, BAL supernatant, and cell lysate are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Urea concentrations in plasma and BAL supernatant are also measured.

  • Calculations:

    • ELF Concentration: The concentration of this compound in ELF is calculated based on the dilution of ELF by the BAL fluid, using urea as an endogenous marker. The formula is: C_ELF = C_BAL_supernatant * (Urea_plasma / Urea_BAL_supernatant).[13]

    • AM Concentration: The intracellular concentration in alveolar macrophages is calculated by dividing the mass of this compound measured in the cell lysate by the total volume of the counted macrophages. A mean macrophage cell volume (e.g., 2.42 µL/10⁶ cells) is used for this calculation.[13]

cluster_workflow Workflow for Intracellular PK Measurement Dosing 1. Oral Administration of SPR720 Prodrug (7 days) Conversion In Vivo Conversion Dosing->Conversion Sampling 2. Bronchoscopy & BAL + Blood Sampling Conversion->Sampling Steady-State this compound Processing 3. Centrifugation of BAL Fluid Sampling->Processing Supernatant BAL Supernatant (for ELF analysis) Processing->Supernatant Pellet Cell Pellet (Alveolar Macrophages) Processing->Pellet Analysis 4. LC-MS/MS Analysis Supernatant->Analysis Quantify this compound & Urea Pellet->Analysis Cell Lysis & Quantify this compound Calculation 5. Concentration Calculation Analysis->Calculation Result_AM Intracellular AM Concentration Calculation->Result_AM Result_ELF ELF Concentration Calculation->Result_ELF

Caption: Experimental workflow for measuring this compound in alveolar macrophages.
Protocol for In Vitro Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound against NTM isolates.[1][3][15]

  • Inoculum Preparation: NTM isolates are grown on appropriate agar. A suspension of the bacteria is prepared in sterile saline or broth and adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted.

  • Drug Dilution: this compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium. For rapidly growing mycobacteria (M. abscessus), cation-adjusted Mueller-Hinton broth (CAMHB) is used. For slowly growing mycobacteria (MAC), CAMHB is supplemented with 5% oleic acid-albumin-dextrose-catalase (OADC).[1][15]

  • Inoculation: The diluted bacterial suspension is inoculated into each well of the microtiter plate containing the drug dilutions.

  • Incubation: Plates are sealed and incubated at the appropriate temperature (e.g., 30°C for M. abscessus, 35-37°C for MAC) for a specified period (3-5 days for rapid growers, 7-14 days for slow growers).

  • MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot is taken from all clear wells (at and above the MIC) and plated onto antibiotic-free agar. After further incubation, the MBC is defined as the lowest drug concentration that results in a ≥99.9% reduction in the initial inoculum count.[1][3]

Conclusion

The successful treatment of intracellular pathogens like NTM hinges on the ability of an antibiotic to penetrate host cells and accumulate at concentrations exceeding the MIC for the target organism. The data for this compound are highly encouraging in this regard. Pharmacokinetic studies confirm that following oral administration of its prodrug SPR720, this compound achieves concentrations in alveolar macrophages that are substantially higher than in plasma.[5][6] These intracellular concentrations are well above the MIC₉₀ values for the most prevalent NTM pathogens, including Mycobacterium avium complex and M. abscessus.[2][14] This robust intracellular penetration, combined with a novel mechanism of action and potent in vitro activity, establishes a strong foundation for the continued clinical development of SPR720 as a critical new oral therapy for NTM pulmonary disease.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of SPR719 for Mycobacterium abscessus

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium abscessus, a rapidly growing nontuberculous mycobacterium (NTM), is an emerging pathogen responsible for a wide range of infections, particularly pulmonary and skin and soft tissue infections. Treatment of M. abscessus infections is challenging due to its intrinsic resistance to many standard antibiotics. SPR719 is a novel benzimidazole antibiotic that represents the active moiety of the orally available prodrug SPR720.[1][2] It exhibits a unique mechanism of action by targeting the ATPase activity of DNA gyrase (GyrB), an essential enzyme for bacterial DNA replication.[3][4][5] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.[5][6] Given the urgent need for new therapeutic options against M. abscessus, this document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against clinical isolates of M. abscessus.

Data Presentation

The in vitro activity of this compound against M. abscessus has been evaluated in several studies. The following table summarizes the reported MIC values.

StudyNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Notes
Brown-Elliott et al. (2018)[2][7]530.02 - 82-The study included all three subspecies of the M. abscessus complex (abscessus, massiliense, and the hybrid subspecies), and the MIC₅₀ was consistent across them.[2][7]
Pennings et al. (2021)[1][8]Not specified--8This study reported a modest activity of this compound against M. abscessus isolates.[1][8]
Kim et al. (2023)[9][10]650.125 - 8-4In this study, the MIC of this compound was ≤2 µg/mL in 72% of clinical M. abscessus isolates.[9] The study also investigated clarithromycin-resistant strains and found comparable MICs.[9][10]
Anonymous Source[9]Multiple0.062 - 4-4This source also notes that for 85% of clinical isolates of clarithromycin-resistant M. abscessus, the MIC of this compound was ≤2 µg/mL.[9]

Experimental Protocols

The determination of the MIC of this compound for M. abscessus is performed using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M24-A2.[2][7][11]

Materials
  • This compound analytical powder

  • M. abscessus clinical isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[2][7]

  • Sterile 96-well microtiter plates[11]

  • Sterile demineralized water

  • Dimethyl sulfoxide (DMSO) (for stock solution preparation, if necessary)

  • Incubator (30-35°C)[12]

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Adhesive plate seals[12]

  • Control strains (e.g., M. abscessus ATCC 19977)[9]

Protocol

1. Preparation of this compound Stock Solution:

  • Accurately weigh the this compound powder and dissolve it in a suitable solvent (e.g., DMSO or sterile demineralized water) to prepare a high-concentration stock solution.

  • Further dilute the stock solution in CAMHB to create a working solution at a concentration that is a multiple of the highest concentration to be tested.

2. Inoculum Preparation:

  • Culture M. abscessus isolates on appropriate solid media to obtain isolated colonies.[13]

  • From a fresh culture, select several colonies and suspend them in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Plate Preparation:

  • Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 100 µL of the this compound working solution to the first well of each row to be tested.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations.

  • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

4. Inoculation:

  • Add 100 µL of the prepared M. abscessus inoculum to each well (except the sterility control well), bringing the final volume in each well to 200 µL.

5. Incubation:

  • Seal the microtiter plates with an adhesive seal to prevent evaporation.[12]

  • Incubate the plates at 30-35°C.[12]

  • Read the plates after 3 to 5 days of incubation, or until sufficient growth is observed in the growth control well.[14] For detecting inducible resistance to other drugs like clarithromycin, incubation can be extended up to 14 days.[11][15][16]

6. MIC Determination:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[17] Growth can be assessed visually as turbidity or a bacterial pellet at the bottom of the well.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound

SPR719_Mechanism_of_Action cluster_bacterium Mycobacterium abscessus This compound This compound GyrB DNA Gyrase (GyrB subunit) This compound->GyrB Binds to ATPase site This compound->GyrB Inhibits ATPase activity DNA_Replication DNA Replication GyrB->DNA_Replication Enables ATP ATP ATP->GyrB Binds Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound targeting the GyrB subunit of DNA gyrase.

Experimental Workflow: MIC Determination

MIC_Workflow start Start prep_drug Prepare this compound Stock Solution start->prep_drug prep_inoculum Prepare M. abscessus Inoculum (0.5 McFarland) start->prep_inoculum plate_setup Prepare 96-well plate with serial dilutions of this compound prep_drug->plate_setup inoculate Inoculate plate with M. abscessus suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 30-35°C for 3-5 days inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols: Hollow-Fiber Infection Model for SPR719 Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the hollow-fiber infection model (HFIM) to evaluate the pharmacodynamics of SPR719 against Mycobacterium avium complex (MAC).

Introduction

SPR720 is a phosphate ester prodrug that undergoes rapid in vivo conversion to its active moiety, this compound.[1] this compound is a novel benzimidazole antibiotic that targets the ATPase activity of DNA gyrase B in mycobacteria, a mechanism distinct from that of fluoroquinolones.[2][3][4] It has demonstrated potent in vitro activity against a range of clinically relevant non-tuberculous mycobacteria (NTM), including MAC and Mycobacterium abscessus.[2][5] The hollow-fiber infection model is a dynamic in vitro system that allows for the simulation of human pharmacokinetics, providing a valuable tool to study the time-course of antimicrobial activity and the emergence of resistance. This model is particularly useful for optimizing dosing regimens of new antimicrobial agents like this compound.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound relevant to its evaluation in a hollow-fiber infection model against MAC.

Table 1: In Vitro Activity of this compound against Mycobacterium avium complex (MAC)

ParameterValue (mg/L)Reference
MIC₅₀≤2[2]
MIC₉₀2[2][5]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (1,000 mg Oral SPR720 Once Daily for 7 Days)

ParameterPlasmaEpithelial Lining Fluid (ELF)Alveolar Macrophages (AM)Reference
Cmax (ng/mL)4,3155,42913,033[1]
AUC₀₋₂₄ (ng·h/mL)52,41859,880128,105[1]
Mean Half-life (t₁/₂)~5 hours--[1]

Table 3: Pharmacodynamic Targets for this compound against Intracellular MAC in the Hollow-Fiber System Model

ParameterAUC₀₋₂₄/MIC RatioOutcomeReference
Bacterial Killing2.01.0 log₁₀ CFU/mL reduction[6]
Resistance Suppression11Suppression of acquired resistance[6]

Signaling Pathway: Mechanism of Action of this compound

cluster_bacterium Mycobacterium This compound This compound GyraseB DNA Gyrase B (ATPase Subunit) This compound->GyraseB Inhibits DNA_Replication DNA Replication & Transcription GyraseB->DNA_Replication Enables ATP ATP ATP->GyraseB Binds to Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound in Mycobacterium.

Experimental Protocols

This section provides a detailed methodology for conducting a hollow-fiber infection model experiment to evaluate the pharmacodynamics of this compound against Mycobacterium avium complex.

Materials
  • Hollow-fiber cartridges (e.g., FiberCell Systems)

  • Peristaltic pump

  • Central reservoir

  • Diluent reservoir (culture medium)

  • Waste reservoir

  • Computerized syringe pump

  • Mycobacterium avium complex (MAC) strain (e.g., ATCC 700898)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Middlebrook 7H10 agar

  • THP-1 human monocytic cell line (ATCC TIB-202)

  • RPMI 1640 medium with 10% fetal bovine serum (FBS)

  • This compound analytical standard

  • Phosphate-buffered saline (PBS)

  • Sterile water for lysis of macrophages

Experimental Workflow Diagram

cluster_setup Model Setup cluster_experiment Experiment cluster_analysis Data Analysis prep_bacteria Prepare MAC Inoculum infect_cells Infect THP-1 cells with MAC (MOI 1:10) prep_bacteria->infect_cells prep_cells Prepare THP-1 Macrophages prep_cells->infect_cells inoculate_hfim Inoculate Hollow-Fiber Cartridge infect_cells->inoculate_hfim start_drug Start this compound Infusion (Simulate Human PK) inoculate_hfim->start_drug sampling Daily Sampling (Intra- and Extracellular Bacteria) start_drug->sampling drug_conc Measure this compound Concentration sampling->drug_conc cfu_enum CFU Enumeration sampling->cfu_enum pk_pd_model PK/PD Modeling drug_conc->pk_pd_model cfu_enum->pk_pd_model resistance Assess Resistance Emergence cfu_enum->resistance dose_opt Dose Optimization pk_pd_model->dose_opt

References

Application Notes and Protocols for Culturing Nontuberculous Mycobacteria (NTM) in SPR719 Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cultivation of Nontuberculous Mycobacteria (NTM) and the determination of susceptibility to SPR719, a novel aminobenzimidazole antibiotic. The methodologies outlined are essential for researchers studying resistance mechanisms and for professionals involved in the development of new anti-NTM therapeutics.

Introduction to NTM and this compound

Nontuberculous mycobacteria are a diverse group of environmental organisms that can cause a range of opportunistic infections in humans, with pulmonary disease being the most common manifestation.[1][2] Treatment of NTM infections is often challenging due to the intrinsic resistance of many species to standard antibiotics.[2] NTM are generally classified into two main groups based on their growth rate on solid media: slow-growing NTM, which take more than seven days to form visible colonies, and rapid-growing NTM, which form colonies in seven days or less.[1][2]

This compound is an inhibitor of the bacterial DNA gyrase B (GyrB) subunit's ATPase activity.[3] This mechanism of action is distinct from that of fluoroquinolones, which target the GyrA subunit.[3] this compound has demonstrated potent in vitro activity against a range of clinically significant NTM species, including Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[3][4]

Understanding the mechanisms of resistance to new drug candidates like this compound is a critical component of their preclinical and clinical development.[5] Resistance to this compound in NTM has been associated with two primary mechanisms:

  • Target-based resistance: Low-frequency missense mutations in the ATPase domain of the GyrB subunit can confer resistance.[5][6]

  • Efflux-mediated resistance: In M. abscessus, high-frequency resistance has been linked to frameshift mutations in a transcriptional repressor (MAB_4384), leading to the upregulation of the MmpS5/MmpL5 efflux pump system.[5][6]

These application notes provide the necessary protocols to culture NTM and assess their susceptibility to this compound, enabling the study of these resistance mechanisms.

Data Presentation: Quantitative Susceptibility Data

The following tables summarize the in vitro activity of this compound against key NTM species and the minimum inhibitory concentrations (MICs) for resistant mutants. This data is compiled from published studies and serves as a reference for expected outcomes.

Table 1: In Vitro Activity of this compound Against Clinical NTM Isolates

NTM SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
M. avium complex (MAC)3250.002 - 40.51
M. abscessus3250.03 - 814
M. kansasii3250.008 - 0.50.060.125
M. fortuitum3250.015 - 10.1250.5

Data compiled from multiple sources demonstrating the potent in vitro activity of this compound against a range of NTM species.[3][7]

Table 2: this compound MICs for Spontaneous Resistant Mutants of M. avium and M. abscessus

NTM SpeciesResistance MechanismFrequency of ResistanceFold Increase in MIC
M. aviumgyrB missense mutations10⁻⁸/CFU4-16x
M. abscessusgyrB missense mutations10⁻⁸/CFU4-8x
M. abscessusMmpS5/MmpL5 efflux upregulation10⁻⁶/CFU8-16x

This table highlights the two distinct mechanisms of resistance to this compound observed in vitro, with target modification being a low-frequency event and efflux pump upregulation in M. abscessus occurring at a higher frequency.[5][6]

Experimental Protocols

The following are detailed protocols for the cultivation of NTM and the determination of this compound susceptibility using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][8][9]

Protocol 1: Culturing Nontuberculous Mycobacteria

This protocol describes the general procedure for culturing both slow-growing and rapid-growing NTM from stock cultures for subsequent experiments.

Materials:

  • NTM isolate (e.g., M. avium, M. abscessus)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC

  • Incubator (37°C for most species, 30°C for some rapid growers)

  • Sterile culture tubes and flasks

  • Sterile inoculation loops or swabs

Procedure:

  • From Frozen Stock: Aseptically retrieve a small portion of the frozen NTM stock using a sterile inoculation loop or pipette tip.

  • Liquid Culture Initiation: Inoculate a tube containing 5-10 mL of supplemented Middlebrook 7H9 broth.

  • Incubation: Incubate the culture at the appropriate temperature (e.g., 37°C for M. avium and M. abscessus). Incubation times will vary depending on the species:

    • Rapid-growing NTM: 3-7 days.

    • Slow-growing NTM: 7-21 days.

  • Solid Culture: Once the liquid culture shows visible turbidity, streak the culture onto a supplemented Middlebrook 7H10 or 7H11 agar plate to obtain isolated colonies and check for purity.

  • Incubation of Plates: Incubate the plates under the same conditions as the liquid culture.

  • Culture for Experiments: For subsequent experiments, inoculate a larger volume of supplemented Middlebrook 7H9 broth from a fresh plate or liquid culture and grow to the mid-logarithmic phase.

Protocol 2: Broth Microdilution Susceptibility Testing for this compound

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against NTM isolates using the broth microdilution method as recommended by the CLSI.[8][9]

Materials:

  • NTM culture in mid-logarithmic growth phase

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton (CAMH) broth

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: a. Aseptically transfer colonies from a fresh agar plate to a tube containing sterile saline or PBS with glass beads. b. Vortex vigorously to create a uniform suspension and break up clumps. c. Allow larger particles to settle for 5-10 minutes. d. Adjust the turbidity of the supernatant to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer. e. Dilute the adjusted inoculum in CAMH broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions: a. Prepare serial two-fold dilutions of this compound in CAMH broth in a separate 96-well plate or in tubes. The concentration range should typically span from 0.008 to 128 µg/mL to capture the MICs of both susceptible and resistant isolates.

  • Inoculation of Microtiter Plate: a. Transfer 100 µL of each this compound dilution to the corresponding wells of the test plate. b. Add 100 µL of the diluted NTM inoculum to each well, resulting in a final volume of 200 µL and the target inoculum concentration. c. Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

  • Incubation: a. Seal the plates to prevent evaporation. b. Incubate at the appropriate temperature.

    • Rapid-growing NTM: 3-5 days.

    • Slow-growing NTM: 7-14 days.

  • Reading and Interpretation of Results: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the NTM isolate. b. The growth control well should show distinct turbidity. The sterility control well should remain clear.

Visualization of Workflows and Resistance Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for NTM susceptibility testing and the known mechanisms of resistance to this compound.

Experimental_Workflow cluster_culture NTM Culture Preparation cluster_mic Broth Microdilution for MIC Determination start NTM Isolate (Frozen Stock or Clinical Sample) liquid_culture Inoculate Middlebrook 7H9 Broth start->liquid_culture solid_culture Streak on Middlebrook 7H10/7H11 Agar liquid_culture->solid_culture Check Purity log_phase Grow to Mid-Log Phase in Broth solid_culture->log_phase inoculum_prep Prepare Inoculum (0.5 McFarland Standard) log_phase->inoculum_prep plate_setup Inoculate 96-Well Plate inoculum_prep->plate_setup drug_dilution Prepare Serial Dilutions of this compound drug_dilution->plate_setup incubation Incubate at Appropriate Temperature plate_setup->incubation read_mic Read MIC incubation->read_mic end Determine Susceptibility or Resistance read_mic->end Data Analysis

Caption: Experimental workflow for determining this compound susceptibility in NTM.

Resistance_Mechanisms cluster_target Target-Based Resistance cluster_efflux Efflux-Mediated Resistance (M. abscessus) gyrB DNA Gyrase B (GyrB) mutation gyrB Gene Mutation gyrB->mutation Spontaneous Mutation spr719_target This compound spr719_target->gyrB Inhibits ATPase Activity reduced_binding Reduced this compound Binding mutation->reduced_binding resistance_target This compound Resistance reduced_binding->resistance_target repressor_gene Transcriptional Repressor Gene (MAB_4384) repressor_protein Repressor Protein repressor_gene->repressor_protein Transcription & Translation repressor_mutation Repressor Gene Mutation repressor_gene->repressor_mutation Spontaneous Mutation efflux_operon mmpS5-mmpL5 Operon repressor_protein->efflux_operon Represses Transcription efflux_pump MmpS5/MmpL5 Efflux Pump efflux_operon->efflux_pump Expression spr719_efflux This compound efflux_pump->spr719_efflux Exports Drug resistance_efflux This compound Resistance spr719_efflux->resistance_efflux repressor_mutation->repressor_protein Non-functional Protein

Caption: Mechanisms of resistance to this compound in Nontuberculous Mycobacteria.

References

Application Notes and Protocols: Time-Kill Kinetics Assay for SPR719

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR719 is the active moiety of the orally available prodrug SPR720, a novel benzimidazole antibiotic under development for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease.[1][2][3][4][5] As a potent inhibitor of the bacterial DNA gyrase B subunit's ATPase activity, this compound presents a distinct mechanism of action compared to existing antibiotics.[1][6][7][8] Understanding the pharmacodynamics of this compound, particularly its bactericidal or bacteriostatic activity over time, is crucial for its preclinical and clinical development. The time-kill kinetics assay is a fundamental in vitro method used to assess the antimicrobial activity of a compound against a specific pathogen as a function of time and concentration. This document provides a detailed protocol for performing a time-kill kinetics assay for this compound against relevant mycobacterial species.

Mechanism of Action of this compound

This compound targets the ATPase domain of DNA gyrase B (GyrB), a type II topoisomerase essential for bacterial DNA replication.[1][6][7][8] By competitively inhibiting ATP binding to GyrB, this compound prevents the energy-dependent negative supercoiling of DNA, leading to a disruption of DNA synthesis and ultimately inhibiting bacterial growth.[1][6][9] This mechanism is distinct from that of fluoroquinolones, which target the DNA cleavage-rejoining site on the Gyrase A subunit.[2][9]

Mechanism of Action of this compound cluster_bacterium Mycobacterium Cell This compound This compound This compound->Block GyrB DNA Gyrase B (GyrB) ATPase Domain DNA_Gyrase DNA Gyrase Complex (GyrA2B2) GyrB->DNA_Gyrase GyrA DNA Gyrase A (GyrA) GyrA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP Hydrolysis ATP ATP ATP->GyrB ADP_Pi ADP + Pi Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication & Cell Division Supercoiled_DNA->DNA_Replication Inhibition Inhibition Block->GyrB Block->ATP Competitive Inhibition

Caption: Mechanism of action of this compound targeting the ATPase domain of DNA gyrase B.

Experimental Protocol: Time-Kill Kinetics Assay for this compound

This protocol is designed to assess the in vitro activity of this compound against slow-growing nontuberculous mycobacteria, such as Mycobacterium avium complex (MAC) and Mycobacterium abscessus.

1. Materials

  • Bacterial Strains:

    • Reference strains (e.g., M. avium ATCC 700898, M. abscessus ATCC 19977)

    • Clinical isolates of interest

  • Media and Reagents:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

    • Tween 80 (Polysorbate 80)

    • This compound analytical powder

    • Dimethyl sulfoxide (DMSO) for stock solution preparation

    • Sterile phosphate-buffered saline (PBS)

    • Middlebrook 7H10 or 7H11 agar plates supplemented with OADC

    • Sterile water for dilutions

  • Equipment:

    • Incubator (37°C for M. avium, 30-37°C for M. abscessus)

    • Shaking incubator

    • Spectrophotometer or nephelometer

    • Vortex mixer

    • Micropipettes and sterile tips

    • Sterile culture tubes or flasks

    • Sterile spreaders

    • Biological safety cabinet

2. Experimental Workflow

Time-Kill Kinetics Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Analysis cluster_data Data Analysis A Prepare this compound Stock Solutions E Add this compound at Various MIC Multiples A->E B Culture Mycobacteria to Mid-Log Phase C Adjust Inoculum to ~5 x 10^5 CFU/mL B->C D Inoculate Test Tubes with Bacterial Suspension C->D D->E F Incubate at Appropriate Temperature with Shaking E->F G Sample at Predetermined Time Points (0, 24, 48, 72, 120h, etc.) F->G H Perform Serial Dilutions G->H I Plate Dilutions on Agar H->I J Incubate Plates I->J K Count Colonies (CFU) J->K L Calculate CFU/mL for Each Time Point K->L M Plot log10 CFU/mL vs. Time L->M

Caption: General workflow for a time-kill kinetics assay.

3. Detailed Methodology

3.1. Preparation of this compound Stock Solution

  • Determine the desired concentration range for the assay, typically based on the Minimum Inhibitory Concentration (MIC) of this compound for the test organism (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x MIC).

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • Further dilute the stock solution in the appropriate culture medium (e.g., CAMHB with 0.05% Tween 80) to create working solutions. Ensure the final DMSO concentration in the assay tubes is non-inhibitory (typically ≤1%).

3.2. Inoculum Preparation

  • From a fresh culture on solid media, inoculate a single colony into 10 mL of appropriate broth (e.g., Middlebrook 7H9 with OADC).

  • Incubate the culture at the optimal temperature with shaking until it reaches the mid-logarithmic growth phase. This can take several days for slow-growing mycobacteria.

  • Adjust the bacterial suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Dilute the adjusted suspension in pre-warmed CAMHB (supplemented with 0.05% Tween 80 for MAC) to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL.

3.3. Assay Setup

  • Aliquot the prepared bacterial inoculum into sterile tubes, one for each this compound concentration and time point, plus a growth control (no drug).

  • Add the appropriate working solution of this compound to each tube to achieve the desired final concentrations. For the growth control, add an equivalent volume of drug-free medium.

  • Incubate all tubes at the appropriate temperature with agitation.

3.4. Sampling and Viable Cell Counting

  • At predetermined time points (e.g., 0, 24, 48, 72, 96, and 120 hours, and potentially longer for slow-growing mycobacteria), remove an aliquot (e.g., 100 µL) from each tube.[10][11][12][13][14]

  • Perform 10-fold serial dilutions of the collected samples in sterile PBS or saline.

  • Plate an appropriate volume (e.g., 100 µL) of each dilution onto Middlebrook 7H10 or 7H11 agar plates.

  • Incubate the plates at the optimal temperature for a sufficient duration to allow for colony formation (this can range from several days to weeks for NTM).

  • Count the number of colony-forming units (CFUs) on plates that have between 30 and 300 colonies.

4. Data Analysis and Presentation

  • Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

  • Convert the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL (from duplicate or triplicate experiments) against time (in hours) for each this compound concentration and the growth control.

  • Determine the limit of detection of the assay (typically based on the lowest dilution plated).

  • Bacteriostatic activity is generally defined as a <3-log10 reduction in CFU/mL from the initial inoculum. Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Table 1: Example Data Collection for Time-Kill Kinetics of this compound against M. avium

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)8x MIC (log10 CFU/mL)
05.705.715.705.695.725.71
246.255.605.455.204.904.50
486.805.555.204.804.303.80
727.355.505.004.403.703.10
967.905.484.854.103.20<2.00
1208.455.524.703.80<2.00<2.00

Table 2: Summary of Bactericidal/Bacteriostatic Activity

This compound ConcentrationChange in log10 CFU/mL at 120h (vs. T=0)Activity
0.5x MIC-0.19Bacteriostatic
1x MIC-1.00Bacteriostatic
2x MIC-1.89Bacteriostatic
4x MIC> -3.72Bactericidal
8x MIC> -3.71Bactericidal

Conclusion

The time-kill kinetics assay is a critical tool for characterizing the antimicrobial profile of novel agents like this compound. This protocol provides a framework for conducting these experiments against clinically relevant nontuberculous mycobacteria. The resulting data on the concentration-dependent killing rate of this compound are invaluable for informing dosing strategies and predicting in vivo efficacy.[15] Given the slow-growing nature of NTM, careful planning of time points and incubation periods is essential for obtaining robust and meaningful results.

References

Application Notes and Protocols for SPR719 Combination Therapy in NTM Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for evaluating SPR719 in combination therapy for Nontuberculous Mycobacteria (NTM) infections. This compound, the active moiety of the oral prodrug SPR720, is a novel aminobenzimidazole that inhibits the ATPase activity of bacterial DNA gyrase B (GyrB), a clinically validated target for NTM infections.[1][2]

Introduction to this compound

This compound offers a unique mechanism of action distinct from fluoroquinolones, which target the GyrA subunit of DNA gyrase.[1] This distinction means there is no cross-resistance with fluoroquinolones or other standard-of-care agents used for NTM treatment.[1] this compound has demonstrated potent in vitro activity against a range of NTM species, including Mycobacterium avium complex (MAC) and Mycobacterium abscessus, even against isolates resistant to current therapies.[1][2][3][4] Preclinical studies in various animal models have shown the efficacy of SPR720, both as a monotherapy and in combination with other antimicrobial agents, in reducing the bacterial burden in the lungs and other organs.[1][2][4]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against key NTM pathogens and the in vivo efficacy of its prodrug, SPR720, in combination therapy models.

Table 1: In Vitro Activity of this compound Against Nontuberculous Mycobacteria
NTM SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Mycobacterium avium complex (MAC)0.002 - 40.5 - 11 - 2[1]
Mycobacterium abscessus0.03 - 822 - 4[1]
Mycobacterium kansasii<0.0150.03[1]
Table 2: In Vivo Efficacy of SPR720 Combination Therapy in Murine NTM Infection Models
NTM StrainMouse ModelTreatment RegimenBacterial Burden Reduction (log₁₀ CFU)Organ(s)Reference(s)
M. avium ATCC 700898Chronic C3HeB/FeJSPR720 + Clarithromycin + EthambutolGreatest reduction observedLungs, Spleen, Liver[1][2]
M. abscessus subsp. bolletii 1513Chronic Murine ModelSPR720 (100 mg/kg/day) + Clarithromycin + Amikacin + ClofazimineGreatest reduction observedLungs[1]
M. avium ATCC 700898Chronic C3HeB/FeJSPR720 Monotherapy (10-100 mg/kg/day)Dose-dependent reductionLungs[1][2]
M. abscessus subsp. abscessus 1513Prolonged Acute SCIDSPR720 MonotherapyDose-dependent reductionLungs[2][4]
M. abscessus subsp. abscessus 1513Prolonged Acute SCIDSPR720 + Clarithromycin + Amikacin ± ClofazimineFurther reductions than monotherapyLungs[2][4]

Signaling Pathway and Experimental Workflows

Mechanism of Action of this compound

cluster_0 Bacterial DNA Gyrase (GyrA₂B₂) GyrA GyrA Subunit GyrB GyrB Subunit (ATPase Domain) DNA_Supercoiling Negative DNA Supercoiling GyrB->DNA_Supercoiling Enables Inhibition Inhibition GyrB->Inhibition ATP ATP ATP->GyrB Binds to This compound This compound This compound->GyrB Competitively Inhibits ATP Binding DNA_Replication DNA Replication & Transcription DNA_Supercoiling->DNA_Replication Required for Bacterial_Growth Bacterial Growth DNA_Replication->Bacterial_Growth Leads to Inhibition->DNA_Supercoiling

Caption: Mechanism of action of this compound on bacterial DNA gyrase.

In Vitro Synergy Testing Workflow

cluster_0 Checkerboard Assay cluster_1 Time-Kill Kinetics Assay Prep_Bacteria Prepare NTM Inoculum Inoculate Inoculate plates with NTM suspension Prep_Bacteria->Inoculate Prep_Plates Prepare 96-well plates with serial dilutions of This compound and Partner Drug Prep_Plates->Inoculate Incubate Incubate plates Inoculate->Incubate Read_MIC Determine MIC of each drug alone and in combination Incubate->Read_MIC Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_MIC->Calculate_FIC Prep_Cultures Prepare NTM cultures in broth Add_Drugs Add this compound, Partner Drug, or Combination at varying concentrations Prep_Cultures->Add_Drugs Sample Sample cultures at specific time points Add_Drugs->Sample Plate_CFU Plate serial dilutions to determine CFU/mL Sample->Plate_CFU Plot_Curves Plot log₁₀ CFU/mL vs. Time Plate_CFU->Plot_Curves

Caption: Workflow for in vitro synergy testing of this compound.

In Vivo Efficacy Testing Workflow in a Murine Model

cluster_0 Murine NTM Infection and Treatment Model Acclimatize Acclimatize Mice (e.g., C3HeB/FeJ or SCID) Infect Infect mice with NTM (e.g., aerosol or intravenous) Acclimatize->Infect Randomize Randomize mice into treatment groups Infect->Randomize Treat Administer SPR720, Partner Drug(s), or Vehicle (e.g., oral gavage) Randomize->Treat Monitor Monitor animal health and body weight Treat->Monitor Euthanize Euthanize mice at pre-determined endpoints Monitor->Euthanize Harvest Harvest organs (Lungs, Spleen, Liver) Euthanize->Harvest Homogenize Homogenize organs Harvest->Homogenize Plate_CFU Plate serial dilutions to determine CFU/organ Homogenize->Plate_CFU Analyze Analyze and compare CFU counts between groups Plate_CFU->Analyze

References

Application Note: Methodologies for Studying SPR719 Efflux Pump Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR720 is an oral phosphate prodrug that is rapidly converted in vivo to its active form, SPR719.[1][2][3] this compound is a novel aminobenzimidazole antibacterial agent that inhibits the ATPase domain of bacterial DNA gyrase B (GyrB).[1][4][5][6][7] This mechanism of action is distinct from that of fluoroquinolones, which target the GyrA subunit.[1][2] While this compound shows potent activity against various mycobacteria, the emergence of resistance is a persistent challenge in antibiotic development.

One significant mechanism of bacterial resistance is the active extrusion of antibiotics by membrane-bound efflux pumps.[8][9][10][11] These pumps act as cellular housekeepers, removing toxic substances from the cytoplasm, thereby reducing the intracellular concentration of an antibiotic below its effective threshold. Studies have indicated that resistance to this compound in pathogens such as Mycobacterium abscessus can be associated with the upregulation of efflux pump systems.[1][5][6]

The development of Efflux Pump Inhibitors (EPIs) represents a promising strategy to counteract this resistance mechanism. EPIs are compounds that block the function of efflux pumps, restoring or potentiating the activity of antibiotics that are pump substrates.[12][13] This application note provides a detailed framework and experimental protocols for investigating this compound as a substrate of bacterial efflux pumps and for characterizing potential EPIs that can be used in combination with this compound to enhance its therapeutic efficacy.

Key Pathways and Concepts

The efficacy of this compound is dependent on achieving and maintaining a sufficient intracellular concentration to inhibit its target, DNA gyrase B. Efflux pumps directly counteract this by expelling the drug from the cell. An effective EPI can block this process, leading to increased intracellular drug accumulation and enhanced bacterial growth inhibition.

SPR719_Mechanism_and_Efflux cluster_outside Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membranes SPR719_out This compound SPR719_in This compound SPR719_out->SPR719_in Passive Diffusion EffluxPump Efflux Pump EffluxPump->SPR719_out Active Efflux SPR719_in->EffluxPump Substrate Binding Inhibition Inhibition SPR719_in->Inhibition Binding GyrB DNA Gyrase B (Target) GyrB->Inhibition EPI_Mechanism cluster_outside Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membranes SPR719_out This compound SPR719_in Increased [this compound] SPR719_out->SPR719_in Passive Diffusion EPI_out EPI EPI_in EPI EPI_out->EPI_in Entry EffluxPump Efflux Pump (Blocked) EffluxPump->SPR719_out Efflux Prevented Inhibition Enhanced Inhibition SPR719_in->Inhibition Increased Binding EPI_in->EffluxPump Inhibition GyrB DNA Gyrase B (Target) GyrB->Inhibition Checkerboard_Workflow A Prepare Bacterial Inoculum (e.g., 0.5 McFarland) D Inoculate Wells with Bacterial Suspension A->D B Prepare Stock Solutions of this compound and EPI C Create 2D Dilution Matrix in 96-Well Plate B->C C->D E Incubate Plate (e.g., 37°C for 18-24h) D->E F Read MICs Visually or with Plate Reader (OD600) E->F G Calculate FIC Index F->G H Determine Interaction (Synergy, Additive, etc.) G->H

References

Troubleshooting & Optimization

Technical Support Center: Overcoming SPR719 Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SPR719. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during in vitro experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Troubleshooting Guides

Issue: Precipitation Observed Upon Dissolving this compound or Diluting Stock Solutions

Precipitation of this compound can occur for several reasons, including low aqueous solubility and improper solvent selection. The following tables and protocols provide guidance on appropriate solvents and methods to enhance and maintain the solubility of this compound for in vitro assays.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)20 mg/mL[1]46.68 mM[1]Ultrasonication and adjustment to pH 2 with HCl may be required to achieve maximum solubility.[1]
EthanolData not availableData not availableBenzimidazoles are generally freely soluble in alcohol.[2]
MethanolData not availableData not availablePolar organic solvents are generally effective for dissolving benzimidazoles.
AcetonitrileData not availableData not available
WaterSlightly soluble to insoluble[2][3]
Phosphate Buffered Saline (PBS)Low solubilityPrecipitation is likely when diluting a concentrated DMSO stock directly into PBS without optimization.
Cell Culture MediaLow solubilityPrecipitation can occur at concentrations as low as ≥32 µg/mL.[4]

Table 2: Recommended Solvents and Strategies for In Vitro Assays

ApplicationRecommended Solvent SystemKey Considerations
Stock Solution Preparation 100% DMSOPrepare a high-concentration stock (e.g., 10-50 mM). Store at -20°C.
Working Solution in Aqueous Buffer (e.g., PBS) Dilution of DMSO stock into acidic buffer (pH < 4)Acidic conditions can improve the solubility of benzimidazoles.
Use of co-solvents (e.g., 10-20% DMSO in final solution)The final DMSO concentration should be kept low (<0.5%) to minimize cellular toxicity.
Cell-Based Assays Serial dilution of DMSO stock in cell culture mediaPerform dilutions immediately before use. Visually inspect for precipitation at each step.
Use of a carrier protein (e.g., Bovine Serum Albumin)Can help to stabilize the compound in solution.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for various in vitro applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.28 mg of this compound (Molecular Weight: 428.46 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • pH Adjustment (if necessary): If complete dissolution is not achieved, a very small volume of 1N HCl can be added dropwise while vortexing to lower the pH to approximately 2. This should only be done if subsequent experimental conditions are compatible with a low pH stock.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium to prepare working concentrations for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed, sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, dilute the 10 mM stock 1:1000 in the medium (e.g., 1 µL of stock into 999 µL of medium).

  • Serial Dilutions: Perform serial dilutions from the intermediate dilution to achieve the desired final concentrations for your experiment. Use fresh, pre-warmed cell culture medium for each dilution step.

  • Visual Inspection: After each dilution step, gently mix the solution and visually inspect for any signs of precipitation. If precipitation is observed, consider modifying the protocol (e.g., using a lower starting concentration or incorporating a solubilizing agent).

  • Immediate Use: It is recommended to prepare the working solutions immediately before adding them to the cells to minimize the risk of precipitation over time.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution after I diluted my DMSO stock in aqueous buffer. What should I do?

A1: This is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:

  • Increase the percentage of co-solvent: If your experimental design allows, you can try increasing the final concentration of DMSO in your working solution. However, be mindful of potential solvent toxicity to your cells (typically <0.5% DMSO is recommended).

  • Lower the pH: this compound, like many benzimidazoles, is more soluble at a lower pH.[2] Try preparing your working solutions in a buffer with a pH below 7. A product data sheet suggests that adjusting the pH to 2 with HCl can aid in dissolving this compound.[1]

  • Use a fresh stock solution: Ensure your DMSO stock is properly stored and has not undergone multiple freeze-thaw cycles, which can affect compound stability and solubility.

  • Sonication: Briefly sonicating your diluted solution may help to redissolve small amounts of precipitate.

Q2: What is the highest concentration of this compound I can use in my cell culture experiment without it precipitating?

A2: The maximum soluble concentration in cell culture media can vary depending on the specific medium composition and supplements. It has been reported that this compound can be insoluble at concentrations of 32 µg/mL and higher.[4] It is recommended to perform a solubility test in your specific cell culture medium by preparing a serial dilution and observing for precipitation. Start with a concentration slightly above your highest desired experimental concentration.

Q3: Can I use solvents other than DMSO to dissolve this compound?

A3: While DMSO is the most commonly reported solvent for in vitro studies with this compound, other polar organic solvents like ethanol and methanol may also be effective, as benzimidazoles are generally soluble in alcohols.[2] However, the solubility in these solvents has not been quantitatively reported for this compound. It is crucial to perform small-scale solubility tests before preparing large batches of stock solutions in alternative solvents.

Q4: How should I store my this compound powder and stock solutions?

A4: this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock prep_fresh_stock Prepare fresh stock solution in 100% DMSO check_stock->prep_fresh_stock No check_dilution Review dilution protocol check_stock->check_dilution Yes prep_fresh_stock->check_dilution high_conc Is the final concentration too high? (>32 µg/mL) check_dilution->high_conc lower_conc Lower the final concentration high_conc->lower_conc Yes ph_issue Is the aqueous buffer at neutral or high pH? high_conc->ph_issue No success Solution remains clear lower_conc->success acidify Use an acidic buffer (pH < 7) or add a small amount of acid ph_issue->acidify Yes cosolvent_issue Is the final co-solvent (DMSO) concentration too low? ph_issue->cosolvent_issue No acidify->success increase_cosolvent Increase final DMSO concentration (if tolerated by the assay) cosolvent_issue->increase_cosolvent Yes fail Precipitation persists cosolvent_issue->fail No increase_cosolvent->success contact_support Contact Technical Support fail->contact_support

Caption: A flowchart for troubleshooting this compound precipitation issues.

Experimental_Workflow This compound Solution Preparation Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex and/or Sonicate add_dmso->dissolve check_dissolution Is it fully dissolved? dissolve->check_dissolution adjust_ph Adjust pH to ~2 with HCl (optional) check_dissolution->adjust_ph No stock_solution 10 mM Stock Solution check_dissolution->stock_solution Yes adjust_ph->stock_solution dilution Perform Serial Dilutions in Assay Medium stock_solution->dilution visual_check Visually Inspect for Precipitation dilution->visual_check use_in_assay Use Immediately in Assay visual_check->use_in_assay end End use_in_assay->end

Caption: Workflow for preparing this compound solutions for in vitro assays.

References

Preventing SPR719 degradation in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SPR719. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in experimental assays.

Troubleshooting Guide: Preventing this compound Degradation

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or lower-than-expected potency in antimicrobial susceptibility testing (AST).

  • Possible Cause: Degradation of this compound in the assay medium over the long incubation times required for slow-growing mycobacteria.

  • Troubleshooting Steps:

    • Verify Medium Stability: this compound has been shown to be stable in cation-adjusted Mueller-Hinton broth (CAMHB) for at least 14 days when pre-incubated at 30°C.[1][2] If using a different medium, stability should be verified.

    • Minimize Exposure to Light: Protect assay plates from prolonged exposure to direct light, as some compounds can be photolabile.

Issue 2: High variability in results between experiments.

  • Possible Cause: Inconsistent preparation and storage of this compound stock solutions.

  • Troubleshooting Steps:

    • Solvent Selection: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro assays.[3] Ensure the DMSO is of high quality and anhydrous to prevent hydrolysis.

    • Stock Solution Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Working Solution Preparation: Prepare working solutions fresh for each experiment from a thawed aliquot of the stock solution. Do not store diluted working solutions for extended periods unless their stability in the specific diluent has been confirmed.

Issue 3: Evidence of compound precipitation in aqueous assay media.

  • Possible Cause: this compound, like many benzimidazoles, is a hydrophobic molecule, which can lead to poor aqueous solubility and precipitation when diluted from a DMSO stock.

  • Troubleshooting Steps:

    • Final DMSO Concentration: Keep the final concentration of DMSO in the assay medium as low as possible (typically ≤0.5%) to minimize its own potential biological effects and to reduce the risk of compound precipitation.

    • Mixing Technique: When preparing working solutions or adding the compound to the assay medium, ensure rapid and thorough mixing to facilitate dissolution and prevent localized high concentrations that can lead to precipitation.

    • Solubility Enhancement: For certain assays, the inclusion of a low percentage of a non-ionic surfactant (e.g., Tween 80) or protein (e.g., bovine serum albumin) in the buffer may help to maintain the solubility of hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly reported solvent for preparing this compound stock solutions for in vitro experiments.[3]

Q2: How should I store this compound powder and stock solutions?

A2: this compound powder should be stored at -20°C. Stock solutions prepared in DMSO should be stored at -20°C or -80°C in single-use aliquots to prevent degradation from multiple freeze-thaw cycles.

Q3: Is this compound stable in common bacteriological media?

A3: this compound has demonstrated stability in cation-adjusted Mueller-Hinton broth (CAMHB). Specifically, its minimum inhibitory concentrations (MICs) against M. abscessus remained unchanged after pre-incubating the assay plates for 7 and 14 days at 30°C.[1][2] Stability in other media should be determined empirically.

Q4: What is the mechanism of action of this compound, and could this be affected by degradation?

A4: this compound is a novel benzimidazole antibiotic that inhibits the ATPase activity of DNA gyrase (GyrB) in mycobacteria.[1] Degradation of the molecule would alter its chemical structure, likely rendering it unable to bind effectively to its target, thus reducing or eliminating its antibacterial activity.

Q5: Is this compound light sensitive?

A5: While specific studies on the photostability of this compound are not widely published, it is a general best practice in handling pharmaceutical compounds to minimize exposure to direct light to prevent potential photodegradation.

Quantitative Data Summary

The following table summarizes the known stability data for this compound under specific experimental conditions.

ParameterConditionResultReference
Stability in Broth Cation-Adjusted Mueller-Hinton Broth (CAMHB)Stable for at least 14 days at 30°C[1][2]
Prodrug Chemical Stability SPR720 (phosphate ester prodrug)Described as "chemically stable"[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Under sterile conditions (e.g., in a biological safety cabinet), weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.

    • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol is based on the methodology used in studies assessing this compound activity.[1][3]

  • Materials:

    • This compound stock solution in DMSO

    • Sterile 96-well microtiter plates

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB), supplemented as needed for the specific mycobacterial species (e.g., with 5% OADC for slowly growing mycobacteria).[3]

    • Mycobacterial inoculum prepared to a 0.5 McFarland standard and then diluted as per CLSI guidelines.

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plate. Keep the final DMSO concentration consistent and low (e.g., ≤0.5%) across all wells.

    • Add the prepared mycobacterial inoculum to each well.

    • Include appropriate controls: a growth control (no drug) and a sterility control (no bacteria).

    • Seal the plates and incubate at the optimal temperature for the specific mycobacterial species for the required duration (e.g., 3-14 days).

    • Read the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Protocol spr719_powder This compound Powder stock_solution Stock Solution (e.g., 10 mg/mL) spr719_powder->stock_solution Dissolve dmso DMSO dmso->stock_solution aliquots Single-Use Aliquots stock_solution->aliquots Aliquot storage Store at -20°C / -80°C aliquots->storage working_solution Prepare Working Dilutions storage->working_solution Thaw one aliquot plate_setup Add to 96-well Plate working_solution->plate_setup inoculum Prepare Inoculum inoculum->plate_setup incubation Incubate plate_setup->incubation read_results Read MIC incubation->read_results

Caption: Experimental workflow for preparing and using this compound in assays.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Preventative Measures start Inconsistent/Low Activity? degradation Compound Degradation start->degradation precipitation Precipitation start->precipitation storage_issue Improper Storage start->storage_issue verify_stability Verify Medium Stability degradation->verify_stability fresh_solutions Use Fresh Working Solutions degradation->fresh_solutions check_dmso Check Final DMSO % precipitation->check_dmso mix_well Ensure Thorough Mixing precipitation->mix_well aliquot Aliquot & Store Properly storage_issue->aliquot

Caption: Troubleshooting logic for this compound assay variability.

References

Technical Support Center: Optimizing SPR720 Dosage in Mouse Models of NTM Infection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPR720 in mouse models of Nontuberculous Mycobacteria (NTM) infection.

Frequently Asked Questions (FAQs)

Q1: What is SPR720 and what is its mechanism of action?

SPR720 is an orally bioavailable phosphate ester prodrug. In the body, it is rapidly converted to its active form, SPR719.[1][2][3] this compound is a novel aminobenzimidazole antibiotic that inhibits the ATPase activity of DNA gyrase B (GyrB), a critical enzyme for bacterial DNA replication.[1][4] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit of DNA gyrase, meaning there is no cross-resistance with fluoroquinolones or other standard-of-care (SOC) agents.[1][2]

Q2: Which NTM species is SPR720 active against?

Preclinical studies have demonstrated SPR720's activity against a range of NTM pathogens, including Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[1][2][5][6] In vitro studies have shown that this compound is active against clinical isolates of both MAC (MIC90, 2 mg/L) and M. abscessus (MIC90, 4 mg/L).[5][6]

Q3: What are the recommended mouse models for studying SPR720 efficacy against NTM infections?

Two primary mouse models have been successfully used to evaluate the in vivo efficacy of SPR720 against NTM pulmonary infections:

  • Chronic C3HeB/FeJ Mouse Model: This model is used for assessing efficacy against Mycobacterium avium complex (MAC). These mice develop necrotic granulomas similar to those seen in human NTM lung disease.[5][7]

  • Severe Combined Immunodeficient (SCID) Mouse Model: This model is utilized for evaluating efficacy against Mycobacterium abscessus.[1][5]

Q4: What is a typical starting dose for SPR720 in mouse models?

Based on published studies, SPR720 has been evaluated at various oral dosages in mice, typically administered once daily (q24h) by oral gavage.[5] Effective dose ranges observed in these studies are:

  • For M. avium complex (MAC) in C3HeB/FeJ mice: 10, 30, and 100 mg/kg/day.[1][5]

  • For M. abscessus in SCID mice: 25, 50, and 100 mg/kg/day.[1][5]

A dose of 100 mg/kg in mice provides a plasma exposure (AUC) similar to a 1000 mg oral dose in healthy human volunteers.[5][8]

Troubleshooting Guide

Issue: High variability in plasma concentrations of this compound.

  • Possible Cause: Due to the rapid and extensive conversion of the prodrug SPR720 to the active moiety this compound, plasma concentrations of SPR720 itself are typically low and irregular.[3]

  • Recommendation: Focus on measuring the plasma concentrations of the active moiety, this compound, for pharmacokinetic (PK) analysis. The median time to maximum concentration (Tmax) for this compound ranges from 2.8 to 8.0 hours in humans.[3][9]

Issue: Lack of dose-dependent efficacy in reducing bacterial burden.

  • Possible Cause 1: Suboptimal dosing frequency. While once-daily dosing has been shown to be effective, the pharmacokinetics of this compound in your specific mouse strain might warrant a different dosing schedule.

  • Recommendation 1: Consider a dose fractionation study to determine the key pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy (e.g., AUC/MIC, Cmax/MIC, or Time > MIC). For this compound, the PK/PD index linked to microbial kill has been identified as AUC0-24/MIC.[10]

  • Possible Cause 2: Route of administration. While oral gavage is the standard, improper technique can lead to inconsistent dosing.

  • Recommendation 2: Ensure proper training on oral gavage techniques to minimize variability. For certain experimental setups, formulating SPR720 in drinking water or food could be explored, though this would require validation of drug stability and intake.

Issue: Adverse events or toxicity observed at higher doses.

  • Possible Cause: While generally well-tolerated, higher doses of SPR720 can lead to adverse events. In a Phase 2a clinical trial in humans, a 1,000 mg daily dose was associated with potential dose-limiting safety issues, including hepatotoxicity.[11] In a Phase 1 trial in healthy volunteers, the most common adverse events were mild to moderate gastrointestinal issues (nausea, vomiting, diarrhea) and headache, which were dose-dependent.[3]

  • Recommendation: If signs of toxicity (e.g., weight loss, lethargy, ruffled fur) are observed, consider reducing the dose or evaluating a different dosing schedule (e.g., 50 mg/kg twice daily instead of 100 mg/kg once daily).[7] It is crucial to establish the maximum tolerated dose (MTD) in your specific mouse strain and experimental conditions.

Data Presentation

Table 1: Summary of SPR720 Efficacy as Monotherapy in Mouse Models of NTM Infection

NTM SpeciesMouse ModelSPR720 Dosage (mg/kg/day, q24h)Treatment DurationOrganMean Reduction in Bacterial Burden (log10 CFU) vs. Untreated Control
M. aviumC3HeB/FeJ1028 to 60 daysLungDose-dependent reduction
30Statistically significant reduction
100Statistically significant reduction
M. abscessusSCID2528 to 61 daysLungDose-dependent reduction
50Dose-dependent reduction
100Greatest bacterial reduction as a single agent

Source: Data compiled from multiple preclinical studies.[1][5]

Table 2: Efficacy of SPR720 in Combination Therapy in Mouse Models of NTM Infection

NTM SpeciesMouse ModelSPR720 Dosage (mg/kg/day)Combination Agents (mg/kg/day)Treatment DurationOrganOutcome
M. aviumC3HeB/FeJ30Clarithromycin (250) + Ethambutol (100)28 to 60 daysLung, Spleen, LiverLargest reduction in bacterial burden
M. abscessusSCIDNot specifiedClarithromycin, Amikacin, Clofazimine28 to 61 daysLungGreatest bacterial reduction

Source: Data compiled from multiple preclinical studies.[1][5]

Experimental Protocols

Protocol 1: Chronic M. avium Infection in C3HeB/FeJ Mice

  • Infection: Infect C3HeB/FeJ mice via aerosol delivery with approximately 1 x 10^8.5 CFU/mL of M. avium ATCC 700898.[5]

  • Acclimatization: Allow the infection to establish for 28 days.

  • Treatment: Begin treatment on day 28 and continue until day 60. Administer SPR720 (e.g., 10, 30, 100 mg/kg) and/or standard-of-care agents (e.g., clarithromycin 250 mg/kg, ethambutol 100 mg/kg) daily via oral gavage.[5][7]

  • Bacterial Burden Assessment: On days 1, 27, and 60 post-infection, euthanize a subset of mice. Aseptically remove lungs, spleen, and liver. Homogenize tissues in phosphate-buffered saline (PBS). Plate serial dilutions of the homogenates on 7H11 agar plates. Incubate plates for approximately 30 days and enumerate colony-forming units (CFU).[5][7]

Protocol 2: Chronic M. abscessus Infection in SCID Mice

  • Infection: Infect SCID mice via tail vein injection with 1 x 10^6 CFU/mouse of M. abscessus.[5]

  • Acclimatization: Allow the infection to establish for 27 days.

  • Treatment: Initiate treatment on day 28 and continue until day 61. Administer SPR720 (e.g., 25, 50, 100 mg/kg) daily via oral gavage.[5]

  • Bacterial Burden Assessment: On days 1, 27, and 61 post-infection, euthanize mice. Harvest lungs, spleen, and liver and process for CFU enumeration as described in Protocol 1.[5]

Visualizations

SPR720_Mechanism_of_Action cluster_prodrug In Vivo Administration cluster_active Active Moiety cluster_target Bacterial Cell SPR720 (Prodrug) SPR720 (Prodrug) This compound (Active) This compound (Active) SPR720 (Prodrug)->this compound (Active) Rapid Conversion GyrB GyrB Subunit (ATPase site) This compound (Active)->GyrB DNA_Gyrase_Complex DNA Gyrase (GyrA/GyrB) DNA_Replication DNA Replication & Cell Division DNA_Gyrase_Complex->DNA_Replication GyrB->DNA_Gyrase_Complex Inhibition Inhibition GyrB->Inhibition Inhibition->DNA_Gyrase_Complex

Caption: Mechanism of action of SPR720.

Experimental_Workflow_MAC cluster_infection Infection Phase cluster_establishment Establishment Phase (28 days) cluster_treatment Treatment Phase (Day 28 to 60) cluster_assessment Efficacy Assessment Infect Aerosol Infection (M. avium) in C3HeB/FeJ Mice Day1 Day 1: Baseline CFU Infect->Day1 Day27 Day 27: Pre-treatment CFU Day1->Day27 Treatment_Groups SPR720 Monotherapy (10, 30, 100 mg/kg) Combination Therapy Untreated Control Day27->Treatment_Groups Day60 Day 60: Endpoint CFU (Lungs, Spleen, Liver) Treatment_Groups->Day60

Caption: Experimental workflow for M. avium infection model.

Dose_Response_Logic Dose SPR720 Dose (mg/kg) Exposure This compound Plasma Exposure (AUC) Dose->Exposure Increases Efficacy Reduction in Bacterial Burden (log10 CFU) Exposure->Efficacy Increases (Dose-dependent) Toxicity Potential for Adverse Events Exposure->Toxicity Increases (at higher doses) Optimal_Dose Optimal Therapeutic Window Efficacy->Optimal_Dose Toxicity->Optimal_Dose

Caption: Logical relationship for SPR720 dose optimization.

References

Troubleshooting inconsistent MIC results for SPR719

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for SPR719.

Troubleshooting Inconsistent MIC Results

Inconsistent MIC values for this compound can arise from a variety of factors, ranging from technical execution to the biological characteristics of the tested organisms. This guide provides a systematic approach to identifying and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: My MIC values for this compound are higher than expected or vary significantly between experiments. What are the potential causes?

A1: Higher than expected or variable MICs can be attributed to several factors:

  • Inoculum Density: An inoculum that is too heavy can lead to falsely elevated MICs. Conversely, an inoculum that is too light may result in artificially low MICs. It is crucial to standardize the inoculum to a 0.5 McFarland standard.

  • Bacterial Strain Variability: Different species and even different clinical isolates of nontuberculous mycobacteria (NTM) can exhibit a wide range of MICs for this compound. For instance, the MIC range for M. chimaera has been observed to be from <0.03–2 μg/ml, a variability that can be explained by genetic diversity among isolates[1].

  • Emergence of Resistance: Spontaneous mutations can lead to resistance. In M. avium and M. abscessus, resistance to this compound has been associated with mutations in the ATPase domain of the Gyrase B subunit[2]. In M. abscessus, a high-frequency resistance mechanism linked to a transcriptional repressor of a drug efflux pump has also been identified[2].

  • Media Composition: The pH and cation concentration of the testing medium can influence the activity of some antimicrobial agents. Adherence to standardized media formulations, such as those specified by the Clinical and Laboratory Standards Institute (CLSI), is essential.

  • Incubation Time and Conditions: For slow-growing NTM, prolonged incubation is necessary. However, extended incubation times can sometimes lead to degradation of the antimicrobial agent, although this compound has been shown to be stable in cation-adjusted Mueller-Hinton broth (CAMHB) for up to 14 days[3]. Ensure consistent incubation temperature and duration as per standardized protocols.

Q2: I am observing "skipped wells" in my broth microdilution assay. What does this mean and how should I interpret the results?

A2: "Skipped wells" refer to the absence of growth in one or more wells at a lower concentration of the antimicrobial agent, while growth is observed at a higher concentration. This phenomenon can complicate MIC determination.

  • Possible Cause: This can be due to technical errors such as pipetting inaccuracies, or it may be an intrinsic property of the drug-organism interaction.

  • Interpretation: According to CLSI guidelines for other antimicrobials where this is observed, the MIC should be read as the lowest concentration that inhibits visible growth, including the "skipped wells." However, the presence of skipped wells is a sign of potential assay variability and warrants a repeat of the experiment for confirmation.

Q3: How should I prepare the inoculum for NTM susceptibility testing against this compound?

A3: Proper inoculum preparation is critical for reproducible MIC results. The CLSI provides guidelines for preparing inocula of NTM.

  • For Slowly Growing NTM:

    • Growth from a solid medium (e.g., Middlebrook 7H10 or 7H11) should be used.

    • Colonies are suspended in sterile water or saline containing glass beads.

    • The suspension is vortexed to break up clumps.

    • The turbidity is adjusted to a 0.5 McFarland standard.

    • This suspension is then further diluted as per the specific protocol to achieve the target final inoculum concentration in the microtiter plate wells.

Q4: What are the recommended quality control (QC) strains for this compound MIC testing?

A4: While specific QC ranges for this compound may not yet be established by all regulatory bodies for all NTM species, it is best practice to include reference strains with known MICs in each assay. Commonly used QC strains for NTM susceptibility testing include Mycobacterium peregrinum ATCC 700686 for rapidly growing mycobacteria and Mycobacterium avium complex ATCC 700898 for slowly growing mycobacteria. The observed MIC for these strains should fall within an expected range to ensure the validity of the experimental run.

Summary of this compound MIC Data

The in vitro activity of this compound varies across different NTM species. The following table summarizes reported MIC ranges.

NTM SpeciesNumber of IsolatesMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
Mycobacterium avium complex1050.002–412
Mycobacterium abscessus530.12–824
Mycobacterium kansasii80.002–0.030.0150.03
Mycobacterium ulcerans100.125–0.25N/AN/A
Mycobacterium marinumNot Specified0.5–1N/AN/A
Mycobacterium chimaeraNot Specified<0.03–2N/AN/A

Data compiled from multiple sources[1][4]. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocol: Broth Microdilution MIC Testing for this compound against NTM

This protocol is based on the CLSI M24 guidelines for broth microdilution susceptibility testing of nontuberculous mycobacteria.

I. Materials

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • NTM isolate(s) grown on solid media

  • Sterile saline or water with glass beads

  • 0.5 McFarland turbidity standard

  • Sterile pipettes and reservoirs

  • Incubator

II. Methodology

  • This compound Stock Solution Preparation: Prepare a concentrated stock solution of this compound in its recommended solvent.

  • Drug Dilution Series: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation: a. Harvest colonies of the NTM isolate from a fresh culture on solid medium. b. Suspend the colonies in sterile saline with glass beads. c. Vortex vigorously for 1-2 minutes to create a uniform suspension. d. Allow larger particles to settle for 3-5 minutes. e. Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. f. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Plate Inoculation: a. Dispense the prepared drug dilutions into the wells of the 96-well plate. b. Add the diluted bacterial inoculum to each well. c. Include a growth control well (inoculum in broth without drug) and a sterility control well (broth only).

  • Incubation: a. Seal the plates to prevent evaporation. b. Incubate at the optimal temperature for the specific NTM species (e.g., 30°C for M. marinum, 35-37°C for most other NTM). c. Incubation duration will vary depending on the growth rate of the NTM:

    • Rapidly growing mycobacteria: 3-5 days.
    • Slowly growing mycobacteria: 7-14 days, or until sufficient growth is observed in the growth control well.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the NTM isolate.

Visualizations

Troubleshooting_MIC_Results start Inconsistent MIC Results Observed check_inoculum Verify Inoculum Preparation (0.5 McFarland Standard) start->check_inoculum check_protocol Review Experimental Protocol (Media, Incubation, etc.) start->check_protocol check_strain Confirm Identity and Purity of Bacterial Strain start->check_strain troubleshoot_technical Troubleshoot Technical Execution (Pipetting, Plate Reading) start->troubleshoot_technical outcome_consistent Results are Now Consistent check_inoculum->outcome_consistent Issue Resolved outcome_inconsistent Results Remain Inconsistent check_inoculum->outcome_inconsistent check_protocol->outcome_consistent Issue Resolved check_protocol->outcome_inconsistent check_strain->outcome_consistent Issue Resolved check_strain->outcome_inconsistent troubleshoot_technical->outcome_consistent Issue Resolved troubleshoot_technical->outcome_inconsistent consider_biology Consider Biological Factors: - Intrinsic Strain Variability - Potential for Resistance outcome_inconsistent->consider_biology SPR719_Mechanism_of_Action cluster_bacterium Mycobacterium Cell cluster_resistance Resistance Mechanisms This compound This compound GyrB DNA Gyrase (GyrB Subunit) This compound->GyrB Inhibits ATPase activity DNA_Replication DNA Replication GyrB->DNA_Replication Required for Cell_Death Inhibition of Growth / Cell Death GyrB->Cell_Death Inhibition leads to GyrB_Mutation GyrB Mutation GyrB_Mutation->GyrB Alters binding site Efflux_Pump Efflux Pump Upregulation Efflux_Pump->this compound Reduces intracellular concentration

References

Technical Support Center: Investigating High-Frequency Resistance to SPR719 in Mycobacterium abscessus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating high-frequency resistance to SPR719 in Mycobacterium abscessus.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an aminobenzimidazole antimicrobial agent that targets the ATPase domain of the DNA gyrase B subunit (GyrB).[1][2][3][4] By competitively inhibiting ATP binding, it disrupts the function of DNA gyrase, an essential enzyme for DNA replication, ultimately leading to bacterial cell death.[1][3] The prodrug of this compound, SPR720, is an oral phosphate ester that is rapidly converted to the active form, this compound, in the body.[1][3][5]

Q2: We are observing a high frequency of spontaneous resistance to this compound in our M. abscessus cultures. What is the likely mechanism?

A2: M. abscessus can develop resistance to this compound through two distinct mechanisms. The high-frequency resistance you are observing (approximately 10⁻⁶ CFU) is likely due to frameshift mutations in the transcriptional repressor MAB_4384.[1][2][3] This repressor negatively regulates the expression of the MmpS5/MmpL5 drug efflux pump system.[1][2][3] Mutations in MAB_4384 lead to the overexpression of this efflux pump, which actively removes this compound from the cell, resulting in decreased susceptibility.[1][3]

Q3: Is there another, less frequent, resistance mechanism for this compound in M. abscessus?

A3: Yes, a low-frequency resistance mechanism (approximately 10⁻⁸ CFU) has been identified.[1][2][3] This is associated with missense mutations in the ATPase domain of the Gyrase B subunit, the direct target of this compound.[1][2][3] These on-target mutations directly interfere with the binding of this compound to DNA gyrase.[6]

Q4: Do this compound-resistant mutants show cross-resistance to other antibiotics?

A4: Current data suggests that this compound-resistant mutants do not exhibit cross-resistance to clarithromycin or moxifloxacin.[7] The mechanism of action of this compound is distinct from other antibiotics commonly used for non-tuberculous mycobacterial (NTM) infections, making cross-resistance less likely.[7][8]

Troubleshooting Guides

Issue: High variability in Minimum Inhibitory Concentration (MIC) values for this compound against M. abscessus.

Possible Cause 1: Inconsistent inoculum preparation.

  • Solution: Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard before dilution.

Possible Cause 2: Variation in incubation time and conditions.

  • Solution: Adhere strictly to the recommended incubation times for M. abscessus (typically 3-5 days).[9] Ensure consistent temperature (37°C) and appropriate atmospheric conditions in your incubator.

Possible Cause 3: Spontaneous emergence of resistant mutants.

  • Solution: When determining the MIC of a population, be aware that high-frequency resistance can lead to the appearance of resistant colonies within the susceptible population, potentially affecting the visual reading of the MIC. Consider using methods that can differentiate between the growth of the bulk population and the growth of resistant subpopulations, such as plating on drug-containing agar to determine the frequency of resistance.

Issue: Difficulty in isolating low-frequency, on-target (GyrB) mutants.

Possible Cause 1: High concentrations of this compound in selection plates.

  • Solution: High concentrations of this compound (e.g., 16x MIC) may inhibit the emergence of mutants with only a moderate increase in MIC, which is characteristic of some GyrB mutations.[1] Try using lower selective concentrations (e.g., 2x to 8x MIC) to facilitate the isolation of these mutants.[1]

Possible Cause 2: Overgrowth of high-frequency efflux-mediated resistant mutants.

  • Solution: The high frequency of mutations in MAB_4384 can mask the detection of the rarer GyrB mutations. Consider screening a larger number of colonies or using a molecular method, such as PCR and sequencing of the gyrB gene, to specifically look for on-target mutations in the resistant population.

Data Presentation

Table 1: Spontaneous Resistance Frequencies to this compound in M. abscessus

Resistance MechanismAssociated GeneMutation TypeFrequency of Resistance (per CFU)
Efflux Pump UpregulationMAB_4384Frameshift~10⁻⁶
Target ModificationgyrBMissense~10⁻⁸

Table 2: this compound MIC Values in Susceptible and Resistant M. abscessus Strains

Strain TypeGenotypeMIC Range (µg/mL)Fold Increase in MIC
Wild-TypeWild-Type0.5 - 4-
High-Frequency ResistantMAB_4384 mutant4 - 168 - 32
Low-Frequency ResistantgyrB mutant2 - 84 - 16

Experimental Protocols

Protocol 1: Determination of this compound MIC by Broth Microdilution
  • Prepare a standardized inoculum:

    • Culture M. abscessus in Middlebrook 7H9 broth supplemented with OADC at 37°C until mid-log phase.

    • Adjust the bacterial suspension to a 0.5 McFarland standard using a spectrophotometer.

    • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare this compound dilutions:

    • Perform serial twofold dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculate the microtiter plate:

    • Add the diluted bacterial suspension to each well containing the this compound dilutions.

    • Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubate and read results:

    • Seal the plate and incubate at 37°C for 3-5 days.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Determination of Spontaneous Resistance Frequency
  • Prepare a high-density culture:

    • Grow M. abscessus in a large volume of Middlebrook 7H9 broth to a high density (e.g., 10⁹ to 10¹⁰ CFU/mL).

  • Plate on selective and non-selective media:

    • Plate serial dilutions of the culture on drug-free Middlebrook 7H10 agar to determine the total viable count.

    • Plate the undiluted and a 10⁻¹ dilution of the culture on Middlebrook 7H10 agar containing this compound at concentrations of 8x and 16x the MIC.[1]

  • Incubate and count colonies:

    • Incubate the plates at 37°C for 7-14 days.

    • Count the number of colonies on both the drug-free and drug-containing plates.

  • Calculate the resistance frequency:

    • Divide the number of colonies on the drug-containing plates by the total viable count to determine the frequency of resistance.

Protocol 3: Identification of Resistance Mutations
  • Isolate resistant colonies:

    • Pick individual colonies from the this compound-containing agar plates.

  • Genomic DNA extraction:

    • Extract genomic DNA from each resistant isolate and a wild-type control.

  • PCR amplification and sequencing:

    • Amplify the gyrB gene and the MAB_4384 gene using specific primers.

    • Sequence the PCR products.

  • Sequence analysis:

    • Align the sequences from the resistant isolates with the wild-type sequence to identify mutations.

Visualizations

SPR719_Mechanism_of_Action cluster_cell M. abscessus Cell SPR719_ext This compound (extracellular) SPR719_int This compound (intracellular) SPR719_ext->SPR719_int Diffusion DNA_gyrase DNA Gyrase (GyrA/GyrB) SPR719_int->DNA_gyrase Inhibition of GyrB ATPase Replication DNA Replication DNA_gyrase->Replication Enables Cell_death Cell Death Replication->Cell_death Blocked

Caption: Mechanism of action of this compound in M. abscessus.

Resistance_Mechanisms cluster_mechanisms This compound Resistance Mechanisms in M. abscessus cluster_high_freq High-Frequency Resistance (~10⁻⁶) cluster_low_freq Low-Frequency Resistance (~10⁻⁸) This compound This compound GyrB GyrB Subunit This compound->GyrB Binds & Inhibits GyrB_mutation GyrB Mutation This compound->GyrB_mutation Binding Reduced MAB_4384 MAB_4384 (Repressor) MmpS5L5_operon mmpS5/mmpL5 operon MAB_4384->MmpS5L5_operon Represses MmpS5L5_pump MmpS5/MmpL5 Efflux Pump MmpS5L5_operon->MmpS5L5_pump Expresses MmpS5L5_pump->this compound Efflux GyrB->GyrB_mutation Mutation

Caption: High and low-frequency resistance mechanisms to this compound.

Experimental_Workflow cluster_workflow Workflow for Investigating this compound Resistance start Start: Observe High-Frequency Resistance protocol1 Protocol 1: Determine MIC start->protocol1 protocol2 Protocol 2: Determine Resistance Frequency start->protocol2 analyze Analyze Data protocol1->analyze isolate Isolate Resistant Colonies protocol2->isolate protocol3 Protocol 3: Identify Mutations (PCR & Sequencing) isolate->protocol3 protocol3->analyze end End: Characterize Resistance analyze->end

Caption: Experimental workflow for resistance characterization.

References

Technical Support Center: Enhancing SPR719 Efficacy in Mycobacterial Biofilm Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the penetration and efficacy of SPR719 in in vitro mycobacterial biofilm models. As a novel aminobenzimidazole targeting the ATPase activity of DNA gyrase B, understanding the activity of this compound against mycobacterial biofilms is crucial for its development.[1][2][3][4] Currently, peer-reviewed literature specifically detailing the penetration of this compound into mycobacterial biofilms is limited; however, this guide consolidates established methods for assessing and enhancing antibiotic activity in these complex structures, which can be applied to the evaluation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving this compound penetration in mycobacterial biofilms?

A1: Mycobacterial biofilms, like those of other bacteria, present a significant barrier to antibiotic penetration. The extracellular polymeric substance (EPS) matrix, composed of lipids, proteins, polysaccharides, and extracellular DNA (eDNA), can impede drug diffusion.[5] Additionally, bacteria within a biofilm exhibit altered metabolic states and may upregulate efflux pumps, actively expelling antibiotics like this compound from the cell.[6] The antibiotic concentrations required to eradicate mycobacterial biofilms can be substantially higher than those needed to inhibit planktonic bacteria.[7]

Q2: Which in vitro models are suitable for studying this compound activity against mycobacterial biofilms?

A2: Several in vitro models can be adapted to study this compound's efficacy against biofilms of Mycobacterium avium complex (MAC) and Mycobacterium abscessus. A commonly used method is the 96-well microtiter plate assay, where biofilms are grown on the surface of the wells and quantified using crystal violet staining.[7][8][9][10] For more standardized susceptibility testing, the Minimum Biofilm Eradication Concentration (MBEC) assay is recommended.[11][12][13][14] This system utilizes a 96-peg lid to grow uniform biofilms, which are then exposed to a range of antibiotic concentrations.[13]

Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC)?

A3: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic required to inhibit the visible growth of planktonic (free-floating) bacteria. In contrast, the Minimum Biofilm Eradication Concentration (MBEC) is the minimum concentration of an antibiotic needed to eradicate a pre-formed biofilm.[13] For biofilm-forming bacteria, the MBEC is often significantly higher than the MIC, highlighting the protective nature of the biofilm.[7][13]

Q4: Are there strategies to enhance the penetration of this compound into mycobacterial biofilms?

A4: Yes, several strategies can be explored to improve this compound penetration and activity against mycobacterial biofilms:

  • Efflux Pump Inhibitors (EPIs): Combining this compound with an EPI could prevent the active removal of the drug from bacterial cells within the biofilm.[6][15][16]

  • Biofilm Matrix-Degrading Enzymes: Enzymes such as DNases and proteases can disrupt the integrity of the EPS matrix, allowing for better antibiotic access to the embedded bacteria.

  • Synergistic Antibiotic Combinations: Testing this compound in combination with other antibiotics may reveal synergistic effects that are more effective against biofilms.[17][18]

  • Nanoparticle Delivery Systems: Encapsulating this compound in nanoparticles could potentially improve its delivery and penetration into the biofilm structure.

Troubleshooting Guides

Problem 1: Inconsistent or Poor Biofilm Formation in 96-Well Plates
Possible Cause Troubleshooting Step
Suboptimal Growth Medium For M. avium complex, Middlebrook 7H9 medium is commonly used.[7] For M. abscessus, synthetic cystic fibrosis medium (SCFM) can better mimic the in vivo environment.[19] Ensure the medium is properly supplemented.
Incorrect Inoculum Density Adjust the initial bacterial suspension to the recommended concentration (e.g., 1x10⁷ CFU/mL for MAC).[7]
Inappropriate Incubation Time and Temperature Mycobacterial biofilms form slowly. Incubation for several days to weeks may be necessary (e.g., 1 week for MAC).[7] Maintain a constant temperature of 37°C.
Evaporation from Wells Use plate sealers or place the 96-well plate in a humidified container during long incubation periods.[9]
Well Surface Properties Some strains may adhere better to specific types of plates (e.g., non-treated polystyrene).[7]
Problem 2: High Variability in MBEC Assay Results
Possible Cause Troubleshooting Step
Non-uniform Biofilm Formation on Pegs Ensure consistent inoculum preparation and use a rocking platform during biofilm growth to provide shear force for uniform attachment.[11]
Incomplete Removal of Planktonic Cells Gently rinse the peg lid in sterile saline or PBS before exposing it to the antibiotic challenge plate to remove non-adherent bacteria.[11]
Carryover of Antibiotic to Recovery Medium After the antibiotic challenge, rinse the peg lid again before transferring it to the recovery plate to prevent inhibition of surviving bacteria.[11]
Incomplete Dislodging of Biofilm from Pegs Use sonication to effectively dislodge the biofilm from the pegs into the recovery medium for accurate viability assessment.[20]

Quantitative Data Summary

The following tables summarize the disparity often observed between MICs for planktonic bacteria and MBECs for their biofilm counterparts for common antibiotics used against M. avium complex and M. abscessus. While specific data for this compound is not yet widely available, these tables illustrate the expected challenge.

Table 1: Comparison of MIC and MBEC values for select antibiotics against Mycobacterium avium Complex (MAC)

AntibioticPlanktonic MIC Range (µg/mL)Biofilm MBEC₉₀ (µg/mL)Fold Increase (MBEC/MIC)
Clarithromycin2 - 164096256 - 2048
Amikacin2 - 164096256 - 2048
Moxifloxacin2 - 164096256 - 2048
Ethambutol2 - 164096256 - 2048

Data compiled from studies on clinical isolates of M. avium and M. intracellulare.[17]

Table 2: Comparison of MIC and MBC/MBEC values for select antibiotics against Mycobacterium abscessus

AntibioticPlanktonic MIC (µg/mL)Planktonic MBC (µg/mL)Biofilm Eradication
Amikacin264Not achieved at high concentrations
Cefoxitin8>500Not achieved at high concentrations
Clarithromycin0.2516Not achieved at high concentrations

Data from a study on M. abscessus variants.[21] Note: MBC (Minimum Bactericidal Concentration) is for planktonic cells, and in this study, eradication of biofilm was not achieved with the tested concentrations.

Experimental Protocols

Protocol 1: M. avium Biofilm Formation in a 96-Well Plate
  • Grow M. avium in Middlebrook 7H9 broth supplemented with OADC to the desired growth phase.

  • Adjust the bacterial culture to a concentration of 1x10⁷ CFU/mL in fresh Middlebrook 7H9 medium.[7]

  • Dispense 200 µL of the bacterial suspension into the wells of a 96-well non-treated polystyrene plate.[7] Include negative control wells with sterile medium.

  • Cover the plate to prevent evaporation and incubate at 37°C for 1 week without agitation.[7]

  • After incubation, discard the supernatant and gently wash the wells with 1x Phosphate Buffered Saline (PBS) to remove planktonic bacteria.[7]

  • For quantification, air-dry the plate and stain with 1% crystal violet for 10 minutes at room temperature.[7]

  • Wash the wells with PBS to remove excess stain and air-dry completely.[7]

  • Solubilize the bound crystal violet with 33% acetic acid and measure the absorbance at 580 nm.[7]

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
  • Prepare an inoculum of the mycobacterial strain in the appropriate growth medium.

  • Inoculate a 96-well plate or a trough with the bacterial suspension.[22]

  • Place the 96-peg lid of the MBEC device into the inoculum and incubate on a rocking platform at 37°C for the desired time to allow for biofilm formation.[11]

  • Prepare a 96-well plate with serial dilutions of this compound (the "challenge plate").

  • After biofilm formation, gently rinse the peg lid in sterile saline to remove planktonic cells.[11]

  • Place the peg lid into the challenge plate and incubate for the desired exposure time.

  • Following the challenge, rinse the peg lid again in sterile saline.[11]

  • Place the peg lid into a new 96-well plate containing recovery broth.

  • Sonicate the plate to dislodge the biofilm from the pegs into the recovery broth.[20]

  • Incubate the recovery plate and determine the MBEC as the lowest concentration of this compound that prevents regrowth of the biofilm bacteria.[11]

Protocol 3: Synergy Testing of this compound with an Efflux Pump Inhibitor (EPI)
  • Establish mycobacterial biofilms on a 96-peg MBEC lid as described in Protocol 2.

  • Prepare a 96-well "checkerboard" challenge plate with serial dilutions of this compound along the x-axis and serial dilutions of the EPI along the y-axis.

  • After biofilm formation and rinsing, place the peg lid into the checkerboard plate.

  • Incubate for the desired exposure time.

  • Determine the viability of the biofilm on each peg as described in the MBEC protocol (steps 7-10).

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the combination is synergistic, additive, indifferent, or antagonistic.

Visualizations

experimental_workflow cluster_0 Biofilm Model Setup cluster_1 Intervention Strategies cluster_2 Biofilm Challenge & Analysis start Prepare Mycobacterial Inoculum setup Inoculate 96-Well Plate or MBEC Device start->setup growth Incubate (e.g., 37°C, 1-4 weeks) setup->growth challenge Expose Biofilm to Treatment growth->challenge Challenge with Intervention strategy1 This compound Monotherapy strategy1->challenge strategy2 This compound + Efflux Pump Inhibitor strategy2->challenge strategy3 This compound + Matrix-Degrading Enzyme strategy3->challenge strategy4 Nanoparticle-Encapsulated this compound strategy4->challenge quantify Quantify Biofilm (Crystal Violet) challenge->quantify viability Assess Viability (MBEC/CFU) challenge->viability end end viability->end Determine this compound Efficacy

Caption: Experimental workflow for testing this compound penetration strategies in biofilm models.

quorum_sensing cluster_mycobacterium Mycobacterium Cell AHL Autoinducer Synthesis Extracellular_AHL Extracellular Autoinducers AHL->Extracellular_AHL Secretion LuxR LuxR-type Receptor c_di_GMP c-di-GMP Synthesis/Degradation LuxR->c_di_GMP Regulation Gene_Expression Target Gene Expression c_di_GMP->Gene_Expression Modulation Biofilm_Formation Biofilm Formation & Maintenance Gene_Expression->Biofilm_Formation Upregulation of EPS, Adhesins Extracellular_AHL->LuxR Binding (High Cell Density)

Caption: Generalized quorum sensing pathway in mycobacteria leading to biofilm formation.

References

Technical Support Center: Mitigating Off-Target Effects of SPR719 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of SPR719 in a cell culture setting.

Disclaimer: this compound is a novel aminobenzimidazole compound that targets the ATPase activity of DNA gyrase B in mycobacteria.[1][2][3][4] While its on-target effects are well-documented in prokaryotic systems, there is limited publicly available information on its specific off-target effects in eukaryotic cells. This guide, therefore, provides general strategies and best practices for assessing and mitigating potential off-target activities of small molecules, adapted for use with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and off-target effects of this compound?

A1: The primary on-target effect of this compound is the inhibition of the ATPase domain of bacterial DNA gyrase B, which is essential for DNA replication in susceptible mycobacteria.[1][2][3][4] To date, specific off-target interactions of this compound in eukaryotic cells have not been extensively characterized in publicly available literature. However, like many small molecules, it has the potential to interact with unintended cellular targets, which could lead to unexpected experimental results or cytotoxicity.[5]

Q2: I am observing unexpected cytotoxicity in my cell line when treated with this compound. How can I determine if this is an off-target effect?

A2: Unexpected cytotoxicity is a common indicator of potential off-target effects. To investigate this, a systematic approach is recommended:

  • Perform a Dose-Response Analysis: A classic pharmacological principle is to establish the concentration at which the compound elicits its effect. If the cytotoxic effect occurs at concentrations significantly different from those expected to engage the intended target (if it were present in your system), it may be an off-target effect.[6]

  • Use a Structurally Unrelated Control: If available, use another compound with a different chemical structure that is known to not have the same off-target liability but may have a similar intended effect (this is more relevant for on-target validation in relevant systems).

  • Counter-Screening: Test this compound on a panel of different cell lines. If the cytotoxicity varies significantly and does not correlate with the expression of a hypothesized off-target, it may point towards a more general cytotoxic mechanism or a specific off-target present in sensitive cells.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to assess direct binding of this compound to potential off-targets within the cell.[6]

Q3: My experimental results are inconsistent with the known function of mycobacterial DNA gyrase B. Could this be due to off-target effects of this compound?

A3: Yes, observing a phenotype that cannot be explained by the on-target mechanism is a strong indication of off-target activity.[5] For example, if you are studying a particular signaling pathway and observe its modulation by this compound, it is likely due to an off-target interaction, as the primary target is absent in mammalian cells.

Q4: What are some general approaches to identify the specific off-target proteins of this compound in my cell culture model?

A4: Several unbiased, systematic methods can be employed to identify potential off-target proteins:

  • Proteomics-Based Approaches: Techniques like mass spectrometry can be used to analyze global changes in protein expression or thermal stability in response to this compound treatment.[5]

  • Transcriptomics: RNA-sequencing can reveal changes in gene expression, providing insights into the cellular pathways affected by the compound.[5]

  • In Vitro Profiling: Screening this compound against a large panel of known off-target proteins, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, can identify direct interactions.[5][7]

  • Phenotypic Screening: Comparing the cellular phenotype induced by this compound with a library of phenotypes from compounds with known targets can suggest potential off-targets.[5]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed at Therapeutic Concentrations

Scenario: You are using a mammalian cell line (e.g., A549, HepG2) as a host for a mycobacterial infection model and observe significant toxicity to the host cells at concentrations of this compound intended to target the bacteria.

Troubleshooting Workflow:

A Unexpected Host Cell Cytotoxicity Observed B Step 1: Confirm with Multiple Cytotoxicity Assays A->B C Perform MTT, LDH, and a fluorescent viability stain B->C D Step 2: Perform Dose-Response Curve Analysis B->D E Determine IC50 for cytotoxicity D->E F Step 3: Compare with Mycobacterial MIC D->F G Is IC50 significantly lower than or overlapping with the MIC for your mycobacterial strain? F->G H YES G->H I NO G->I J Proceed with Off-Target Investigation H->J K Optimize this compound concentration to a therapeutic window I->K L Step 4: Characterize the Mode of Cell Death J->L M Annexin V/PI staining for apoptosis vs. necrosis L->M N Step 5: Proteomics/Transcriptomics Analysis L->N O Identify perturbed pathways N->O

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Quantitative Data Summary:

AssayEndpointHypothetical this compound IC50 (µM) in A549 cells
MTTMetabolic Activity25.3
LDH ReleaseMembrane Integrity32.1
Calcein AM/EthD-1Live/Dead Staining28.5
Reference MIC M. tuberculosis H37Rv 0.03 - 0.3 µg/ml (~0.06 - 0.6 µM)

Note: The IC50 values are hypothetical for illustrative purposes. The MIC for M. tuberculosis is from published data.[1]

Issue 2: Alteration of a Specific Signaling Pathway

Scenario: You are investigating a signaling pathway (e.g., NF-κB, MAPK) in a eukaryotic cell line and find that this compound, used as a negative control, unexpectedly alters the pathway's activity.

Troubleshooting Workflow:

A Unexpected Modulation of Signaling Pathway B Step 1: Confirm the Observation A->B C Western blot for key phosphorylated proteins, reporter assay B->C D Step 2: Perform Dose-Response Analysis B->D E Determine EC50 for pathway modulation D->E F Step 3: In Vitro Kinase Profiling D->F G Screen this compound against a panel of human kinases F->G H Identify potential off-target kinases in your pathway F->H I Step 4: Cellular Thermal Shift Assay (CETSA) H->I J Confirm direct binding to the identified kinase in cells I->J K Step 5: Use a Known Inhibitor of the Off-Target Kinase I->K L Does it phenocopy the effect of this compound? K->L M YES L->M N NO L->N O Off-target is likely the identified kinase M->O P Investigate other potential off-targets N->P

Caption: Troubleshooting workflow for unexpected signaling pathway modulation.

Hypothetical Kinase Profiling Data:

Kinase Target% Inhibition at 10 µM this compound
Kinase A5%
Kinase B 85%
Kinase C12%
......

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[9]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) after a specified incubation time.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells) and a vehicle control.

Mandatory Visualizations

Hypothetical Signaling Pathway Perturbation by this compound

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_B Kinase B (Off-Target) Receptor->Kinase_B Kinase_C Kinase C Kinase_B->Kinase_C Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression This compound This compound This compound->Kinase_B Inhibition

Caption: Hypothetical off-target inhibition of a cellular kinase by this compound.

Experimental Workflow for Off-Target Identification

Start Start: Unexpected Phenotype A Computational Prediction (e.g., target prediction tools) Start->A B In Vitro Profiling (e.g., kinase panel screen) Start->B C Cell-Based 'Omics' (Proteomics, Transcriptomics) Start->C D Hypothesis Generation: Potential Off-Targets A->D B->D C->D E Validation Experiments (CETSA, siRNA, rescue) D->E F Confirmed Off-Target(s) E->F End End: Mitigation Strategy F->End

Caption: General experimental workflow for identifying off-target effects.

Logical Relationship for Troubleshooting

A Is cytotoxicity observed? B Is the effect dose-dependent? A->B Yes G Low Confidence Off-Target Effect A->G No C Does it correlate with a known off-target profile? B->C Yes D Is a specific pathway altered? B->D No C->D No F High Confidence Off-Target Effect C->F Yes E Can the effect be rescued? D->E Yes D->G No E->F No E->G Yes

Caption: Decision tree for assessing the likelihood of an off-target effect.

References

Technical Support Center: Selection of SPR719-Resistant Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for selecting SPR719-resistant mutants in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does this inform resistance selection?

This compound is an aminobenzimidazole that inhibits bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2][3][4] Specifically, it targets the ATPase activity of the Gyrase B (GyrB) subunit, acting as a competitive inhibitor of ATP binding.[1][3] This is distinct from fluoroquinolones, which target the Gyrase A subunit.[5][6] Understanding this mechanism is crucial as the primary resistance mechanism is expected to be mutations in the gyrB gene.[1][2][3]

Q2: What are the known mechanisms of resistance to this compound?

There are two primary mechanisms of resistance to this compound observed in vitro:

  • On-target mutations: Missense mutations in the ATPase domain of the Gyrase B subunit are a common cause of resistance.[1][2][3]

  • Efflux pump upregulation: In some organisms, such as Mycobacterium abscessus, mutations in transcriptional repressors (e.g., MAB_4384) can lead to the overexpression of efflux pumps (e.g., MmpS5/MmpL5), resulting in increased extrusion of the drug from the cell.[1][2][4]

Q3: What is the expected frequency of spontaneous resistance to this compound?

The frequency of spontaneous resistance can vary depending on the bacterial species and the selection conditions. For instance, in Mycobacterium avium, low-frequency resistance (approximately 10⁻⁸ CFU) is associated with missense mutations in GyrB.[1][2][3] In contrast, Mycobacterium abscessus can exhibit a higher frequency of resistance (approximately 10⁻⁶ CFU) due to mutations related to efflux pump regulation.[1][2][4]

Q4: What concentration of this compound should I use for mutant selection?

The optimal concentration, often referred to as the mutant prevention concentration (MPC), is the lowest concentration that prevents the growth of single-step mutants.[7][8] In practice, selection is often performed on agar plates containing this compound at concentrations of 2x, 4x, or 8x the minimum inhibitory concentration (MIC) of the wild-type strain.[1][9][10][11] It is recommended to perform pilot experiments to determine the optimal selective concentration for your specific strain.[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No resistant colonies are observed. The concentration of this compound is too high, inhibiting the growth of even first-step mutants.Decrease the concentration of this compound in your selection plates (e.g., start with 2x MIC).
The inoculum size is too small.Ensure you are plating a sufficiently large number of cells (e.g., >10⁸ CFU) to detect rare mutation events.
The incubation time is too short.Mycobacteria, in particular, are slow-growing. Ensure adequate incubation time (e.g., up to 3 weeks for M. avium).[9]
A very high number of colonies are growing on the selection plates. The concentration of this compound is too low, allowing the growth of the wild-type strain.Increase the concentration of this compound in your selection plates (e.g., 4x or 8x MIC).
The this compound stock solution has degraded.Prepare fresh stock solutions of this compound and ensure proper storage.
The selected mutants show only a small increase in MIC. The resistance mechanism may confer a low level of resistance.This is not unexpected. For example, some GyrB mutants in M. avium only show a ~4-fold increase in MIC.[1]
The colonies may be persister cells rather than true mutants.Re-streak colonies on agar containing the same concentration of this compound to confirm stable resistance.
The observed resistance is not stable. The resistance may be due to transient phenotypic adaptation rather than a genetic mutation.Passage the resistant mutants in antibiotic-free media for several generations and then re-test the MIC to confirm the stability of the resistance phenotype.

Experimental Protocols

Protocol 1: Selection of Spontaneous this compound-Resistant Mutants on Solid Media

This protocol is adapted from studies on Mycobacterium species.[1][9]

  • Determine the Minimum Inhibitory Concentration (MIC):

    • Perform a standard MIC assay (e.g., broth microdilution or agar dilution) to determine the baseline susceptibility of your wild-type bacterial strain to this compound.[12]

  • Prepare Bacterial Inoculum:

    • Grow the bacterial strain in an appropriate liquid medium to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

    • Resuspend the cells to a high density (e.g., 10⁹ to 10¹⁰ CFU/mL).

  • Prepare Selective Agar Plates:

    • Prepare an appropriate agar medium (e.g., Middlebrook 7H10 for mycobacteria).

    • Cool the autoclaved medium to 45-50°C and add this compound to final concentrations of 2x, 4x, and 8x the predetermined MIC.

    • Pour the plates and allow them to solidify.

  • Plating and Incubation:

    • Spread a high inoculum (e.g., 10⁸-10⁹ CFU) of the bacterial suspension onto the this compound-containing agar plates and control plates (no antibiotic).

    • Incubate the plates under appropriate conditions for your bacterial species. For slow-growing mycobacteria, this may be up to 3 weeks.[9]

  • Confirmation of Resistance:

    • Pick individual colonies that appear on the selective plates.

    • Re-streak each colony onto a fresh selective agar plate containing the same concentration of this compound to confirm resistance.

    • Grow the confirmed resistant mutants in liquid culture and perform a formal MIC assay to quantify the level of resistance.

  • Genetic Analysis (Optional but Recommended):

    • Extract genomic DNA from the resistant mutants and the wild-type parent strain.

    • Amplify and sequence the gyrB gene to identify potential resistance-conferring mutations.

    • If no mutations are found in gyrB, consider whole-genome sequencing to identify other potential resistance mechanisms, such as mutations in efflux pump regulators.

Quantitative Data Summary

The following table summarizes in vitro resistance data for this compound against Mycobacterium species.

OrganismResistance MechanismFrequency of ResistanceFold-Increase in MICReference
Mycobacterium aviumMissense mutations in GyrB (ATPase domain)~10⁻⁸ / CFU~4-fold[1]
Mycobacterium abscessusMissense mutations in GyrB (ATPase domain)Low frequency>16-fold[1]
Mycobacterium abscessusFrameshift mutations in MAB_4384 (efflux pump repressor)~10⁻⁶ / CFULower than GyrB mutants[1][2]

Visualizations

Experimental Workflow for this compound-Resistant Mutant Selection

experimental_workflow cluster_prep Preparation cluster_selection Selection cluster_analysis Analysis start Start mic_det Determine MIC of Wild-Type Strain start->mic_det prep_inoculum Prepare High-Density Bacterial Inoculum (>10^8 CFU) mic_det->prep_inoculum prep_plates Prepare Agar Plates with this compound (e.g., 2x, 4x, 8x MIC) mic_det->prep_plates plate_cells Plate Inoculum on This compound-Containing Agar prep_inoculum->plate_cells prep_plates->plate_cells incubate Incubate Plates plate_cells->incubate pick_colonies Pick Resistant Colonies incubate->pick_colonies confirm_resistance Confirm Resistance (Re-streak & MIC) pick_colonies->confirm_resistance genetic_analysis Genetic Analysis (e.g., gyrB sequencing) confirm_resistance->genetic_analysis end End genetic_analysis->end

Caption: Workflow for selecting this compound resistant mutants.

Known Resistance Mechanisms for this compound

resistance_mechanisms cluster_target On-Target Resistance cluster_efflux Efflux-Mediated Resistance This compound This compound gyrB Gyrase B (GyrB) ATPase Domain This compound->gyrB inhibits gyrB_mutation Missense Mutation in gyrB Gene gyrB->gyrB_mutation leads to gyrB_mutation->gyrB alters target repressor Transcriptional Repressor (e.g., MAB_4384) efflux_pump Efflux Pump (e.g., MmpS5/MmpL5) repressor->efflux_pump represses repressor_mutation Frameshift Mutation in Repressor Gene repressor_mutation->repressor inactivates efflux_pump->this compound expels drug

Caption: this compound resistance mechanisms.

References

Stabilizing SPR719 for long-term storage and use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage, handling, and use of SPR719.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid this compound?

A1: For long-term storage, solid this compound powder should be stored at -20°C.[1] This temperature helps to minimize potential degradation over time. While some benzimidazole compounds are stable in solid form at temperatures up to 50°C, storing at -20°C is a precautionary measure to ensure maximum stability.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2] To prepare a stock solution, dissolve the powdered this compound in 100% DMSO. It may be necessary to warm the solution gently (e.g., in a 37°C water bath) and use sonication to achieve complete dissolution. For certain applications, adjusting the pH to 2 with HCl may be required to achieve higher concentrations.

Q3: What is the stability of this compound in a DMSO stock solution?

A3: When stored at -20°C or -80°C in a tightly sealed, light-protecting container, DMSO stock solutions of benzimidazole compounds are generally stable for several months.[1] It is recommended to prepare fresh working solutions from the stock solution monthly to ensure accuracy in experiments. Avoid repeated freeze-thaw cycles to prevent precipitation and degradation.

Q4: Is this compound sensitive to light?

A4: Yes, benzimidazole compounds in solution can be sensitive to light (photosensitive).[3] Therefore, it is crucial to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Solid this compound is generally more stable to light exposure than its solutions.

Q5: Can I use this compound in aqueous buffers for my experiments?

A5: Yes, but with caution. This compound has limited aqueous solubility, and its stability can be pH-dependent. When diluting a DMSO stock solution into an aqueous buffer, it is essential to ensure that the final concentration of DMSO is compatible with your experimental system and that this compound does not precipitate. The hydrolysis of similar benzimidazole compounds is influenced by pH, with increased degradation observed in both acidic and alkaline conditions.[4]

Q6: How stable is this compound in cell culture media?

A6: this compound has been shown to be stable in cation-adjusted Mueller-Hinton broth (CAMHB) for up to 14 days when pre-incubated at 30°C. This suggests good stability for in vitro susceptibility testing. However, the stability in other types of cell culture media and under different incubation conditions (e.g., 37°C with 5% CO2) should be empirically determined if the experiment extends over a long period.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.

  • Question: I observed a precipitate when I diluted my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?

  • Answer:

    • Decrease Final Concentration: The most common reason for precipitation is exceeding the solubility limit of this compound in the final aqueous solution. Try lowering the final concentration of this compound.

    • Increase Final DMSO Concentration: If your experimental system allows, increasing the final percentage of DMSO can help maintain the solubility of this compound. However, be mindful of the potential effects of DMSO on your cells or assay.

    • Adjust pH: The solubility of benzimidazole compounds can be pH-dependent. Try adjusting the pH of your aqueous buffer. For some related compounds, acidic conditions can improve solubility, but this may also affect stability.

    • Prepare Fresh Dilutions: Do not use previously prepared and stored aqueous dilutions of this compound, as precipitation can occur over time. Prepare fresh dilutions from your DMSO stock immediately before use.

Issue 2: Inconsistent results in multi-day experiments.

  • Question: My experimental results with this compound are inconsistent in assays that run for several days. Could this be a stability issue?

  • Answer:

    • Consider Hydrolysis: Benzimidazole compounds can undergo hydrolysis in aqueous solutions. The rate of hydrolysis is often pH and temperature-dependent. If your experiments are conducted over several days at physiological temperature and pH, degradation of this compound could be a factor.

    • Replenish this compound: If feasible for your experimental design, consider replenishing the this compound-containing medium daily to maintain a more constant concentration of the active compound.

    • Run a Stability Control: To confirm if degradation is occurring, incubate a solution of this compound in your experimental medium under the same conditions but without cells or other reactive components. Analyze the concentration of this compound at different time points using a stability-indicating HPLC method.

Issue 3: Loss of activity of this compound stock solution over time.

  • Question: I suspect my this compound DMSO stock solution has lost activity. How can I check this and prevent it in the future?

  • Answer:

    • Proper Storage: Ensure your DMSO stock solution is stored at -20°C or -80°C in a tightly sealed, light-protected vial.[1] Minimize the exposure to ambient temperature and light when handling.

    • Avoid Contamination with Water: DMSO is hygroscopic and will absorb water from the atmosphere. Water contamination can increase the likelihood of precipitation, especially after freeze-thaw cycles. Use anhydrous DMSO for preparing stock solutions and handle it in a low-humidity environment if possible.

    • Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles of the main stock, prepare smaller aliquots for daily or weekly use.

    • Quality Control Check: If you suspect degradation, you can perform a quality control check. This could involve re-testing the MIC against a sensitive reference bacterial strain or analyzing the purity of the stock solution by HPLC.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureContainerDuration
Solid Powder-20°CTightly sealed, light-protectedLong-term
DMSO Stock Solution-20°C or -80°CTightly sealed, light-protected (amber vial)Up to 6 months (recommended to prepare fresh monthly)
Aqueous Working Solution2-8°C (short-term)Light-protectedPrepare fresh daily; use immediately

Table 2: General Stability Profile of Benzimidazole Derivatives (as a proxy for this compound)

ConditionStability in Solid FormStability in SolutionPotential Degradation Pathway
Temperature Generally stable up to 50°CDegradation rate increases with temperatureThermal decomposition
Light (UV/Visible) Relatively stableProne to photodegradationPhotolysis
pH (Aqueous) N/ALess stable at acidic and alkaline pHHydrolysis
Oxidation SusceptibleSusceptibleOxidation of the benzimidazole ring system

Note: This table is based on general data for benzimidazole compounds and may not represent the exact stability profile of this compound. Specific stability studies for this compound are recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, light-protecting microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

    • Water bath at 37°C (optional)

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution thoroughly until the powder is dissolved.

    • If the powder does not dissolve completely, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for a short period, followed by vortexing.

    • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound (General Method)

This protocol is a general guideline based on methods used for other benzimidazole compounds and should be optimized for your specific instrumentation and requirements.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0). The exact gradient should be optimized to achieve good separation of this compound from any potential degradation products.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: To be determined by UV-Vis spectrophotometry of a pure this compound solution (scan for lambda max).

    • Injection Volume: 10-20 µL

  • Forced Degradation Study (to generate degradation products and validate the method):

    • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat solid this compound at a high temperature (e.g., 80°C).

    • Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) and visible light.

  • Analysis:

    • Prepare solutions of this compound under the forced degradation conditions described above.

    • At various time points, take an aliquot of each solution, neutralize if necessary, and dilute to an appropriate concentration with the mobile phase.

    • Inject the samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main this compound peak.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound Powder stock Prepare DMSO Stock Solution start->stock working Prepare Working Solutions in Stress Media (Acid, Base, Oxidizing Agent, Heat, Light) stock->working acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal Stress photo Photostability sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Peak Purity, Degradation %) hplc->data

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_degradation Potential Degradation Pathways for this compound This compound This compound (Aminobenzimidazole) hydrolysis Hydrolysis (H₂O, pH) This compound->hydrolysis Aqueous Environment photolysis Photolysis (Light) This compound->photolysis UV/Visible Light Exposure oxidation Oxidation ([O]) This compound->oxidation Presence of Oxidizing Agents hydrolysis_products Hydrolytic Degradants hydrolysis->hydrolysis_products photo_products Photodegradation Products photolysis->photo_products oxidation_products Oxidative Degradants oxidation->oxidation_products

References

Validation & Comparative

A Comparative Analysis of SPR719 and Clarithromycin Efficacy Against Mycobacterium avium Complex (MAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of SPR719 and the established antibiotic, clarithromycin, against Mycobacterium avium complex (MAC), a significant cause of pulmonary disease. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key mechanisms and workflows to support research and development efforts in this field.

Mechanism of Action: A Tale of Two Targets

This compound and clarithromycin combat MAC through fundamentally different mechanisms, a crucial factor in the context of emerging drug resistance.

  • This compound: This novel benzimidazole antibiotic targets the ATPase activity of DNA gyrase (GyrB) in mycobacteria.[1][2][3][4][5] By inhibiting this enzyme, this compound prevents the necessary supercoiling of DNA, thereby disrupting DNA replication and other essential cellular processes. This mechanism is distinct from that of fluoroquinolones, which also target DNA gyrase but at a different subunit (GyrA).[6][7]

cluster_0 This compound Mechanism of Action cluster_1 Clarithromycin Mechanism of Action This compound This compound GyrB DNA Gyrase (GyrB ATPase domain) This compound->GyrB Inhibits DNA_Supercoiling DNA Supercoiling & Replication GyrB->DNA_Supercoiling Enables ATP ATP ATP->GyrB Cell_Death Bacterial Cell Death/Inhibition DNA_Supercoiling->Cell_Death Essential for survival Clarithromycin Clarithromycin Ribosome 50S Ribosomal Subunit Clarithromycin->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth & Survival Protein_Synthesis->Bacterial_Growth Essential for

Figure 1: Mechanisms of action for this compound and clarithromycin against MAC.

Quantitative Efficacy: In Vitro Susceptibility Data

The in vitro potency of an antimicrobial agent is a key indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are presented below.

Table 1: Comparative MIC Values (µg/mL) of this compound and Clarithromycin against Mycobacterium avium complex (MAC)
OrganismDrugMIC RangeMIC₅₀MIC₉₀Reference(s)
MAC This compound 0.12 - 412[12]
Clarithromycin 0.5 - 212[12]
MAC (Clarithromycin-Resistant) This compound 0.5 - 222[12]
M. aviumThis compound 0.125 - 16-4[13]
M. avium (Clarithromycin-Resistant)This compound 0.5 - 8-8[13]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

The data indicates that this compound demonstrates potent in vitro activity against MAC, with an MIC₉₀ of 2 µg/mL.[12] Notably, this compound retains its activity against clarithromycin-resistant MAC isolates, with the MIC₉₀ remaining at 2 µg/mL in one study.[12] Another study showed a higher MIC₉₀ of 8 µg/mL for this compound against clarithromycin-resistant M. avium.[13] This suggests that there is no cross-resistance between clarithromycin and this compound, which is expected given their different mechanisms of action.[5][6][12]

Experimental Protocols

The following outlines the general methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against MAC, based on established standards.

MIC Determination via Broth Microdilution

This method is a standard for assessing the in vitro susceptibility of nontuberculous mycobacteria (NTM).

  • Isolate Preparation: Clinical isolates of MAC are cultured on appropriate solid media (e.g., Middlebrook 7H10 or 7H11 agar) and incubated until sufficient growth is achieved. Colonies are then used to prepare a bacterial suspension.

  • Inoculum Standardization: The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This standardized suspension is then further diluted to achieve the final desired inoculum concentration in the microtiter plate.

  • Drug Dilution Series: A serial two-fold dilution of this compound and clarithromycin is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: 96-well microtiter plates are filled with the prepared drug dilutions. The standardized bacterial inoculum is then added to each well.

  • Incubation: The plates are sealed and incubated at the appropriate temperature and duration for MAC (typically 35-37°C for 7-14 days).

  • Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

cluster_workflow MIC Determination Workflow start Start: MAC Isolate culture Culture on Solid Media start->culture suspension Prepare Bacterial Suspension culture->suspension standardize Standardize to 0.5 McFarland suspension->standardize plate_setup Inoculate Microtiter Plate standardize->plate_setup drug_prep Prepare Serial Dilutions of this compound & Clarithromycin drug_prep->plate_setup incubation Incubate (7-14 days) plate_setup->incubation read_mic Read MIC Value incubation->read_mic end End: Determine MIC read_mic->end

Figure 2: General workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

This compound demonstrates potent in vitro activity against Mycobacterium avium complex, including strains that are resistant to clarithromycin.[12][13] Its novel mechanism of action, targeting the GyrB ATPase, provides a distinct advantage, as it circumvents existing resistance mechanisms to macrolides.[1][2][5] The comparable MIC values to clarithromycin against susceptible strains, coupled with its efficacy against resistant isolates, position this compound as a promising candidate for future therapeutic regimens for MAC infections.[1][13] Further in vivo studies and clinical trials are essential to fully elucidate its therapeutic potential.

References

Comparative Analysis: SPR719 vs. Fluoroquinolone Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action between the novel aminobenzimidazole antibiotic, SPR719, and the established class of fluoroquinolone antibiotics. The analysis is supported by experimental data to highlight the key distinctions in their molecular targets, modes of inhibition, and resistance profiles, offering valuable insights for antimicrobial research and development.

Introduction

The relentless rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with mechanisms distinct from existing drug classes. Fluoroquinolones have long been a cornerstone in treating a wide array of bacterial infections by targeting DNA synthesis.[1] However, their utility is increasingly compromised by widespread resistance.[1][] this compound, the active form of the prodrug SPR720, represents a new class of DNA gyrase inhibitors, the aminobenzimidazoles, which operate via a different mechanism, thereby circumventing existing fluoroquinolone resistance.[3][4] This guide dissects and compares the molecular interactions, biochemical consequences, and resistance patterns of these two important classes of antibiotics.

Mechanism of Action: A Tale of Two Targets

While both this compound and fluoroquinolones inhibit bacterial DNA gyrase, a type II topoisomerase essential for managing DNA topology during replication, their specific binding sites and inhibitory mechanisms are fundamentally different.[3][5]

Fluoroquinolones: Poisoning the Enzyme-DNA Complex

Fluoroquinolones function as bactericidal agents by directly inhibiting bacterial DNA synthesis.[6] Their mechanism involves targeting two essential type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[1]

The key steps are:

  • Binding: Fluoroquinolones bind to the complex formed between the enzyme (gyrase or topoisomerase IV) and bacterial DNA.[1]

  • Complex Stabilization: This binding stabilizes a transient intermediate state where the DNA is cleaved by the enzyme.[6][7] This creates a "ternary complex" of drug, enzyme, and DNA.

  • Inhibition of Ligase Activity: The drug specifically inhibits the re-ligation step of the enzyme's catalytic cycle, effectively trapping the enzyme on the DNA in a cleaved state.[8]

  • DNA Damage and Cell Death: These stabilized cleavage complexes act as roadblocks for the DNA replication machinery, leading to the generation of lethal double-strand breaks and ultimately, cell death.[1][5]

The primary target often varies by bacterial species; DNA gyrase is typically the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[][8]

Caption: Fluoroquinolone "enzyme poisoning" mechanism.
This compound: Inhibiting the Engine of Gyrase

This compound is a novel aminobenzimidazole that targets DNA gyrase through a mechanism distinct from that of fluoroquinolones.[3][9] It does not poison the enzyme-DNA complex but instead inhibits the enzyme's essential energy source.

The key steps are:

  • Target Binding: this compound specifically targets the ATPase domain located on the Gyrase B (GyrB) subunit of the DNA gyrase enzyme complex.[4][10]

  • Competitive Inhibition: It acts as a competitive inhibitor of ATP (adenosine triphosphate) binding.[3][4] The ATPase activity of GyrB is crucial for providing the energy required to introduce negative supercoils into the DNA, a process vital for untangling DNA during replication.[4][11]

  • Enzyme Inactivation: By blocking ATP binding and hydrolysis, this compound effectively shuts down the catalytic activity of DNA gyrase.

  • Replication Arrest: Without a functioning DNA gyrase to manage DNA topology, DNA replication is halted, leading to a bacteriostatic effect.[12]

This mechanism does not involve the GyrA subunit, which is the primary site of resistance mutations for fluoroquinolones.[9][11]

Caption: this compound competitive ATP inhibition mechanism.

Comparative Data

The distinct mechanisms of this compound and fluoroquinolones are reflected in their activity against various bacterial strains, especially those with pre-existing resistance.

Table 1: Mechanistic and Resistance Profile Comparison
FeatureFluoroquinolonesThis compound
Drug Class QuinoloneAminobenzimidazole
Primary Target DNA Gyrase & Topoisomerase IV[1]DNA Gyrase[4]
Target Subunit(s) GyrA, GyrB, ParC, ParE[1]GyrB[9][10]
Binding Site DNA-binding / cleavage-reunion core (GyrA/ParC)[1]ATPase domain (GyrB)[3][4]
Mechanism Stabilizes enzyme-DNA cleavage complex ("enzyme poison")[6]Competitive inhibitor of ATP binding[3]
Effect Bactericidal[8]Primarily Bacteriostatic[12]
Common Resistance Mutations in gyrA and parC genes[]Mutations in gyrB gene[3][10]
Cross-Resistance N/ANo cross-resistance with fluoroquinolones[3][13]
Table 2: Comparative In Vitro Activity (MIC µg/mL) against Mycobacteria
Organism / StrainThis compound MIC90Moxifloxacin MIC90Reference
Mycobacterium avium complex (MAC)2>16[13]
MAC (Moxifloxacin-Resistant)2N/A[13]
M. abscessus4>16[13]
M. kansasii0.1250.25[12][14]
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

The data clearly show that this compound retains its potent activity against mycobacterial isolates that are resistant to the fluoroquinolone moxifloxacin, confirming the lack of cross-resistance due to their different mechanisms of action.[13]

Key Experimental Protocols

The differentiation between these two mechanisms relies on specific biochemical and microbiological assays.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing relaxed circular plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and an appropriate assay buffer.

  • Compound Addition: Add serial dilutions of the test compound (this compound or a fluoroquinolone) to the reaction mixtures. A no-drug control is included.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

  • Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The supercoiled DNA migrates faster than the relaxed DNA.

  • Quantification: Quantify the amount of supercoiled DNA in each lane using densitometry. The IC50 value (the concentration of drug that inhibits 50% of the supercoiling activity) is then calculated.

Spontaneous Resistance Mutant Selection

This experiment determines the frequency at which resistant mutants arise and identifies the genetic basis for resistance.

Methodology:

  • Culture Growth: Grow a high-density bacterial culture to the late logarithmic phase.

  • Plating: Plate a large number of cells (e.g., 10⁸ to 10¹⁰ CFU) onto agar plates containing the test antibiotic at concentrations that are multiples of the MIC (e.g., 2x, 4x, 8x MIC).

  • Incubation: Incubate the plates until colonies appear. A control plate without antibiotic is used to determine the total viable cell count.

  • Frequency Calculation: The mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

  • Resistance Confirmation: Pick individual resistant colonies and re-streak them on antibiotic-containing plates. Determine the MIC of the confirmed resistant isolates to quantify the level of resistance.

  • Genetic Analysis: Extract genomic DNA from the resistant mutants and amplify the target genes (gyrA, parC for fluoroquinolones; gyrB for this compound) via PCR. Sequence the amplicons to identify resistance-conferring mutations.[3][4]

G Workflow for Resistance Characterization A Grow high-density bacterial culture B Plate cells on agar with antibiotic (e.g., 4x MIC) A->B C Incubate until resistant colonies appear B->C D Calculate Mutation Frequency C->D E Confirm Resistance: 1. Pick colonies 2. Re-determine MIC C->E F Genetic Analysis: 1. Extract gDNA 2. PCR amplify target gene 3. Sequence to find mutations E->F G Identify resistance-conferring mutations (e.g., in gyrB) F->G

Caption: Experimental workflow for resistance analysis.

Conclusion

This compound and fluoroquinolones represent two distinct strategies for inhibiting bacterial DNA gyrase. Fluoroquinolones act as enzyme poisons, trapping the gyrase-DNA complex in a state that induces lethal DNA damage.[1][6] In contrast, this compound functions as a classic enzyme inhibitor, targeting the GyrB ATPase "engine" to prevent the enzyme from carrying out its function.[3][4]

This fundamental difference in mechanism is highly significant from a clinical and drug development perspective. The lack of a shared binding site means there is no cross-resistance between the two classes, allowing this compound to maintain activity against fluoroquinolone-resistant pathogens.[13] This comparative analysis underscores the value of targeting different functional domains of the same essential enzyme as a powerful strategy to develop new antibiotics and combat the growing threat of resistance.

References

Validating SPR719's Target: A Comparative Guide to DNA Gyrase B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of experimental data validating DNA gyrase B as the primary target of SPR719, a novel aminobenzimidazole antibiotic. We compare its performance with alternative inhibitors and detail the methodologies supporting these findings.

This compound is a promising new antibiotic, the active form of the orally available prodrug SPR720, developed to combat challenging mycobacterial infections.[1] Its unique mechanism of action, distinct from existing antibiotic classes like fluoroquinolones, makes it a critical area of study.[2] This guide delves into the scientific evidence that firmly establishes DNA gyrase B as the molecular target of this compound.

Mechanism of Action: Targeting the Engine of DNA Replication

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process driven by the hydrolysis of ATP.[3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2). While fluoroquinolones target the DNA cleavage and rejoining activity of the GyrA subunit, this compound targets the ATPase activity residing in the GyrB subunit.[1][3]

This compound acts as a competitive inhibitor of ATP binding to the ATPase domain of Gyrase B, thereby preventing the energy-dependent DNA supercoiling process.[2] This targeted inhibition ultimately leads to a cessation of essential cellular processes and bacterial cell death.

Experimental Validation: A Multi-Faceted Approach

The validation of DNA gyrase B as the target of this compound is supported by a robust body of evidence from genetic, biochemical, and structural studies.

Genetic Resistance Studies

A cornerstone of target validation is the analysis of spontaneous resistant mutants.[4][5] Studies have consistently shown that resistance to this compound in various mycobacterial species, including Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium abscessus, is associated with missense mutations in the gyrB gene, specifically within the ATPase domain.[2][6][7] This provides strong genetic linkage between the drug's activity and the GyrB protein.

dot

cluster_0 Wild-Type Bacteria cluster_1 This compound-Resistant Bacteria This compound This compound GyrB (Wild-Type) GyrB (Wild-Type) This compound->GyrB (Wild-Type) Inhibits ATP Binding DNA Replication DNA Replication GyrB (Wild-Type)->DNA Replication Enables ATP ATP ATP->GyrB (Wild-Type) Binds Cell Death Cell Death SPR719_res This compound GyrB (Mutated) GyrB (Mutated) SPR719_res->GyrB (Mutated) Binding Reduced DNA Replication_res DNA Replication GyrB (Mutated)->DNA Replication_res Enables ATP_res ATP ATP_res->GyrB (Mutated) Binds Cell Survival Cell Survival

Caption: Genetic basis of this compound resistance.

Biochemical Assays

Biochemical assays using purified recombinant DNA gyrase provide direct evidence of this compound's inhibitory activity. These experiments have demonstrated that this compound is a potent inhibitor of the ATPase activity of mycobacterial DNA gyrase.[6][8] This confirms that the interaction between this compound and GyrB is direct and results in the inhibition of the enzyme's function.

Structural and In-Silico Modeling

Molecular docking studies, utilizing the crystal structure of M. tuberculosis GyrB, have provided a three-dimensional model of the this compound-GyrB interaction.[9] These models show that this compound binds to the ATPase active site, disrupting the hydrogen bonding network and destabilizing the catalytic water molecule necessary for ATP hydrolysis.[9] Furthermore, molecular dynamics simulations have elucidated the detailed binding mechanisms and dissociation processes of this compound with GyrB, identifying key amino acid residues crucial for this interaction.[3]

Comparative Performance

The efficacy of this compound can be benchmarked against other DNA gyrase inhibitors, highlighting its unique properties.

Compound Target Subunit Mechanism of Action Cross-Resistance with Fluoroquinolones
This compound Gyrase BCompetitive ATP Binding InhibitionNo
Novobiocin Gyrase BCompetitive ATP Binding InhibitionNo
Fluoroquinolones (e.g., Ciprofloxacin) Gyrase AInhibition of DNA Cleavage-Rejoining-

Table 1: Comparison of DNA Gyrase Inhibitors.

Importantly, due to its distinct target on the GyrB subunit, this compound does not exhibit cross-resistance with fluoroquinolones, which target GyrA.[1] This is a significant advantage in treating infections caused by fluoroquinolone-resistant strains.

In Vitro Activity of this compound

The in vitro potency of this compound has been evaluated against a range of nontuberculous mycobacteria (NTM). The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various clinical isolates.

Mycobacterial Species MIC50 (μg/ml) MIC90 (μg/ml)
M. avium complex (MAC)22
M. kansasii0.1250.125
M. abscessus48

Table 2: In Vitro Activity of this compound against NTM.[10]

These data demonstrate the potent activity of this compound against clinically relevant NTM species.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

MICs are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

  • A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • For slowly growing mycobacteria, the broth is supplemented with 5% oleic acid-albumin-dextrose-catalase (OADC).

  • A standardized bacterial suspension (0.5 McFarland) is prepared and diluted.

  • The diluted bacterial suspension is inoculated into the wells of a 96-well plate containing the serially diluted this compound.

  • Plates are incubated at the appropriate temperature and duration for the specific mycobacterial species.

  • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth.

dot

Serial Dilution Serial Dilution Bacterial Inoculation Bacterial Inoculation Serial Dilution->Bacterial Inoculation Incubation Incubation Bacterial Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for MIC determination.

Spontaneous Resistance Frequency Determination
  • Mycobacterial cultures are grown to the late logarithmic phase.

  • A large number of colony-forming units (CFU), typically 10^8 to 10^10, are plated onto Middlebrook 7H10 agar containing various concentrations of this compound (e.g., 2x, 4x, 8x MIC).

  • The plates are incubated for several weeks.

  • The number of resistant colonies is counted, and the frequency of resistance is calculated by dividing the number of resistant colonies by the total number of CFU plated.

  • Resistant colonies are isolated, and the gyrB gene is sequenced to identify mutations.[6][8]

dot

Bacterial Culture Bacterial Culture Plating on this compound Agar Plating on this compound Agar Bacterial Culture->Plating on this compound Agar Incubation Incubation Plating on this compound Agar->Incubation Colony Counting Colony Counting Incubation->Colony Counting Resistance Frequency Calculation Resistance Frequency Calculation Colony Counting->Resistance Frequency Calculation Sequencing of gyrB Sequencing of gyrB Colony Counting->Sequencing of gyrB

Caption: Experimental workflow for resistance studies.

Conclusion

The convergence of evidence from genetic, biochemical, and structural studies unequivocally validates DNA gyrase B as the primary target of this compound. Its unique mechanism of action and lack of cross-resistance with existing antibiotics underscore its potential as a valuable new agent in the fight against mycobacterial diseases. The data presented in this guide provide a solid foundation for further research and development of this compound and other novel GyrB inhibitors.

References

No Cross-Resistance Observed Between Novel Antibiotic SPR719 and Existing Drug Classes in Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

Extensive in vitro studies demonstrate that SPR719, the active form of the oral prodrug SPR720, maintains its potency against nontuberculous mycobacteria (NTM) strains that are resistant to current standard-of-care antibiotics, including clarithromycin, amikacin, and moxifloxacin. This lack of cross-resistance is attributed to its unique mechanism of action, targeting the ATPase domain of DNA gyrase B (GyrB), a pathway distinct from that of other antibiotic classes.

Researchers and drug development professionals will find this guide provides a comprehensive overview of the cross-resistance profile of this compound, supported by quantitative data from multiple studies. The data consistently shows that this compound's efficacy is not compromised by resistance mechanisms affecting other antibiotics, positioning it as a promising candidate for treating challenging NTM infections.

Comparative In Vitro Activity of this compound

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound have been evaluated against a wide range of clinical NTM isolates, including species known for high levels of drug resistance.

Activity Against Treatment-Naive NTM Isolates

A study involving 325 treatment-naive NTM isolates demonstrated the potent activity of this compound against various species. The MIC90 and MBC90 values, representing the concentrations required to inhibit 90% and kill 90% of the isolates, respectively, are summarized below.

Mycobacterium SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC Range (µg/mL)MBC₅₀ (µg/mL)MBC₉₀ (µg/mL)
M. avium1000.125–16240.125–16416
M. intracellulare500.25–16240.5–1648
M. kansasii200.031–160.1250.250.031–160.250.5
M. abscessus500.125–8240.5–1648
M. massiliense400.125–4120.25–824
M. fortuitum300.25–8240.5–1648

Data sourced from a study on the in vitro activity of this compound against clinical NTM isolates[1].

Activity Against Drug-Resistant NTM Isolates

Crucially, this compound maintains its activity against NTM strains that have developed resistance to other antibiotics. The following table presents the MIC and MBC data for this compound tested against clarithromycin-resistant clinical isolates.

Mycobacterium SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC Range (µg/mL)MBC₅₀ (µg/mL)MBC₉₀ (µg/mL)
M. avium (clarithromycin-resistant)200.5–8280.5–848
M. intracellulare (clarithromycin-resistant)101–8482–848
M. abscessus (clarithromycin-resistant)150.062–4242–848
M. massiliense (clarithromycin-resistant)120.062–4240.25–424

Data from a study investigating this compound activity against clarithromycin-resistant NTM isolates[1].

Further studies have confirmed the lack of cross-resistance with fluoroquinolones. Spontaneous this compound-resistant mutants of M. avium and M. abscessus harboring mutations in the GyrB subunit did not exhibit any change in susceptibility to moxifloxacin[2][3]. This is consistent with the distinct binding sites of aminobenzimidazoles (like this compound) and fluoroquinolones on the DNA gyrase enzyme complex[2][3][4].

Mechanism of Action and Resistance

The lack of cross-resistance is fundamentally due to the unique mechanism of action of this compound.

cluster_this compound This compound (Aminobenzimidazole) cluster_fluoroquinolone Fluoroquinolones cluster_macrolide Macrolides This compound This compound GyrB DNA Gyrase B (ATPase subunit) This compound->GyrB Inhibits ATPase activity DNA_Replication DNA Replication & Repair GyrB->DNA_Replication Blocks Fluoroquinolone Moxifloxacin GyrA DNA Gyrase A (Cleavage-ligation subunit) Fluoroquinolone->GyrA Inhibits DNA re-ligation GyrA->DNA_Replication Blocks Macrolide Clarithromycin Ribosome 50S Ribosomal Subunit Macrolide->Ribosome Inhibits protein synthesis Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Blocks

Figure 1: Distinct Mechanisms of Action. This diagram illustrates how this compound, fluoroquinolones, and macrolides inhibit different essential bacterial processes.

Resistance to this compound has been shown to arise from mutations in the gyrB gene, which is consistent with its mechanism of action[2][3]. In M. abscessus, a second, high-frequency resistance mechanism has been identified, involving mutations in a transcriptional repressor that regulates an efflux pump system[2]. Importantly, neither of these resistance mechanisms confers resistance to other classes of antibiotics.

Experimental Protocols

The data presented in this guide were primarily generated using the following methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound and comparator antibiotics was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

A Prepare serial two-fold dilutions of this compound and comparator antibiotics in microtiter plates. B Inoculate each well with a standardized suspension of the test mycobacterial isolate. A->B C Incubate plates at the appropriate temperature and duration for the specific NTM species. B->C D Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth. C->D

Figure 2: MIC Determination Workflow. A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of antibiotics against NTM isolates.

Resistant Mutant Selection

Spontaneous resistant mutants were selected to determine the frequency of resistance and to identify the genetic basis of resistance.

  • Bacterial Culture: Mid-log phase cultures of M. avium or M. abscessus were prepared.

  • Plating: A large inoculum of the bacterial culture (e.g., 10⁸ to 10⁹ CFU) was plated onto Middlebrook 7H10 agar containing this compound at concentrations of 2x, 4x, 8x, or 16x the MIC.

  • Incubation: Plates were incubated at 37°C for 1 to 3 weeks, depending on the species.

  • Colony Selection and Confirmation: Resistant colonies were isolated, and their resistance to this compound was confirmed by re-culturing on antibiotic-containing media.

  • Cross-Resistance Testing: Confirmed resistant mutants were then tested for susceptibility to other antibiotics (e.g., moxifloxacin, clarithromycin) using the MIC determination method described above.

  • Genetic Analysis: The gyrA and gyrB genes of the resistant mutants were sequenced to identify mutations responsible for resistance.

Conclusion

The available preclinical data strongly indicate that this compound is not subject to cross-resistance with major antibiotic classes used to treat NTM infections, including macrolides and fluoroquinolones. Its novel mechanism of action targeting GyrB makes it a valuable candidate for further development, potentially offering a new therapeutic option for patients with difficult-to-treat, drug-resistant NTM pulmonary disease. The distinct resistance pathways for this compound further support its potential use in combination therapies to mitigate the development of resistance.

References

A Comparative Analysis of SPR719: In Vitro and In Vivo Efficacy Against Nontuberculous Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the performance of SPR719, the active metabolite of the oral prodrug SPR720, in preclinical studies against nontuberculous mycobacteria (NTM).

This compound, a novel benzimidazole, and its orally bioavailable prodrug SPR720, are emerging as a promising therapeutic option for Nontuberculous Mycobacterial (NTM) pulmonary disease, a condition with a growing global prevalence and limited, often poorly tolerated, treatment regimens. This guide provides a detailed comparison of the in vitro and in vivo efficacy of this compound against key NTM pathogens, alongside data for standard-of-care antimicrobials.

In Vitro Efficacy: Potent Activity Against Key NTM Pathogens

This compound has demonstrated potent in vitro activity against a broad range of clinically significant NTM species, including Mycobacterium avium complex (MAC), Mycobacterium abscessus, and Mycobacterium kansasii.[1][2][3] Its efficacy extends to strains resistant to current standard-of-care agents like clarithromycin and amikacin.[4]

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator drugs against various NTM species. MIC values represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Table 1: this compound MIC Distribution Against NTM Species

NTM SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Mycobacterium avium complex (MAC)220.5 - 4
Mycobacterium abscessus240.12 - 8
Mycobacterium kansasii0.1250.1250.02 - 8
Mycobacterium fortuitum group0.25--
M. chelonae & M. immunogenum4--
Mycobacterium ulcerans--0.125 - 0.25
Mycobacterium marinum--0.5 - 1
Mycobacterium chimaera--<0.03 - 2

Data compiled from multiple sources.[1][2][3][5][6][7]

Table 2: Comparator Antimicrobial MIC Data Against NTM Species

AntimicrobialNTM SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
ClarithromycinM. avium complex (MAC)864
M. abscessus--
AmikacinM. avium complex (MAC)--
M. abscessus--
RifabutinM. avium complex (MAC)≤0.062 - 0.50.25 - 1
M. abscessus4 - 816
M. kansasii≤0.062≤0.062
EthambutolM. avium complex (MAC)>8>8

Data compiled from multiple sources.[2][8][9][10][11]

In Vivo Efficacy: Significant Bacterial Reduction in Murine Models

The oral prodrug SPR720 has demonstrated significant efficacy in reducing bacterial burden in murine models of NTM pulmonary infection, both as a monotherapy and in combination with standard-of-care agents.[12][13][14][15]

Murine Infection Model Data

Table 3: Summary of In Vivo Efficacy of SPR720 in Murine Models

Mouse ModelNTM StrainTreatmentKey Findings
Chronic C3HeB/FeJM. avium ATCC 700898SPR720 monotherapy (10, 30, 100 mg/kg/day)Dose-dependent reduction in bacterial burden in lungs, spleen, and liver.[12][15]
SPR720 (30 mg/kg) + Clarithromycin + EthambutolGreatest reduction in bacterial burden in lungs, spleen, and liver compared to monotherapy.[12][13]
Chronic SCIDM. abscessus 1513SPR720 monotherapy (25, 50, 100 mg/kg/day)Dose-dependent reduction in bacterial burden.[12]
SPR720 + Clarithromycin + Amikacin ± ClofazimineFurther reductions in bacterial burden compared to monotherapy.[12][13]

Mechanism of Action

This compound employs a novel mechanism of action, targeting the ATPase activity of the DNA gyrase B subunit (GyrB) in mycobacteria.[16] This is distinct from the mechanism of fluoroquinolones, which target the GyrA subunit. By inhibiting ATP binding to GyrB, this compound prevents the energy-dependent process of DNA supercoiling, ultimately leading to bacterial growth inhibition.

cluster_0 This compound Mechanism of Action This compound This compound GyrB DNA Gyrase B (ATPase subunit) This compound->GyrB Inhibits DNA_Supercoiling DNA Supercoiling GyrB->DNA_Supercoiling Enables ATP ATP ATP->GyrB Binds to Bacterial_Growth Bacterial Growth DNA_Supercoiling->Bacterial_Growth Required for

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Susceptibility Testing
  • Method: Broth microdilution method was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4][6]

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was used for rapidly growing mycobacteria (RGM), while CAMHB supplemented with 5% oleic acid-albumin-dextrose-catalase (OADC) was used for slowly growing mycobacteria (SGM).[4]

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard was prepared and diluted.

  • Incubation: Plates were incubated at appropriate temperatures and durations according to CLSI guidelines for different NTM species.

  • MIC Determination: The MIC was determined as the lowest concentration of the drug that completely inhibited visible growth of the mycobacteria.

cluster_1 In Vitro Susceptibility Testing Workflow start Start prep_inoculum Prepare NTM Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Prepare Serial Dilutions of this compound & Comparators start->serial_dilution inoculate_plates Inoculate Microtiter Plates with NTM and Drugs prep_inoculum->inoculate_plates serial_dilution->inoculate_plates incubation Incubate Plates (per CLSI guidelines) inoculate_plates->incubation read_mic Read and Record MIC Values incubation->read_mic end End read_mic->end

Caption: In vitro susceptibility testing workflow.

In Vivo Murine Pulmonary Infection Models
  • Animal Models:

    • Chronic Infection Model: C3HeB/FeJ mice were used to model chronic M. avium infection, which develops necrotic granulomas similar to human disease.[12]

    • Severe Infection Model: Severe combined immunodeficient (SCID) mice were used for a prolonged acute infection model with M. abscessus.[12]

  • Infection:

    • M. avium ATCC 700898 was delivered via aerosol to C3HeB/FeJ mice.[12]

    • M. abscessus 1513 was administered via tail vein injection to SCID mice.[12]

  • Treatment:

    • Oral administration of SPR720 via gavage was initiated at a specified time post-infection and continued for a defined period.

    • Comparator drugs (clarithromycin, ethambutol, amikacin, clofazimine) were administered at clinically relevant doses.

  • Efficacy Assessment:

    • Bacterial burden (colony-forming units, CFU) in the lungs, spleen, and liver was determined at the end of the treatment period by plating homogenized tissue on appropriate agar.

cluster_2 In Vivo Murine Infection Model Workflow start Start infect_mice Infect Mice with NTM (Aerosol or IV) start->infect_mice establish_infection Allow Infection to Establish infect_mice->establish_infection treatment_phase Administer Treatment (SPR720 +/- SOC) establish_infection->treatment_phase euthanize Euthanize Mice at End of Treatment treatment_phase->euthanize harvest_organs Harvest Lungs, Spleen, Liver euthanize->harvest_organs homogenize_plate Homogenize Organs and Plate for CFU Count harvest_organs->homogenize_plate analyze_data Analyze Bacterial Burden (CFU/organ) homogenize_plate->analyze_data end End analyze_data->end

Caption: In vivo murine infection model workflow.

References

A Head-to-Head Comparison of SPR719 and Other GyrB Inhibitors for Mycobacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant mycobacterial infections necessitates the development of novel therapeutics with unique mechanisms of action. One such promising target is the bacterial DNA gyrase B-subunit (GyrB), an essential enzyme for DNA replication. This guide provides a head-to-head comparison of SPR719, a novel benzimidazole GyrB inhibitor, with other notable GyrB and topoisomerase inhibitors, offering a comprehensive overview of their performance based on available experimental data.

Mechanism of Action: A Tale of Two Targets

Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are crucial for managing DNA topology during replication. While both this compound and other novel inhibitors target these enzymes, their precise mechanisms differ, offering distinct advantages.

This compound, the active moiety of the oral prodrug SPR720, is an aminobenzimidazole that specifically targets the ATPase domain of the GyrB subunit of DNA gyrase.[1][2] This competitive inhibition of ATP binding prevents the energy-dependent DNA supercoiling, ultimately leading to bacterial cell death.[1] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.[3]

In contrast, novel bacterial topoisomerase inhibitors (NBTIs) like gepotidacin and zoliflodacin exhibit a dual-targeting mechanism. Gepotidacin, a first-in-class triazaacenaphthylene, inhibits both DNA gyrase and topoisomerase IV by binding to the GyrA and ParC subunits, respectively.[4][5][6] Similarly, zoliflodacin, a spiropyrimidinetrione, also inhibits both enzymes.[7][8][9] This dual action is believed to lower the potential for the development of resistance.[6]

Novobiocin, an older aminocoumarin antibiotic, also targets the GyrB ATPase domain, similar to this compound.[3] However, its clinical use has been limited due to toxicity concerns.[3]

GyrB_Inhibition_Pathway cluster_gyrase DNA Gyrase Complex (GyrA2GyrB2) GyrA GyrA Subunit DNA_supercoiled Supercoiled DNA GyrA->DNA_supercoiled GyrB GyrB Subunit (ATPase domain) GyrB->DNA_supercoiled Hydrolyzes ATP to enable supercoiling ATP ATP ATP->GyrB Binds to DNA_relaxed Relaxed DNA DNA_relaxed->GyrA This compound This compound This compound->GyrB Inhibits ATP binding Novobiocin Novobiocin Novobiocin->GyrB Inhibits ATP binding

Figure 1: Mechanism of action of this compound and Novobiocin on the DNA Gyrase B subunit.

NBTI_Inhibition_Pathway cluster_topo Bacterial Type II Topoisomerases Gyrase DNA Gyrase (GyrA/GyrB) DNA_Replication DNA Replication Gyrase->DNA_Replication Enables TopoIV Topoisomerase IV (ParC/ParE) TopoIV->DNA_Replication Enables Cell_Death Bacterial Cell Death Gepotidacin Gepotidacin Gepotidacin->Gyrase Inhibits Gepotidacin->TopoIV Inhibits Zoliflodacin Zoliflodacin Zoliflodacin->Gyrase Inhibits Zoliflodacin->TopoIV Inhibits

Figure 2: Dual-targeting mechanism of Novel Bacterial Topoisomerase Inhibitors (NBTIs).

In Vitro Activity: A Comparative Analysis

The in vitro potency of an antimicrobial agent is a critical determinant of its potential clinical utility. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and other relevant inhibitors against various mycobacterial species. It is important to note that direct head-to-head comparative studies are limited, and these data are compiled from separate studies.

Table 1: In Vitro Activity of this compound against Nontuberculous Mycobacteria (NTM)

NTM SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
M. avium complex (MAC)0.06 - >321 - 22 - 4[1][2][10]
M. abscessus complex0.1 - >3224 - 8[1][2][10]
M. kansasii<0.03 - 0.25<0.030.125[1]
M. fortuitum group0.25 - >320.254[2][10]
M. ulcerans0.125 - 4N/AN/A[11]
M. marinum0.5 - 1N/AN/A[11]
M. chimaera<0.03 - 2N/AN/A[11]

Table 2: In Vitro Activity of Gepotidacin against Nontuberculous Mycobacteria (NTM)

NTM SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
M. avium complex (MAC)4 - >64N/A>64[12][13]
M. abscessus2 - 32N/AN/A[14]
M. kansasii0.25 - 8N/AN/A[12][13]
M. fortuitum complex0.25 - 812[12][13]
M. marinum4 - 16N/AN/A[12][13]

Table 3: In Vitro Activity of Zoliflodacin against Neisseria gonorrhoeae

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
N. gonorrhoeae≤0.002 - 0.250.060.125[15][16]

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using standardized broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Generalized Protocol:

  • Inoculum Preparation: A standardized suspension of the test mycobacterium is prepared from a fresh culture to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL.

  • Drug Dilution: The antimicrobial agent is serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., cation-adjusted Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific mycobacterial species being tested.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized bacterial inoculum C Inoculate microtiter plate with bacterial suspension A->C B Perform serial dilutions of antimicrobial agent in microtiter plate B->C D Incubate under appropriate conditions C->D E Visually inspect for bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Figure 3: Generalized experimental workflow for MIC determination by broth microdilution.

Discussion and Future Perspectives

This compound demonstrates potent in vitro activity against a broad range of clinically relevant NTM species, including M. avium complex and M. abscessus.[1][2][10] Its unique mechanism of targeting the GyrB ATPase provides a valuable alternative to existing therapies and an option for treating infections caused by strains resistant to other drug classes.

Gepotidacin, with its dual-targeting mechanism, shows promise against a variety of bacteria, although its activity against some NTM species appears to be more modest compared to this compound based on the available data.[12][13][14] Further studies are needed to fully elucidate its potential in the context of mycobacterial infections. Zoliflodacin is a promising candidate for treating gonorrhea, but its efficacy against mycobacteria has not been a primary focus of its development.[15][16]

A significant challenge in directly comparing these inhibitors is the lack of head-to-head studies using the same panel of clinical isolates and identical testing methodologies. Future research should aim to conduct such comparative studies to provide a clearer picture of the relative potency and spectrum of activity of these novel agents.

References

In Vitro Resistance Frequency: A Comparative Analysis of SPR719 and Moxifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro resistance frequency of SPR719, a novel aminobenzimidazole antibiotic, and moxifloxacin, a well-established fluoroquinolone. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance.

Executive Summary

The emergence of antibiotic resistance is a critical global health challenge. Evaluating the propensity of new antimicrobial agents to select for resistant mutants is a crucial aspect of their preclinical development. This guide summarizes available data on the in vitro resistance frequency of this compound compared to moxifloxacin against key bacterial pathogens. The findings suggest that this compound generally exhibits a low frequency of spontaneous resistance, a characteristic that is favorable for its potential clinical utility.

Mechanism of Action

The differing mechanisms of action of this compound and moxifloxacin are fundamental to understanding their resistance profiles.

  • This compound: This agent targets the ATPase activity of bacterial DNA gyrase subunit B (GyrB).[1][2] This is a distinct mechanism from that of fluoroquinolones.

  • Moxifloxacin: As a fluoroquinolone, moxifloxacin inhibits the activity of two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.

Due to these different targets, cross-resistance between this compound and moxifloxacin is not commonly observed. Studies have shown that this compound-resistant mutants of Mycobacterium avium and Mycobacterium abscessus harboring GyrB mutations do not exhibit cross-resistance to moxifloxacin.[1]

Comparative Analysis of In Vitro Resistance Frequency

The frequency at which spontaneous mutations conferring resistance arise is a key parameter in assessing the durability of an antibiotic. The following table summarizes the reported in vitro resistance frequencies for this compound and moxifloxacin against various bacterial species. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and the data is compiled from separate studies.

DrugBacterial SpeciesResistance Frequency (per CFU/bacterium)
This compound Mycobacterium avium10-8
Mycobacterium abscessus10-6
Mycobacterium avium complex (MAC) ATCC 700898< 7.14 x 10-11
Mycobacterium avium complex (MAC) MMX 9461 (macrolide-resistant)< 2.21 x 10-9
Moxifloxacin Mycobacterium tuberculosis2.3 x 10-8

Experimental Protocols

The determination of in vitro resistance frequency typically involves a spontaneous mutation frequency (SMF) assay, often conducted using a fluctuation test methodology.

Spontaneous Mutation Frequency (SMF) Assay Protocol

A generalized protocol for determining the SMF is as follows:

  • Bacterial Culture Preparation: A susceptible bacterial strain is grown in a suitable liquid medium to a high cell density (e.g., 108–109 colony-forming units [CFU]/mL).

  • Inoculum Plating: A large number of bacterial cells are plated onto a solid agar medium containing the antibiotic at a concentration that inhibits the growth of the wild-type strain (typically 2 to 8 times the minimum inhibitory concentration [MIC]).

  • Incubation: The plates are incubated under appropriate conditions for a sufficient period to allow for the growth of resistant colonies.

  • Colony Counting: The number of resistant colonies that appear on the antibiotic-containing plates is counted.

  • Viable Cell Count: The total number of viable cells in the initial inoculum is determined by plating serial dilutions onto antibiotic-free agar.

  • Calculation of Resistance Frequency: The spontaneous mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable cells in the inoculum.

For more detailed methodologies, researchers can refer to established protocols for fluctuation assays and SMF determination.[3][4][5]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a spontaneous mutation frequency assay.

G cluster_prep Culture Preparation cluster_plating Plating cluster_incubation Incubation cluster_analysis Analysis start Start with a susceptible bacterial strain culture Grow in liquid medium to high density (e.g., 10^8-10^9 CFU/mL) start->culture plate_antibiotic Plate high inoculum on agar with antibiotic (e.g., 2-8x MIC) culture->plate_antibiotic High inoculum plate_control Plate serial dilutions on antibiotic-free agar culture->plate_control Serial dilutions incubate Incubate plates under appropriate conditions plate_antibiotic->incubate plate_control->incubate count_resistant Count resistant colonies incubate->count_resistant count_total Count total viable cells incubate->count_total calculate Calculate Spontaneous Mutation Frequency count_resistant->calculate count_total->calculate

Caption: Workflow for determining in vitro spontaneous mutation frequency.

Signaling Pathways and Resistance Mechanisms

The development of resistance to this compound and moxifloxacin involves distinct genetic mutations affecting their respective targets.

G cluster_this compound This compound Resistance cluster_moxi Moxifloxacin Resistance This compound This compound gyrB DNA Gyrase B (ATPase site) This compound->gyrB inhibits mutation_gyrB gyrB gene mutation gyrB->mutation_gyrB altered by resistance_this compound This compound Resistance mutation_gyrB->resistance_this compound leads to moxi Moxifloxacin gyrase DNA Gyrase moxi->gyrase inhibits topoIV Topoisomerase IV moxi->topoIV inhibits mutation_gyrA_parC gyrA/parC gene mutations gyrase->mutation_gyrA_parC altered by topoIV->mutation_gyrA_parC altered by resistance_moxi Moxifloxacin Resistance mutation_gyrA_parC->resistance_moxi leads to

Caption: Mechanisms of resistance for this compound and moxifloxacin.

References

A Comparative Analysis of SPR720 in Combination with Rifabutin and Ethambutol for the Treatment of Nontuberculous Mycobacterial Pulmonary Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a novel therapeutic combination, SPR720 with rifabutin and ethambutol, against established standard-of-care regimens for nontuberculous mycobacterial (NTM) pulmonary disease, with a focus on infections caused by Mycobacterium avium complex (MAC). The information presented herein is based on available preclinical and clinical data, with a comprehensive overview of experimental methodologies to aid in research and development.

Executive Summary

SPR720 is a first-in-class oral antibiotic that inhibits the bacterial DNA gyrase B subunit, representing a novel mechanism of action against mycobacteria.[1][2] Preclinical studies have explored its efficacy in combination with existing anti-NTM agents. This guide synthesizes the available data on the combination of SPR720 with rifabutin and ethambutol and compares it with the current standard-of-care treatments, which typically consist of a macrolide, ethambutol, and a rifamycin.[3] While direct clinical data for the specific three-drug combination of SPR720, rifabutin, and ethambutol is not yet available, preclinical murine models offer initial insights into its potential efficacy.

Mechanisms of Action: A Synergistic Approach

The therapeutic rationale for combining SPR720, rifabutin, and ethambutol lies in their distinct mechanisms of action, which target different essential pathways in mycobacteria.

Mechanisms of Action of SPR720, Rifabutin, and Ethambutol cluster_SPR720 SPR720 (prodrug) -> SPR719 (active) cluster_Rifabutin Rifabutin cluster_Ethambutol Ethambutol SPR720 SPR720 This compound This compound SPR720->this compound In vivo conversion GyrB DNA Gyrase B (GyrB) This compound->GyrB Inhibits ATPase activity DNA_Replication DNA Replication & Transcription GyrB->DNA_Replication Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication->Bacterial_Cell_Death Disruption leads to Rifabutin Rifabutin RNA_Polymerase DNA-dependent RNA Polymerase Rifabutin->RNA_Polymerase Inhibits RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis RNA_Synthesis->Bacterial_Cell_Death Inhibition leads to Ethambutol Ethambutol Arabinogalactan_Synthesis Arabinogalactan Synthesis Ethambutol->Arabinogalactan_Synthesis Inhibits Arabinosyl Transferase Cell_Wall Mycobacterial Cell Wall Arabinogalactan_Synthesis->Cell_Wall Cell_Wall->Bacterial_Cell_Death Disruption leads to Experimental Workflow for Murine Model of M. avium Infection cluster_Infection Infection Phase cluster_Treatment Treatment Phase cluster_Evaluation Evaluation Phase Mouse_Model C3HeB/FeJ Mice Infection Aerosol Infection with M. avium ATCC 700898 (1 x 10^8.5 CFU/mL) Mouse_Model->Infection Treatment_Start Day 28 Post-Infection: Initiate Treatment Infection->Treatment_Start Dosing Daily Oral Gavage for 33 Days Treatment_Start->Dosing Treatment_Groups Monotherapy and Combination Regimens Dosing->Treatment_Groups Euthanasia Day 61 Post-Infection: Euthanize Mice Treatment_Groups->Euthanasia Organ_Harvest Harvest Lungs, Spleen, Liver Euthanasia->Organ_Harvest Homogenization Homogenize Organs in PBS Organ_Harvest->Homogenization Plating Plate Serial Dilutions on 7H11 Agar Homogenization->Plating Incubation Incubate for ~30 Days Plating->Incubation CFU_Enumeration Enumerate Colony Forming Units (CFU) Incubation->CFU_Enumeration

References

Comparative Analysis of SPR719 In Vitro Potency Against Mycobacterium abscessus Subspecies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of SPR719, the active moiety of the oral prodrug SPR720, against the three subspecies of Mycobacterium abscessus: M. abscessus subsp. abscessus, M. abscessus subsp. massiliense, and M. abscessus subsp. bolletii. The data presented is compiled from published experimental studies to assist researchers and drug development professionals in evaluating the potential of SPR720 as a therapeutic agent for infections caused by these challenging nontuberculous mycobacteria.

Data Summary: In Vitro Potency of this compound

The in vitro activity of this compound against clinical isolates of M. abscessus subspecies has been evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The available data indicates that this compound demonstrates activity against all three subspecies of M. abscessus. One study involving 53 clinical isolates of the M. abscessus complex reported a consistent MIC50 value of 2 µg/mL across M. abscessus subsp. abscessus, M. abscessus subsp. massiliense, and a hybrid subspecies[1]. The MIC50 represents the concentration of a drug that inhibits the growth of 50% of the tested isolates.

Further studies have provided MIC90 and Minimum Bactericidal Concentration (MBC)90 values, which represent the concentrations required to inhibit and kill 90% of the isolates, respectively. These values for M. abscessus subsp. abscessus and M. abscessus subsp. massiliense are detailed in the table below.

SubspeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)MBC Range (µg/mL)MBC90 (µg/mL)
M. abscessus subsp. abscessusNot Specified0.125–8Not Specified40.5–168
M. abscessus subsp. massilienseNot SpecifiedNot SpecifiedNot Specified2Not Specified4

Note: Data is compiled from multiple sources. "Not Specified" indicates that the specific value was not provided in the cited literature for that subspecies.

Experimental Protocols

The determination of this compound's in vitro potency against M. abscessus subspecies is primarily conducted using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically document M24-A2[1][2].

Key Methodological Steps:

  • Isolate Preparation: Pure cultures of M. abscessus subspecies are grown on appropriate agar, such as Middlebrook 7H11 agar, and incubated at 30°C for 5-7 days[3].

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared from the agar growth in a sterile liquid such as water with borosilicate beads[3].

  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of rapidly growing mycobacteria[1][2].

  • Drug Dilution: this compound is serially diluted in the CAMHB within 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation: The prepared bacterial suspension is diluted and added to each well of the microtiter plate containing the drug dilutions.

  • Incubation: The plates are incubated at a specified temperature, typically 30°C, for a period of 3-5 days[3][4].

  • MIC Determination: Following incubation, the MIC is visually determined as the lowest concentration of this compound that completely inhibits the visible growth of the mycobacteria[3].

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Bacterial Isolate Culture Inoculum Inoculum Preparation (0.5 McFarland) Isolate->Inoculum Plate Inoculate Microtiter Plate Inoculum->Plate Drug This compound Serial Dilution Drug->Plate Incubate Incubate at 30°C for 3-5 days Plate->Incubate Read Visual Reading of Growth Incubate->Read MIC Determine MIC Read->MIC

Experimental workflow for MIC determination.

Mechanism of Action: Inhibition of DNA Gyrase

This compound exerts its antimycobacterial effect by targeting a crucial enzyme for bacterial DNA replication and repair: DNA gyrase (GyrB)[5][6]. Specifically, this compound is a novel aminobenzimidazole that inhibits the ATPase activity of the GyrB subunit[5]. This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit of DNA gyrase. By inhibiting the ATPase function of GyrB, this compound prevents the ATP-dependent negative supercoiling of DNA, a process essential for various cellular functions, including DNA replication, transcription, and repair. This ultimately leads to the inhibition of bacterial growth.

Mechanism_of_Action SPR720 SPR720 (Prodrug) This compound This compound (Active Moiety) SPR720->this compound In vivo conversion GyrB DNA Gyrase (GyrB Subunit) This compound->GyrB Binds to ATPase ATPase Activity Inhibition GyrB->ATPase leads to DNA_Supercoiling DNA Negative Supercoiling Blocked ATPase->DNA_Supercoiling results in Replication_Transcription Inhibition of DNA Replication and Transcription DNA_Supercoiling->Replication_Transcription causes Growth_Inhibition Bacterial Growth Inhibition Replication_Transcription->Growth_Inhibition leads to

Mechanism of action of this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of SPR719 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling SPR719 are tasked with the critical responsibility of its proper disposal to ensure laboratory safety and environmental protection. Although this compound is not classified as a hazardous substance, adherence to established disposal protocols for non-hazardous pharmaceutical waste is imperative. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of this compound and associated laboratory waste.

This compound Safety and Handling Profile

A comprehensive understanding of a compound's characteristics is foundational to its safe handling and disposal. The following table summarizes key information for this compound.

CharacteristicDataSource
Hazard Classification Not a hazardous substance or mixtureSafety Data Sheet
Primary Routes of Exposure Inhalation, eye contact, skin contactSafety Data Sheet
Recommended Personal Protective Equipment (PPE) Safety glasses, gloves, lab coatGeneral Laboratory Best Practices
First Aid: Eye Contact Flush with large amounts of water, remove contact lenses, and seek medical attention.Safety Data Sheet
First Aid: Skin Contact Rinse skin with plenty of water and remove contaminated clothing.Safety Data Sheet
First Aid: Inhalation Move to fresh air.Safety Data Sheet
First Aid: Ingestion Rinse mouth with water, do not induce vomiting, and seek medical attention.Safety Data Sheet

Standard Operating Procedure for this compound Disposal

The proper disposal of this compound, whether as a pure compound or within a solution, requires a systematic approach to mitigate any potential risks and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Non-Hazardous Pharmaceutical Waste: All waste containing this compound, including expired bulk powder, unused solutions, and contaminated consumables, should be classified as non-hazardous pharmaceutical waste.

  • Segregation is Key: This waste stream must be kept separate from hazardous chemical waste, biohazardous waste, and general laboratory trash to prevent cross-contamination and ensure correct disposal pathways.[1] Use designated, clearly labeled containers for non-hazardous pharmaceutical waste. These are often color-coded, for instance, white containers with blue lids, to distinguish them from other waste types.[2]

2. Packaging and Labeling:

  • Solid Waste: Collect solid this compound waste, such as contaminated personal protective equipment (gloves, lab coats), bench paper, and empty vials, in a durable, leak-proof container lined with a plastic bag.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a dedicated, sealed, and leak-proof container. Avoid mixing with other chemical waste.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Clear Labeling: All waste containers must be clearly labeled with "Non-Hazardous Pharmaceutical Waste for Incineration" and include the name of the primary constituent (this compound). The date of waste accumulation should also be noted.

3. On-Site Storage:

  • Designated Accumulation Area: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[3][4]

  • Secure Storage: This area should be secure and inaccessible to unauthorized personnel to prevent accidental exposure or improper disposal.[1]

  • Secondary Containment: It is best practice to use secondary containment for liquid waste containers to mitigate potential spills.

4. Final Disposal:

  • Professional Waste Management Service: The disposal of non-hazardous pharmaceutical waste should be handled by a licensed and certified waste management contractor.

  • Incineration: The recommended final disposal method for non-hazardous pharmaceutical waste is incineration at a permitted facility.[1][2] This ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its solutions be poured down the sink or disposed of in the regular trash.[5] This practice can lead to environmental contamination and is non-compliant with laboratory waste regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

SPR719_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Identification cluster_2 Packaging & Labeling cluster_3 Storage & Disposal start This compound Waste Generated (Solid, Liquid, Sharps) classify Classify as: Non-Hazardous Pharmaceutical Waste start->classify segregate Segregate from other waste streams (Hazardous, Biohazardous, General Trash) classify->segregate package_solid Package Solid Waste in Lined, Leak-Proof Container segregate->package_solid package_liquid Package Liquid Waste in Sealed, Leak-Proof Container segregate->package_liquid package_sharps Package Sharps Waste in Designated Sharps Container segregate->package_sharps label_waste Label Container: 'Non-Hazardous Pharmaceutical Waste for Incineration' + Contents + Date package_solid->label_waste package_liquid->label_waste package_sharps->label_waste store Store in Secure Satellite Accumulation Area label_waste->store disposal Arrange for Pickup by Licensed Waste Management Service store->disposal end Final Disposal: Incineration disposal->end

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling SPR719

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for SPR719

This document provides immediate and essential safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical when handling this compound to prevent exposure. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety GogglesMust be equipped with side-shields.
Hands Protective GlovesUse appropriate chemical-resistant gloves.
Body Impervious ClothingLaboratory coat or other protective clothing.
Respiratory Suitable RespiratorUse in areas with inadequate ventilation.
Emergency First Aid Procedures

In the event of an exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the initial steps to be taken.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Ensure adequate flushing by separating eyelids. Seek prompt medical attention.[1]
Skin Contact Thoroughly rinse the affected skin area with plenty of water. Remove any contaminated clothing and shoes. A physician should be consulted.[1]
Inhalation Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do not induce vomiting. Call a physician for guidance.[1]

Standard Operating Procedure for Handling this compound

The following diagram outlines the standard workflow for handling this compound from receipt to disposal, ensuring safety and compliance at each step.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal receive Receive this compound inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe Begin Experiment prepare Prepare Work Area with Adequate Ventilation don_ppe->prepare weigh_handle Weigh and Handle this compound prepare->weigh_handle experiment Conduct Experiment weigh_handle->experiment collect_waste Collect Waste in Labeled Container experiment->collect_waste Post-Experiment dispose Dispose According to Institutional and Local Regulations collect_waste->dispose

Standard Operating Procedure for this compound Handling

This compound Spill Response Protocol

In the event of a spill, a structured and immediate response is necessary to contain the material and decontaminate the area safely. The following workflow details the step-by-step procedure for managing an this compound spill.

cluster_spill This compound Spill Response evacuate Evacuate Personnel to a Safe Area ventilate Ensure Adequate Ventilation evacuate->ventilate don_ppe Wear Full Personal Protective Equipment ventilate->don_ppe contain Contain the Spill with Absorbent Material don_ppe->contain decontaminate Decontaminate Surfaces with Alcohol contain->decontaminate collect Collect Contaminated Material into a Labeled Waste Container decontaminate->collect dispose Dispose of Waste According to Regulations collect->dispose

Workflow for Managing an this compound Spill
Disposal of this compound Waste

Contaminated materials and unused this compound should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1] It is recommended to consult your institution's environmental health and safety department for specific guidance on chemical waste disposal.

Chemical Stability and Storage

This compound is stable under recommended storage conditions.[1] It should be stored in a cool, dry, and well-ventilated area away from strong acids, alkalis, and strong oxidizing or reducing agents to prevent hazardous reactions.[1] Under fire conditions, it may decompose and emit toxic fumes.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.